molecular formula C12H14Cl2NO3PS2 B1667999 Benoxafos CAS No. 16759-59-4

Benoxafos

Cat. No.: B1667999
CAS No.: 16759-59-4
M. Wt: 386.3 g/mol
InChI Key: KEZAYQGUTKCBLO-UHFFFAOYSA-N
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Description

structure

Properties

IUPAC Name

(5,7-dichloro-1,3-benzoxazol-2-yl)methylsulfanyl-diethoxy-sulfanylidene-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2NO3PS2/c1-3-16-19(20,17-4-2)21-7-11-15-10-6-8(13)5-9(14)12(10)18-11/h5-6H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEZAYQGUTKCBLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(OCC)SCC1=NC2=C(O1)C(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2NO3PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7057995
Record name Benoxafos
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16759-59-4
Record name Benoxafos [INN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benoxafos
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5,7-dichloro-1,3-benzoxazol-2-yl)methylsulfanyl-diethoxy-sulfanylidene-λ�-phosphane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENOXAFOS
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Benoxafos and Acetylcholinesterase: A Technical Guide to the Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: Benoxafos and Acetylcholinesterase

This compound is an organothiophosphate insecticide and acaricide.[1] Its chemical structure is S-[(5,7-dichloro-1,3-benzoxazol-2-yl)methyl] O,O-diethyl phosphorodithioate.[2][3][4] Like other organophosphates, its mode of action is the inhibition of acetylcholinesterase (AChE).[1]

Acetylcholinesterase is a serine hydrolase that plays a crucial role in neurotransmission. It is primarily located at neuromuscular junctions and cholinergic synapses in the central and peripheral nervous systems. The primary function of AChE is to catalyze the hydrolysis of the neurotransmitter acetylcholine into choline and acetic acid. This rapid degradation of acetylcholine terminates the nerve impulse, allowing the postsynaptic neuron or muscle cell to repolarize and prepare for the next signal. The catalytic efficiency of AChE is remarkably high, approaching the diffusion-controlled limit.

The inhibition of AChE by compounds like this compound leads to an accumulation of acetylcholine in the synaptic cleft. This results in continuous stimulation of cholinergic receptors, leading to a state of cholinergic crisis characterized by a range of symptoms, from muscle twitching and paralysis to seizures and respiratory failure, which can be fatal.

The Molecular Mechanism of Acetylcholinesterase Inhibition by this compound

The inhibitory action of this compound on acetylcholinesterase is a well-characterized example of irreversible enzyme inhibition common to organophosphate compounds. The process involves the phosphorylation of a critical serine residue within the active site of the enzyme.

The key steps of this mechanism are as follows:

  • Binding to the Active Site: this compound, like other organophosphates, mimics the natural substrate, acetylcholine, and binds to the active site of AChE.

  • Phosphorylation of the Serine Residue: The phosphorus atom of the this compound molecule is electrophilic and reacts with the nucleophilic hydroxyl group of a serine residue in the esteratic site of the enzyme. This results in the formation of a stable, covalent phosphate-serine bond.

  • Formation of a Stable, Inactive Enzyme: The phosphorylated enzyme is extremely stable and its hydrolysis back to the active form is very slow, on the order of hours to days. This renders the enzyme essentially irreversibly inhibited.

  • Accumulation of Acetylcholine: With AChE inhibited, acetylcholine is no longer efficiently hydrolyzed in the synapse. Its concentration builds up, leading to hyperstimulation of muscarinic and nicotinic acetylcholine receptors.

This mechanism is in contrast to reversible inhibitors, which bind non-covalently to the enzyme and can be readily displaced.

AChE_Inhibition_Pathway cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition by this compound ACh Acetylcholine (ACh) AChE_active Active Acetylcholinesterase (AChE) ACh->AChE_active Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding & Signal Transduction Choline_Acetate Choline + Acetate AChE_active->Choline_Acetate AChE_inactive Inactive Phosphorylated AChE This compound This compound (Organophosphate) This compound->AChE_active Irreversible Phosphorylation This compound->AChE_inactive Forms AChE_inactive->Postsynaptic_Receptor ACh Accumulation & Hyperstimulation

This compound inhibits AChE, leading to acetylcholine accumulation.

Quantitative Data on Acetylcholinesterase Inhibition

A critical parameter for quantifying the potency of an inhibitor is the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower IC50 values indicate a more potent inhibitor.

While specific IC50 values for this compound are not readily found in publicly available scientific literature, the IC50 values for various other organophosphate and carbamate inhibitors of acetylcholinesterase have been determined and are presented in the table below for comparative purposes. These values are typically in the nanomolar to micromolar range.

Table 1: Comparative IC50 Values for Acetylcholinesterase Inhibitors

CompoundTypeIC50 (AChE)Source OrganismReference
ParaoxonOrganophosphateVaries (nM to µM range)VariousGeneral Literature
DichlorvosOrganophosphateVaries (nM to µM range)VariousGeneral Literature
CarbofuranCarbamate0.003 ppmNot Specified
CarbarylCarbamate0.5 ppmNot Specified
GalantamineReversible InhibitorVaries (µM range)Human
DonepezilReversible InhibitorVaries (nM to µM range)Human

Note: The IC50 values can vary significantly depending on the experimental conditions, such as the source of the enzyme, substrate concentration, pH, and temperature.

Experimental Protocol: Determination of Acetylcholinesterase Inhibition (Ellman's Method)

The most common method for measuring acetylcholinesterase activity and its inhibition is the spectrophotometric assay developed by Ellman and colleagues. This method is based on the hydrolysis of the substrate acetylthiocholine (ATCh) by AChE to produce thiocholine. Thiocholine then reacts with Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm. The rate of color formation is directly proportional to the AChE activity.

Materials and Reagents
  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)

  • This compound or other test inhibitor

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Solvent for inhibitor (e.g., DMSO, ethanol)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

  • Pipettes and other standard laboratory equipment

Reagent Preparation
  • Phosphate Buffer (0.1 M, pH 8.0): Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic solutions until the desired pH is reached.

  • DTNB Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of the phosphate buffer. Store protected from light.

  • ATCI Solution (14 mM): Dissolve 40.2 mg of ATCI in 10 mL of deionized water. Prepare this solution fresh daily.

  • AChE Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration used in the assay should be determined empirically to yield a linear reaction rate for at least 10 minutes. Keep the enzyme solution on ice.

  • Inhibitor Stock Solutions: Prepare a series of stock solutions of this compound or the test inhibitor in a suitable solvent (e.g., DMSO). The final solvent concentration in the assay should not exceed 1% to avoid affecting enzyme activity.

Assay Procedure
  • Assay Setup: In a 96-well microplate, add the following reagents in the order listed:

    • 140 µL of phosphate buffer (pH 8.0)

    • 20 µL of DTNB solution

    • 10 µL of the inhibitor solution at various concentrations (or solvent for the control wells)

  • Pre-incubation: Add 10 µL of the AChE solution to each well. Mix gently and pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Start the enzymatic reaction by adding 20 µL of the ATCI solution to each well.

  • Measurement: Immediately place the microplate in the plate reader and measure the absorbance at 412 nm every 30 seconds for a period of 5-10 minutes.

Controls
  • Negative Control (100% activity): Contains all reagents except the inhibitor (substitute with the inhibitor's solvent).

  • Positive Control: A known AChE inhibitor (e.g., paraoxon) should be included to validate the assay.

  • Blank: Contains all reagents except the enzyme to correct for non-enzymatic hydrolysis of the substrate.

Data Analysis
  • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time plot (ΔAbs/min).

  • Correct for the blank: Subtract the rate of the blank from all other rates.

  • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100 where V_inhibitor is the rate of reaction in the presence of the inhibitor and V_control is the rate of reaction of the negative control.

  • Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve. The IC50 is the concentration of the inhibitor that produces 50% inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Acquisition & Analysis Reagent_Prep Prepare Reagents (Buffer, DTNB, ATCI, AChE) Add_Reagents Add Buffer, DTNB, and Inhibitor to Wells Reagent_Prep->Add_Reagents Inhibitor_Dilutions Prepare Inhibitor Dilutions (e.g., this compound) Inhibitor_Dilutions->Add_Reagents Add_Enzyme Add AChE and Pre-incubate Add_Reagents->Add_Enzyme Start_Reaction Add ATCI to Initiate Reaction Add_Enzyme->Start_Reaction Measure_Absorbance Measure Absorbance at 412 nm (Kinetic Read) Start_Reaction->Measure_Absorbance Calculate_Rates Calculate Reaction Rates (ΔAbs/min) Measure_Absorbance->Calculate_Rates Calculate_Inhibition Calculate % Inhibition Calculate_Rates->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Workflow for determining AChE inhibition using Ellman's method.

Logical Relationship of the Mechanism of Action

The mechanism of action of this compound on acetylcholinesterase can be summarized through a logical flow of events, from the molecular interaction to the physiological outcome.

Logical_Relationship This compound This compound Phosphorylation Covalent Phosphorylation of Active Site Serine This compound->Phosphorylation AChE Acetylcholinesterase (AChE) AChE->Phosphorylation Irreversible_Inhibition Irreversible Inhibition of AChE Phosphorylation->Irreversible_Inhibition ACh_Accumulation Accumulation of Acetylcholine in Synapse Irreversible_Inhibition->ACh_Accumulation Receptor_Hyperstimulation Hyperstimulation of Cholinergic Receptors ACh_Accumulation->Receptor_Hyperstimulation Neurotoxicity Neurotoxic Effects (Cholinergic Crisis) Receptor_Hyperstimulation->Neurotoxicity

Logical flow of this compound's mechanism of action on AChE.

Conclusion

This compound, as an organophosphate insecticide, functions as an irreversible inhibitor of acetylcholinesterase. The core mechanism involves the covalent phosphorylation of the serine residue in the enzyme's active site, leading to its inactivation. This results in the accumulation of acetylcholine and the disruption of normal nerve function, which is the basis of its insecticidal activity and potential toxicity to other organisms. While specific quantitative data for this compound is sparse in the public domain, the provided experimental protocol based on Ellman's method offers a robust framework for researchers to determine its inhibitory potency and to screen for other potential acetylcholinesterase inhibitors. A thorough understanding of this mechanism is crucial for the development of new pesticides with improved selectivity and for the management of organophosphate poisoning.

References

Physicochemical properties of Benoxafos for environmental modeling

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Physicochemical Properties of Benoxafos for Environmental Modeling

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available data on the specific physicochemical properties of this compound for environmental modeling is extremely limited. This guide summarizes the available information and describes the general experimental and modeling frameworks applicable to organophosphate pesticides of this nature.

Introduction

This compound (also known as HOE 2910) is an organophosphate insecticide belonging to the benzoxazole chemical class.[1][2] Developed in the 1980s, its registration status is now considered obsolete in many regions, including a withdrawal from the European Union around 2010.[1] Despite its limited current use, understanding its environmental fate is crucial for assessing legacy contamination and for the broader study of organophosphate pesticides.

Environmental modeling relies on a core set of physicochemical properties to predict a chemical's transport, partitioning, and persistence in the ecosystem.[3][4] Key parameters include water solubility, vapor pressure, the octanol-water partition coefficient (Kow), and the soil organic carbon-water partition coefficient (Koc), which together determine whether a substance will be found in air, water, soil, or biota. Degradation processes such as hydrolysis, photolysis, and biodegradation are critical for determining the persistence of the compound in the environment.

This document compiles the known properties of this compound and outlines the standard experimental protocols used to determine these essential parameters for environmental modeling.

Chemical Identity and Properties

While specific experimental values for many of this compound's key environmental parameters are not available in peer-reviewed literature, its basic chemical identity is established.

Identifier Value Source(s)
IUPAC Name S-((5,7-dichlorobenzo[d]oxazol-2-yl)methyl) O,O-diethyl phosphorodithioate
Synonyms Benoxafosum, HOE 2910
CAS Number 16759-59-4
Molecular Formula C12H14Cl2NO3PS2
Molecular Weight 386.24 g/mol
Physical State Solid

Physicochemical Properties for Environmental Modeling

A comprehensive search of scientific databases reveals a significant lack of experimentally determined physicochemical data for this compound. The table below summarizes the available information. The absence of data is a major barrier to performing accurate environmental risk assessments.

Property Value Source(s)
Water Solubility (at 20-25°C) No data available
Vapor Pressure (at 20-25°C) No data available
Henry's Law Constant No data available
Octanol-Water Partition Coeff. (Log Kow) No data available
Soil Organic Carbon-Water Coeff. (Log Koc) No data available
Melting Point No data available
Boiling Point 444 °C
Dissociation Constant (pKa) No data available

Environmental Fate and Degradation

The persistence of a pesticide is determined by its susceptibility to various degradation processes.

  • Hydrolysis: As an organophosphate ester, this compound may be susceptible to hydrolysis, a process where the molecule is cleaved by a reaction with water. The rate of hydrolysis is often pH-dependent, with degradation being faster under acidic or basic conditions for similar compounds.

  • Photolysis: This process involves the degradation of a chemical by sunlight. For compounds with chromophores that absorb UV radiation, direct photolysis can be a significant degradation pathway.

  • Biodegradation: Microorganisms in soil and water can play a crucial role in breaking down pesticides. The rate of biodegradation depends on soil type, microbial population, temperature, and moisture.

Quantitative data on the half-lives of this compound for these specific degradation pathways are not currently available in the public domain.

Standardized Experimental Protocols

Where data for a specific chemical like this compound is lacking, standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are used to generate reliable data.

Octanol-Water Partition Coefficient (Kow)

The Kow is a critical parameter for assessing a chemical's lipophilicity and its potential to bioaccumulate.

  • Methodology (OECD 107): Shake Flask Method:

    • A solution of the test substance (this compound) is prepared in either n-octanol or water.

    • The solution is mixed with a predetermined volume of the other solvent (water or n-octanol, respectively) in a vessel. Both solvents should be mutually saturated beforehand.

    • The vessel is shaken vigorously to allow for partitioning between the two phases until equilibrium is reached.

    • The phases are separated, typically by centrifugation.

    • The concentration of the substance in each phase is measured using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

    • The Kow is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The result is typically expressed as its logarithm, Log Kow.

Soil Adsorption/Desorption (Koc)

The soil adsorption coefficient (Koc) measures the tendency of a chemical to bind to the organic matter in soil and is essential for predicting leaching and runoff.

  • Methodology (OECD 106): HPLC Screening Method:

    • An HPLC column with a stationary phase containing immobilized organic matter (e.g., cyanopropyl) is used.

    • The retention time of the test substance is measured after injection onto the column.

    • A series of reference compounds with known Log Koc values are also run to create a calibration curve that correlates retention time with Log Koc.

    • The Log Koc of this compound is determined by comparing its retention time to the calibration curve. This provides an estimate of the soil sorption behavior. Batch equilibrium studies are often required for more definitive values.

Hydrolysis as a Function of pH

This test determines the rate of abiotic degradation in water at different pH levels.

  • Methodology (OECD 111):

    • Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

    • A small amount of a concentrated stock solution of this compound is added to each buffer solution.

    • The solutions are maintained at a constant temperature (e.g., 50°C to accelerate the reaction, with results extrapolated to 25°C) in the dark to prevent photolysis.

    • Samples are taken at various time intervals and analyzed for the concentration of the parent compound.

    • The degradation rate constant and the half-life (DT50) at each pH are calculated assuming first-order kinetics.

Conceptual Model for Environmental Fate

The following diagram illustrates the key processes and physicochemical properties that govern the environmental fate of a pesticide like this compound. The properties listed in the tables above are critical inputs for quantitative models that simulate these pathways.

Environmental_Fate_Model cluster_compartments Environmental Compartments cluster_properties Governing Physicochemical Properties Air Air Deposition Deposition Air->Deposition Water Water Volatilization Volatilization Water->Volatilization Sorption Sorption/ Desorption Water->Sorption Bioaccumulation Bioaccumulation Water->Bioaccumulation Degradation Degradation (Hydrolysis, Photolysis, Biodegradation) Water->Degradation Soil Soil Soil->Volatilization Runoff Runoff/ Leaching Soil->Runoff Soil->Sorption Soil->Degradation Biota Biota Biota->Bioaccumulation Metabolism Biota->Degradation This compound This compound (in Environment) This compound->Water Initial Application This compound->Soil Initial Application Volatilization->Air Deposition->Water Deposition->Soil Runoff->Water Sorption->Soil Bioaccumulation->Biota Degradation->this compound Loss of Parent Compound VP Vapor Pressure Henry's Law Constant VP->Volatilization Koc Soil Sorption (Koc) Koc->Runoff Koc->Sorption Kow Lipophilicity (Kow) Kow->Bioaccumulation Sol Water Solubility Sol->Runoff Deg_Rate Degradation Rate Deg_Rate->Degradation

Conceptual model of this compound's environmental fate pathways.

Conclusion

This compound is an organophosphate insecticide for which there is a significant lack of the foundational physicochemical and degradation data required for robust environmental modeling and risk assessment. While its chemical identity is known, key parameters such as water solubility, vapor pressure, Kow, and Koc remain uncharacterized in publicly available literature. This data gap prevents accurate prediction of its environmental partitioning, persistence, and potential for bioaccumulation. To conduct a reliable environmental assessment, these properties would need to be determined experimentally using standardized methodologies, such as the OECD guidelines outlined in this guide. The provided conceptual model illustrates the critical role these properties play in determining the ultimate environmental fate of the compound.

References

An In-Depth Technical Guide to the Synthesis Pathway and Impurity Profiling of Benoxafos

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway of the organophosphate insecticide Benoxafos, along with a detailed analysis of its potential impurities. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and pesticide manufacturing, offering insights into the chemical processes, potential contaminants, and analytical methodologies required for quality control.

Introduction to this compound

This compound, with the chemical name S-((5,7-dichlorobenzo[d]oxazol-2-yl)methyl) O,O-diethyl phosphorodithioate, is an organophosphate insecticide. Its efficacy lies in the inhibition of acetylcholinesterase, an essential enzyme in the nervous system of insects. A thorough understanding of its synthesis and the potential for impurity formation is critical for ensuring its safe and effective use, as well as for meeting stringent regulatory standards.

Proposed Synthesis Pathway of this compound

While a definitive, publicly available synthesis protocol for this compound is not widely documented, a plausible and chemically sound two-step synthetic route can be proposed based on established organic chemistry principles and the synthesis of structurally related compounds. This pathway involves the formation of a key benzoxazole intermediate followed by the introduction of the phosphorodithioate moiety.

Step 1: Synthesis of 5,7-dichloro-2-(chloromethyl)benzo[d]oxazole (Intermediate 1)

The initial step focuses on the construction of the dichlorinated benzoxazole core. This is likely achieved through the condensation of 2-amino-4,6-dichlorophenol with chloroacetyl chloride.

  • Reaction: 2-amino-4,6-dichlorophenol reacts with chloroacetyl chloride in a cyclization reaction to form the benzoxazole ring. This reaction typically proceeds via an initial acylation of the amino group, followed by an intramolecular cyclization with the elimination of water.

Step 2: Synthesis of this compound

The final step involves the reaction of the chloromethylated benzoxazole intermediate with a salt of O,O-diethyl phosphorodithioic acid.

  • Reaction: 5,7-dichloro-2-(chloromethyl)benzo[d]oxazole (Intermediate 1) is reacted with the potassium salt of O,O-diethyl phosphorodithioic acid. This is a nucleophilic substitution reaction where the phosphorodithioate anion displaces the chloride ion on the chloromethyl group, forming the final this compound molecule.

Below is a DOT script for the visualization of the proposed synthesis pathway.

Benoxafos_Synthesis cluster_step1 Step 1: Formation of Intermediate 1 cluster_step2 Step 2: Synthesis of this compound 2-amino-4,6-dichlorophenol 2-amino-4,6-dichlorophenol Intermediate_1 5,7-dichloro-2-(chloromethyl)benzo[d]oxazole 2-amino-4,6-dichlorophenol->Intermediate_1 + Chloroacetyl chloride Chloroacetyl chloride Chloroacetyl chloride Intermediate_1_ref Intermediate 1 This compound This compound Intermediate_1_ref->this compound + K salt of O,O-diethyl phosphorodithioic acid K_phosphorodithioate Potassium O,O-diethyl phosphorodithioate

Proposed Synthesis Pathway of this compound

Impurity Profiling

The control of impurities is a critical aspect of pharmaceutical and pesticide manufacturing.[1] Impurities can arise from various sources, including starting materials, intermediates, side reactions, and degradation of the final product.[1] A comprehensive impurity profile is essential for ensuring the safety and efficacy of this compound.

Potential Impurities from the Synthesis Pathway

Based on the proposed synthesis, several potential impurities can be anticipated:

  • Starting Material-Related Impurities:

    • Isomers of Dichlorophenol: The presence of other isomers of dichlorophenol in the starting 2-amino-4,6-dichlorophenol could lead to the formation of isomeric this compound analogues.

    • Unreacted 2-amino-4,6-dichlorophenol: Incomplete reaction in the first step could lead to the presence of the starting aminophenol in the final product.

  • Intermediate-Related Impurities:

    • Unreacted 5,7-dichloro-2-(chloromethyl)benzo[d]oxazole: If the second step does not go to completion, this intermediate could remain as an impurity.

  • Side-Reaction-Related Impurities:

    • Over-chlorinated species: During the synthesis of the benzoxazole core, further chlorination of the aromatic ring is a possibility, leading to trichloro- or tetrachloro- this compound analogues.

    • Hydrolysis Products: The chloromethyl intermediate can be susceptible to hydrolysis, which would result in the formation of 5,7-dichloro-2-(hydroxymethyl)benzo[d]oxazole. This could then potentially react with the phosphorodithioate, or remain as a separate impurity.

    • Byproducts from O,O-diethyl phosphorodithioic acid synthesis: The synthesis of this reagent can generate its own set of impurities, such as the corresponding monothio or trithio analogues, which could then react to form related this compound impurities.

Degradation Impurities

This compound, like other organophosphates, may be susceptible to degradation under certain environmental conditions (e.g., hydrolysis, photolysis). The primary degradation pathway is likely the hydrolysis of the phosphorodithioate ester linkage, leading to the formation of 5,7-dichloro-2-(mercaptomethyl)benzo[d]oxazole and O,O-diethyl phosphorodithioic acid.

Quantitative Data Summary

Currently, there is no publicly available quantitative data on the specific impurities found in commercially produced this compound. Manufacturers are required to conduct thorough impurity profiling and establish acceptable limits for each identified impurity based on toxicological data and regulatory guidelines. The table below provides a template for how such data should be structured.

Impurity Name/Structure Potential Source Typical Concentration Range (w/w %) ICH/Regulatory Limit
Isomeric this compoundStarting Material (Isomeric dichlorophenol)Data Not AvailableTo be determined
2-amino-4,6-dichlorophenolStarting Material (Unreacted)Data Not AvailableTo be determined
5,7-dichloro-2-(chloromethyl)benzo[d]oxazoleIntermediate (Unreacted)Data Not AvailableTo be determined
Trichloro-BenoxafosSide Reaction (Over-chlorination)Data Not AvailableTo be determined
5,7-dichloro-2-(hydroxymethyl)benzo[d]oxazoleSide Reaction (Hydrolysis)Data Not AvailableTo be determined
O,O-diethyl phosphorothioate analogueSide Reaction (Impurity in reagent)Data Not AvailableTo be determined
5,7-dichloro-2-(mercaptomethyl)benzo[d]oxazoleDegradationData Not AvailableTo be determined

Experimental Protocols for Impurity Analysis

The identification and quantification of impurities in this compound require robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and powerful techniques for this purpose.

High-Performance Liquid Chromatography (HPLC-UV) Method

HPLC with UV detection is a widely used technique for the analysis of organophosphate pesticides.[2][3]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically suitable for separating nonpolar to moderately polar compounds like this compound and its potential impurities.

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water is a common starting point. The gradient program should be optimized to achieve good resolution between the main peak and any impurity peaks.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection Wavelength: The UV detector should be set to a wavelength where this compound and its potential impurities exhibit significant absorbance. This can be determined by acquiring the UV spectrum of a this compound standard. A wavelength around 230-280 nm is often a good starting point for benzoxazole-containing compounds.

  • Sample Preparation: A known concentration of the this compound sample is dissolved in a suitable solvent (e.g., acetonitrile) and filtered through a 0.45 µm filter before injection.

  • Quantification: Impurities are quantified by comparing their peak areas to that of a certified reference standard of the impurity, or by using the relative response factor if a standard is not available.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a highly sensitive and specific technique that is well-suited for the analysis of volatile and semi-volatile compounds like many pesticides and their impurities.[4]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole for higher sensitivity and selectivity).

  • Column: A capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is generally used.

  • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Injection: A split/splitless injector is typically used. The injection volume and temperature should be optimized to ensure efficient transfer of the analytes to the column without degradation.

  • Oven Temperature Program: A temperature gradient program is employed to separate the components of the mixture based on their boiling points and interactions with the stationary phase.

  • Mass Spectrometer: The mass spectrometer can be operated in either full scan mode for the identification of unknown impurities or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for the quantification of known impurities at low levels.

  • Sample Preparation: The sample is dissolved in a volatile organic solvent (e.g., hexane or ethyl acetate) before injection. Derivatization may be necessary for non-volatile or thermally labile impurities.

Below is a DOT script for a typical experimental workflow for impurity profiling.

Impurity_Profiling_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_processing Data Processing and Reporting Sample Sample Dissolution Dissolution Sample->Dissolution Filtration Filtration Dissolution->Filtration HPLC_UV HPLC-UV Analysis Filtration->HPLC_UV GC_MS GC-MS Analysis Filtration->GC_MS Peak_Integration Peak Integration and Identification HPLC_UV->Peak_Integration GC_MS->Peak_Integration Quantification Quantification Peak_Integration->Quantification Impurity_Report Impurity_Report Quantification->Impurity_Report

Experimental Workflow for Impurity Profiling

Conclusion

This technical guide has outlined a plausible synthesis pathway for this compound and provided a framework for understanding and profiling its potential impurities. The successful and safe production of this compound relies on a deep understanding of its chemistry, the ability to control the manufacturing process to minimize impurity formation, and the implementation of robust analytical methods for quality control. For professionals in the field, a continuous effort to refine synthetic routes and improve analytical techniques will be crucial in ensuring the quality and safety of this and other similar products.

References

Benoxafos: A Technical Whitepaper on its Historical Use and Environmental Persistence

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and regulatory data on Benoxafos are scarce. This document summarizes the available information and, where specific data for this compound is lacking, provides general information for the broader class of organophosphate insecticides. This is intended to serve as a technical guide, highlighting both what is known and the significant data gaps concerning this compound.

Introduction

This compound is an organophosphate insecticide and acaricide.[1] Like other compounds in this class, its mode of action is the inhibition of the acetylcholinesterase (AChE) enzyme.[1] This whitepaper provides a comprehensive overview of the known historical use and the largely uncharacterized environmental persistence of this compound. Given the limited specific data, this guide also incorporates general principles of organophosphate environmental fate and standard analytical methodologies.

Chemical and Physical Properties

Limited data is available on the specific physical and chemical properties of this compound. The following table summarizes the known information.

PropertyValueSource
IUPAC Name S-[(5,7-dichloro-1,3-benzoxazol-2-yl)methyl] O,O-diethyl phosphorodithioate[1][2][3]
Synonyms HOE 2910, Benoxafosum
CAS Number 16759-59-4
Chemical Formula C12H14Cl2NO3PS2
Molecular Weight 386.26 g/mol
Water Solubility Data not available
Soil Half-life (t½) Data not available
Log Kow Data not available

Historical Use and Regulation

This compound was developed and introduced in the 1980s as an insecticide and acaricide. Its primary use was likely in agriculture to control pests such as aphids and whiteflies. Early registrations for its use are noted as occurring around the 1990s.

Environmental Persistence and Fate

Specific experimental data on the environmental persistence of this compound is not available in published literature. However, based on its classification as an organophosphate pesticide, a general overview of its likely environmental fate can be inferred.

Abiotic and Biotic Degradation

Organophosphate pesticides are generally susceptible to degradation in the environment through both abiotic and biotic pathways. The primary mechanism of degradation is typically hydrolysis of the ester bonds, which can be influenced by pH, temperature, and the presence of microorganisms.

Microbial degradation is a key process in the breakdown of organophosphates in soil and water. Bacteria and fungi can utilize these compounds as a source of carbon and phosphorus. The degradation pathways often involve enzymes such as phosphotriesterases that hydrolyze the phosphate ester bonds.

G This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Metabolite1 5,7-dichloro-2- (hydroxymethyl)benzoxazole Hydrolysis->Metabolite1 Metabolite2 O,O-diethyl phosphorodithioic acid Hydrolysis->Metabolite2 Microbial_Degradation Microbial Degradation Metabolite1->Microbial_Degradation Metabolite2->Microbial_Degradation Further_Degradation Further Degradation (e.g., ring cleavage) Microbial_Degradation->Further_Degradation Mineralization CO2, H2O, etc. Further_Degradation->Mineralization

A generalized degradation pathway for this compound.
Bioaccumulation

The potential for bioaccumulation of a pesticide is related to its lipophilicity (often estimated by the octanol-water partition coefficient, Log Kow) and its persistence in the environment. While specific data for this compound is unavailable, organophosphate esters as a class exhibit a wide range of bioaccumulation potential. Some organophosphates can accumulate in aquatic organisms, with exposure occurring through both water and diet. The extent of bioaccumulation is influenced by the organism's metabolism, which can break down these compounds.

G cluster_environment Environment cluster_biota Aquatic Biota Water Water Column Sediment Sediment Water->Sediment Adsorption Plankton Plankton Water->Plankton Uptake Fish Fish Water->Fish Gill Uptake Sediment->Plankton Ingestion Plankton->Fish Trophic Transfer Benoxafos_Source This compound (Source) Benoxafos_Source->Water

Conceptual model of this compound bioaccumulation in an aquatic environment.

Experimental Protocols

Due to the absence of published studies detailing experimental work on this compound, this section outlines standard methodologies for the analysis of organophosphate pesticides in environmental matrices. These protocols are representative of the approaches that would be employed to generate the missing environmental fate data for this compound.

Analysis of Organophosphate Pesticides in Soil

Objective: To extract, identify, and quantify this compound residues in soil samples.

Methodology:

  • Sample Preparation: Soil samples are air-dried and sieved to remove large debris.

  • Extraction: A representative subsample is subjected to solvent extraction. Common techniques include:

    • Soxhlet Extraction: Continuous extraction with a solvent mixture such as acetone and n-hexane.

    • Accelerated Solvent Extraction (ASE): Utilizes elevated temperatures and pressures to achieve rapid and efficient extraction.

    • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A dispersive solid-phase extraction method that involves an extraction and partitioning step with acetonitrile followed by a clean-up step using a mixture of sorbents.

  • Clean-up: The crude extract is purified to remove interfering co-extracted substances. This is often achieved using solid-phase extraction (SPE) cartridges.

  • Analysis: The purified extract is analyzed using chromatographic techniques:

    • Gas Chromatography (GC): Coupled with a selective detector such as a Flame Photometric Detector (FPD) (sensitive to phosphorus and sulfur) or a Mass Spectrometer (MS) for definitive identification and quantification.

    • Liquid Chromatography (LC): Often coupled with tandem mass spectrometry (MS/MS) for high sensitivity and selectivity.

G Soil_Sample Soil Sample Extraction Solvent Extraction (e.g., QuEChERS) Soil_Sample->Extraction Cleanup Extract Clean-up (e.g., SPE) Extraction->Cleanup Analysis Instrumental Analysis (GC-MS or LC-MS/MS) Cleanup->Analysis Data Data Analysis & Quantification Analysis->Data

Workflow for the analysis of organophosphate pesticides in soil.
Analysis of Organophosphate Pesticides in Water

Objective: To determine the concentration of this compound in water samples.

Methodology:

  • Sample Collection: Water samples are collected in clean glass bottles and stored at low temperatures to prevent degradation.

  • Extraction:

    • Liquid-Liquid Extraction (LLE): The water sample is extracted with an immiscible organic solvent (e.g., dichloromethane).

    • Solid-Phase Extraction (SPE): The water sample is passed through a cartridge containing a sorbent that retains the pesticide, which is then eluted with a small volume of solvent. This method allows for pre-concentration of the analyte.

  • Analysis: The resulting extract is analyzed using GC-MS or LC-MS/MS as described for soil analysis.

Conclusion and Future Perspectives

This compound is an obsolete organophosphate insecticide with a limited and dated history of use. A significant knowledge gap exists regarding its environmental persistence, degradation pathways, and bioaccumulation potential. The lack of such data makes a comprehensive risk assessment challenging.

Future research should focus on:

  • Acquiring fundamental environmental fate data: Studies to determine the soil and water half-life, water solubility, and octanol-water partition coefficient of this compound are crucial.

  • Identifying degradation products: Elucidating the major abiotic and biotic degradation products would provide a more complete picture of its environmental impact.

  • Assessing bioaccumulation potential: Laboratory studies to determine the bioconcentration factor (BCF) in aquatic organisms are needed.

  • Developing specific analytical methods: Validated analytical methods for the detection of this compound and its metabolites in various environmental matrices would be beneficial for any future monitoring studies.

Addressing these research needs would allow for a more informed understanding of the environmental legacy of this and other similar "legacy" pesticides.

References

In-depth Technical Guide: Benoxafos Degradation Products and Their Environmental Fate

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature and regulatory data reveals a significant lack of detailed public information regarding the degradation products of the organophosphate pesticide benoxafos and its environmental fate. This guide summarizes the limited available data and highlights the current knowledge gaps.

Introduction to this compound

This compound is an organothiophosphate insecticide and acaricide.[1] As an organophosphate, its mode of action is the inhibition of the acetylcholinesterase (AChE) enzyme, which is crucial for nerve function in insects and mammals.[1]

Basic chemical identification of this compound is as follows:

PropertyValue
IUPAC Name S-[(5,7-dichloro-1,3-benzoxazol-2-yl)methyl] O,O-diethyl phosphorodithioate[1][2]
CAS Registry No. 16759-59-4[2]
Chemical Formula C₁₂H₁₄Cl₂NO₃PS₂
Molecular Weight 386.3 g/mol
Synonyms HOE 2910

Below is the two-dimensional chemical structure of this compound.

Caption: Chemical structure of this compound.

Environmental Fate and Degradation Pathways

Despite extensive searches of scientific databases, regulatory agency websites (including the Environmental Protection Agency - EPA), and chemical property repositories, no detailed studies on the hydrolysis, photolysis, or microbial degradation of this compound could be located in the public domain.

Typically, the environmental fate of a pesticide is evaluated through a series of standardized studies:

  • Hydrolysis: The breakdown of the chemical in water at different pH levels.

  • Photolysis: The degradation of the chemical by sunlight, both in water and on soil surfaces.

  • Aerobic and Anaerobic Degradation: The breakdown of the chemical by microorganisms in the presence and absence of oxygen, respectively, in both soil and aquatic environments.

For this compound, the results of such studies, including identified degradation products, formation and decline curves, and half-life values, are not publicly available.

Potential Degradation Products

Lacking experimental data for this compound, potential degradation pathways can only be hypothesized based on the degradation of structurally similar pesticides. Organophosphate pesticides are generally susceptible to hydrolysis of the phosphate ester bonds. For this compound, this could potentially lead to the cleavage of the molecule, resulting in diethyl phosphorodithioate and a substituted dichlorobenzoxazole moiety. However, without experimental validation, the identity and subsequent fate of these potential metabolites remain unknown.

Ecotoxicity

Limited information is available regarding the ecotoxicity of this compound. A safety data sheet indicates that it is "very toxic to aquatic life with long lasting effects," which is a common hazard classification for organophosphate insecticides.

Data Gaps and Future Research

The absence of publicly available data on the environmental fate and degradation of this compound represents a significant knowledge gap. To conduct a thorough environmental risk assessment for this compound, the following data would be essential:

  • Identification of Degradation Products: Comprehensive studies to identify the chemical structures of all major degradation products formed under various environmental conditions.

  • Quantitative Fate Data: Determination of degradation rates and half-lives in soil and water to assess the persistence of the parent compound and its metabolites.

  • Mobility Studies: Data on the potential for this compound and its degradates to leach through soil and contaminate groundwater or move into surface water via runoff.

  • Ecotoxicity of Degradation Products: Toxicological studies on the identified metabolites to determine if they pose a greater or lesser risk to non-target organisms than the parent compound.

Conclusion

While this compound is identified as an organophosphate insecticide and acaricide, a comprehensive technical guide on its degradation products and environmental fate cannot be constructed from the currently available public information. The necessary experimental data on its hydrolysis, photolysis, and microbial degradation, as well as the identity and fate of its metabolites, are not present in the scientific literature or publicly accessible regulatory documents. This significant data gap prevents a thorough assessment of the environmental risks associated with the use of this compound. Further research is critically needed to address these unknowns.

References

In Vitro Neurotoxicity of Organophosphates on Primary Neuronal Cultures: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organophosphate (OP) compounds, a class of chemicals including the insecticide Benoxafos, are known for their neurotoxic properties. While the primary mechanism of acute toxicity is the inhibition of acetylcholinesterase (AChE), a growing body of evidence from in vitro studies using primary neuronal cultures reveals a more complex picture of neurotoxicity. These studies highlight non-AChE mediated effects, including the induction of oxidative stress, mitochondrial dysfunction, disruption of calcium homeostasis, and apoptosis. This technical guide provides an in-depth overview of the experimental protocols used to assess the neurotoxicity of OPs in primary neuronal cultures and summarizes the quantitative findings and key signaling pathways implicated in OP-induced neuronal damage. Although specific data for this compound is limited, the information presented for other OPs like chlorpyrifos and diazinon serves as a critical reference for understanding its potential neurotoxic profile.

Introduction

Primary neuronal cultures are a valuable in vitro model for investigating the cellular and molecular mechanisms of neurotoxicity.[1] They provide a controlled environment to study the direct effects of compounds on neurons, independent of systemic metabolic influences. The study of organophosphates in these systems has been instrumental in elucidating mechanisms beyond simple AChE inhibition, which are critical for understanding the potential for developmental neurotoxicity and long-term neurological deficits associated with low-level exposure.[2][3]

Experimental Protocols

Primary Neuronal Culture Preparation

A fundamental requirement for studying neurotoxicity is the establishment of healthy primary neuronal cultures. The following is a generalized protocol for cortical neuron isolation.

Protocol:

  • Tissue Dissection: Cortices are dissected from embryonic day 18 (E18) rat or mouse pups.

  • Enzymatic Digestion: The cortical tissue is minced and incubated in a papain solution at 37°C for approximately 20 minutes to dissociate the cells.

  • Mechanical Dissociation: The tissue is then gently triturated to create a single-cell suspension.

  • Cell Plating: The cell suspension is centrifuged, and the resulting cell pellet is resuspended in a supplemented Neurobasal® medium. Cells are then plated onto Poly-D-lysine coated plates at a desired density.

  • Culture Maintenance: Cultures are maintained in a humidified incubator at 37°C and 5% CO₂, with partial media changes every 3-4 days.[4]

G cluster_0 Tissue Preparation cluster_1 Cell Dissociation cluster_2 Cell Culture Dissection E18 Embryonic Cortices Dissected Mincing Cortical Tissue Minced Dissection->Mincing Digestion Papain Digestion (37°C) Mincing->Digestion Trituration Mechanical Trituration Digestion->Trituration Centrifugation Centrifugation & Resuspension Trituration->Centrifugation Plating Plate on Poly-D-lysine Coated Plates Centrifugation->Plating Maintenance Incubate (37°C, 5% CO2) Plating->Maintenance

Assessment of Neuronal Viability

Determining the concentration-dependent toxicity of a compound is a critical first step.

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial NADPH-dependent cellular oxidoreductase enzymes reduce MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan, a purple insoluble product.[5] The amount of formazan is proportional to the number of living cells.

  • Alamar Blue Assay: This assay uses the reducing power of living cells to convert resazurin to the fluorescent resorufin. The fluorescent signal is proportional to the number of viable cells.

Protocol (MTT Assay):

  • Treatment: Treat mature primary neuronal cultures with a range of OP concentrations for a specified duration (e.g., 24, 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Express results as a percentage of the vehicle-treated control.

Acetylcholinesterase (AChE) Inhibition Assay

This assay quantifies the inhibition of AChE activity, the primary mechanism of acute OP toxicity.

Protocol (Ellman's Method):

  • Cell Lysis: Lyse treated neuronal cells to release intracellular AChE.

  • Reaction Initiation: In a 96-well plate, add the cell lysate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the substrate acetylthiocholine iodide.

  • Measurement: AChE hydrolyzes acetylthiocholine to thiocholine, which reacts with DTNB to produce a yellow-colored product. The rate of color change is measured at 412 nm and is proportional to AChE activity.

  • Analysis: Calculate the percentage of AChE inhibition for each OP concentration and determine the IC50 value.

Apoptosis Assays

These assays determine if the compound induces programmed cell death.

  • Caspase Activity Assay: Caspases are a family of proteases that are key mediators of apoptosis. Assays typically use a fluorogenic or colorimetric substrate that is cleaved by active caspases.

  • DNA Fragmentation Analysis: A hallmark of apoptosis is the cleavage of DNA into nucleosomal fragments. This can be visualized as a "ladder" on an agarose gel or quantified using ELISA-based methods.

Protocol (Caspase-3 Activity):

  • Treatment and Lysis: Treat neurons with the OP and then lyse the cells.

  • Substrate Addition: Add a caspase-3 specific substrate (e.g., DEVD-pNA or a fluorescent equivalent) to the cell lysate.

  • Measurement: Measure the colorimetric or fluorescent signal over time.

  • Analysis: Quantify the increase in signal as an indicator of caspase-3 activation.

Oxidative Stress Measurement

OPs can induce oxidative stress by increasing the production of reactive oxygen species (ROS).

Protocol (ROS Detection):

  • Treatment: Expose primary neurons to the OP.

  • Probe Loading: Load the cells with a fluorescent ROS indicator dye, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

  • Measurement: In the presence of ROS, DCFH-DA is oxidized to the highly fluorescent dichlorofluorescein (DCF). The fluorescence intensity is measured using a fluorescence microscope or plate reader.

  • Analysis: An increase in fluorescence indicates an increase in intracellular ROS production.

Calcium Imaging

Disruption of intracellular calcium homeostasis is another non-cholinergic mechanism of OP neurotoxicity.

Protocol:

  • Dye Loading: Load primary neurons with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Baseline Measurement: Record the baseline fluorescence before adding the compound.

  • Treatment and Recording: Add the OP and record the changes in fluorescence over time using a fluorescence microscope equipped with a live-cell imaging system.

  • Analysis: An increase in fluorescence intensity indicates a rise in intracellular calcium concentration.

Quantitative Data Summary

Table 1: Effects of Organophosphates on Neuronal Viability and AChE Activity

OrganophosphateCell TypeAssayEndpointConcentrationResultReference
ChlorpyrifosRat Cortical NeuronsAlamar BlueCell Viability100 µM (48h)No significant change
Chlorpyrifos-oxonRat Cortical NeuronsAlamar BlueCell Viability100 µM (14d)Decreased
DiazinonRat Cortical NeuronsAlamar BlueCell Viability100 µM (48h)No significant change
DichlorvosNeuronal CellsMTTCell Viability100 µM (5d)~80% loss of viability
ParathionNeuronal CellsMTTCell Viability50 µM (5d)~20% reduction
ChlorpyrifosNeuronal CellsMTTCell Viability100 µM (5d)Significant reduction
ChlorpyrifosRat Cortical NeuronsAChE AssayAChE Inhibition5, 10, 20 µM (24h)Significant inhibition
Chlorpyrifos-oxonRat Cortical NeuronsAChE AssayAChE Inhibition5 nM - 20 µM (24h)Significant inhibition
DiazinonHuman SH-SY5YCa2+ influxIC507.2 µM-
ChlorpyrifosHuman SH-SY5YCa2+ influxIC502.1 µM-

Table 2: Effects of Organophosphates on Mitochondrial Function

OrganophosphateCell TypeParameterConcentrationResultReference
DichlorvosNeuronal CellsCoenzyme Q10 levels50 µMDecreased by 72%
ParathionNeuronal CellsCoenzyme Q10 levels50 µMDecreased by 62%
ChlorpyrifosNeuronal CellsCoenzyme Q10 levels50 µMDecreased by 43%
ChlorpyrifosRat Cortical NeuronsMitochondrial Movement1-20 µM (24h)Decreased
Chlorpyrifos-oxonRat Cortical NeuronsMitochondrial Movement5 nM - 20 µM (24h)Decreased

Signaling Pathways in Organophosphate Neurotoxicity

In vitro studies have been pivotal in identifying signaling pathways involved in OP neurotoxicity that are independent of AChE inhibition.

Oxidative Stress and Mitochondrial Dysfunction

Many OPs induce the production of reactive oxygen species (ROS), leading to oxidative stress. This can damage cellular components, including lipids, proteins, and DNA. Mitochondria are a primary target of OP-induced oxidative stress, leading to mitochondrial dysfunction, characterized by decreased ATP production, altered mitochondrial membrane potential, and the release of pro-apoptotic factors.

G Organophosphate Organophosphate ROS_Production Increased ROS Production Organophosphate->ROS_Production Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction ATP_Depletion Decreased ATP Mitochondrial_Dysfunction->ATP_Depletion Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis

Disruption of Calcium Homeostasis

OPs can disrupt intracellular calcium signaling, leading to a sustained increase in cytosolic calcium levels. This can activate various downstream signaling cascades, including proteases and kinases, ultimately leading to excitotoxicity and cell death.

G Organophosphate Organophosphate Ca_Influx Increased Intracellular Ca2+ Organophosphate->Ca_Influx Enzyme_Activation Activation of Proteases & Kinases Ca_Influx->Enzyme_Activation Excitotoxicity Excitotoxicity Enzyme_Activation->Excitotoxicity Neuronal_Death Neuronal Death Excitotoxicity->Neuronal_Death

Induction of Apoptosis

Several OPs have been shown to induce apoptosis in primary neuronal cultures. This can be triggered by oxidative stress, mitochondrial dysfunction, and the activation of caspase cascades. For example, diazinon has been shown to induce apoptotic neuronal death.

G Organophosphate Organophosphate Mitochondrial_Stress Mitochondrial Stress Organophosphate->Mitochondrial_Stress Caspase_Activation Caspase Activation Mitochondrial_Stress->Caspase_Activation DNA_Fragmentation DNA Fragmentation Caspase_Activation->DNA_Fragmentation Apoptotic_Cell_Death Apoptotic Cell Death DNA_Fragmentation->Apoptotic_Cell_Death

Altered Neurotrophic Factor Signaling

Studies have shown that OPs can interfere with neurotrophic factor signaling pathways, which are crucial for neuronal survival, differentiation, and synaptic plasticity. For example, chlorpyrifos and diazinon have been found to alter the expression of fibroblast growth factors (FGFs) and their receptors.

Conclusion

The use of primary neuronal cultures has significantly advanced our understanding of the neurotoxic mechanisms of organophosphates beyond their well-established role as AChE inhibitors. The evidence strongly suggests that OPs, likely including this compound, can induce neuronal damage through a variety of interconnected pathways, including oxidative stress, mitochondrial dysfunction, disrupted calcium signaling, and apoptosis. The experimental protocols and data presented in this guide provide a framework for the continued investigation of OP neurotoxicity and the development of potential therapeutic interventions. Further research focusing specifically on this compound is warranted to confirm its neurotoxic profile and to accurately assess its risk to human health.

References

Unraveling the Genotoxic Potential of Benoxafos in Eukaryotic Cell Lines: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical guide addresses the potential genotoxic effects of Benoxafos. As of the latest literature review, no specific studies on the genotoxicity of this compound in eukaryotic cell lines have been published. Therefore, this document provides an in-depth analysis based on the known genotoxic profiles of structurally related organophosphate pesticides. The experimental protocols, data, and mechanistic pathways described herein are representative of the methodologies used and the results expected for this class of compounds.

Executive Summary

This compound, an organophosphate pesticide, belongs to a chemical class known to exhibit genotoxic potential in various biological systems. Organophosphates can induce DNA damage through mechanisms such as the generation of reactive oxygen species (ROS), leading to oxidative stress, and the formation of DNA adducts. This guide outlines the standard experimental approaches to assess the genotoxic potential of a compound like this compound, including the Comet assay, the in vitro micronucleus test, and the in vitro chromosomal aberration assay. While direct experimental data for this compound is unavailable, this paper serves as a comprehensive resource for researchers and drug development professionals on the methodologies and potential outcomes of such an investigation.

Introduction to Organophosphate Genotoxicity

Organophosphate pesticides are a widely used class of chemicals that have been studied for their potential to cause DNA damage.[1][2] The primary mechanisms of genotoxicity associated with organophosphates involve the induction of oxidative stress, leading to single and double-strand DNA breaks, and the formation of DNA adducts that can interfere with DNA replication and transcription.[1] Common in vitro and in vivo assays have demonstrated that exposure to certain organophosphates can result in dose-dependent increases in DNA damage and chromosomal abnormalities.[3][4]

Hypothetical Genotoxic Profile of this compound

Based on the toxicological data of analogous organophosphate compounds, it is hypothesized that this compound could induce the following genotoxic effects in eukaryotic cell lines:

  • DNA Strand Breaks: Induction of both single and double-strand DNA breaks.

  • Chromosomal Damage: Increase in the frequency of chromosomal aberrations, such as chromatid and chromosome breaks.

  • Micronuclei Formation: Elevation in the number of micronuclei, indicative of chromosomal loss or fragmentation.

These potential effects would likely be dose-dependent and may be influenced by the metabolic activation of the compound.

Data Presentation: Summarized Quantitative Data

The following tables present hypothetical quantitative data that could be expected from genotoxicity assays on an organophosphate pesticide like this compound.

Table 1: Hypothetical Results of the Comet Assay in a Human Lymphocyte Cell Line (e.g., TK6)

Concentration (µM)Mean % Tail DNA (± SD)
0 (Vehicle Control)5.2 ± 1.1
108.7 ± 1.5
2515.4 ± 2.3
5028.9 ± 3.8
10045.1 ± 5.2
Positive Control (e.g., H₂O₂)55.6 ± 4.7

Table 2: Hypothetical Results of the In Vitro Micronucleus Test in a Human Lymphocyte Cell Line (e.g., TK6)

Concentration (µM)Frequency of Micronucleated Cells (%) (± SD)
0 (Vehicle Control)1.2 ± 0.3
101.8 ± 0.5
253.5 ± 0.8
506.8 ± 1.2
10012.5 ± 2.1
Positive Control (e.g., Mitomycin C)15.2 ± 1.9

Table 3: Hypothetical Results of the In Vitro Chromosomal Aberration Assay in Chinese Hamster Ovary (CHO) Cells

Concentration (µM)Percentage of Cells with Aberrations (± SD)
0 (Vehicle Control)2.1 ± 0.7
103.5 ± 1.0
257.2 ± 1.5
5014.8 ± 2.4
10025.6 ± 3.1
Positive Control (e.g., Cyclophosphamide)29.4 ± 2.8

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

The Alkaline Comet Assay

The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.

5.1.1 Materials

  • Eukaryotic cell line (e.g., TK6, HepG2)

  • Low melting point agarose (LMPA)

  • Normal melting point agarose (NMPA)

  • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

  • Neutralization buffer (0.4 M Tris, pH 7.5)

  • DNA stain (e.g., SYBR Green I)

  • Microscope slides

5.1.2 Protocol

  • Cell Preparation: Treat cells with various concentrations of the test compound and appropriate controls.

  • Slide Preparation: Coat microscope slides with a layer of NMPA.

  • Encapsulation: Mix the treated cells with LMPA and layer onto the pre-coated slides.

  • Lysis: Immerse the slides in cold lysis solution for at least 1 hour at 4°C.

  • Alkaline Unwinding: Place the slides in the electrophoresis tank filled with alkaline electrophoresis buffer for 20-40 minutes to allow for DNA unwinding.

  • Electrophoresis: Perform electrophoresis at a low voltage (e.g., 25V) for 20-30 minutes.

  • Neutralization: Neutralize the slides with neutralization buffer.

  • Staining and Visualization: Stain the DNA and visualize using a fluorescence microscope.

  • Scoring: Analyze at least 50-100 comets per slide using image analysis software to quantify the percentage of DNA in the tail.

In Vitro Micronucleus Test

The in vitro micronucleus test is used to detect the formation of small, membrane-bound DNA fragments (micronuclei) in the cytoplasm of interphase cells, which originate from chromosome fragments or whole chromosomes that lag behind during anaphase.

5.2.1 Materials

  • Eukaryotic cell line (e.g., TK6, CHO, human peripheral blood lymphocytes)

  • Cytochalasin B (for cytokinesis-block method)

  • Fixative (e.g., methanol:acetic acid, 3:1)

  • Staining solution (e.g., Giemsa)

  • Microscope slides

5.2.2 Protocol

  • Cell Treatment: Expose cell cultures to various concentrations of the test compound and controls. For the cytokinesis-block method, add Cytochalasin B to arrest cytokinesis.

  • Harvesting: Harvest the cells by centrifugation.

  • Hypotonic Treatment: Resuspend the cell pellet in a hypotonic solution (e.g., 0.075 M KCl) to swell the cells.

  • Fixation: Fix the cells with a freshly prepared fixative.

  • Slide Preparation: Drop the fixed cell suspension onto clean microscope slides and allow to air dry.

  • Staining: Stain the slides with a suitable DNA stain.

  • Scoring: Analyze at least 1000-2000 binucleated cells per concentration for the presence of micronuclei under a light microscope.

In Vitro Chromosomal Aberration Assay

This assay is designed to identify agents that cause structural chromosomal aberrations in cultured mammalian cells.

5.3.1 Materials

  • Eukaryotic cell line (e.g., CHO, human peripheral blood lymphocytes)

  • Metaphase-arresting substance (e.g., Colcemid)

  • Hypotonic solution (e.g., 0.075 M KCl)

  • Fixative (e.g., methanol:acetic acid, 3:1)

  • Staining solution (e.g., Giemsa)

  • Microscope slides

5.3.2 Protocol

  • Cell Treatment: Treat cell cultures with various concentrations of the test substance and controls.

  • Metaphase Arrest: Add a metaphase-arresting substance to the cultures to accumulate cells in metaphase.

  • Harvesting: Harvest the cells by trypsinization or centrifugation.

  • Hypotonic Treatment: Treat the cells with a hypotonic solution to swell the cells and disperse the chromosomes.

  • Fixation: Fix the cells in a suitable fixative.

  • Slide Preparation: Prepare chromosome spreads by dropping the fixed cell suspension onto clean, cold, wet slides.

  • Staining: Stain the slides with a chromosome stain.

  • Analysis: Analyze at least 100-200 well-spread metaphases per concentration for structural chromosomal aberrations under a light microscope.

Mandatory Visualizations

Signaling Pathway

G cluster_0 Cellular Exposure cluster_1 Cellular Response cluster_2 Genotoxic Events cluster_3 Cellular Outcomes This compound This compound (Organophosphate) ROS Reactive Oxygen Species (ROS) Generation This compound->ROS DNA_Adducts DNA Adduct Formation This compound->DNA_Adducts Oxidative_Damage Oxidative DNA Damage (e.g., 8-oxodG) ROS->Oxidative_Damage Replication_Block Replication Block DNA_Adducts->Replication_Block Strand_Breaks Single & Double Strand Breaks Oxidative_Damage->Strand_Breaks Chromosomal_Aberrations Chromosomal Aberrations Strand_Breaks->Chromosomal_Aberrations Apoptosis Cell Cycle Arrest / Apoptosis Strand_Breaks->Apoptosis Replication_Block->Chromosomal_Aberrations Micronuclei Micronuclei Formation Chromosomal_Aberrations->Micronuclei

Caption: Potential signaling pathway of this compound-induced genotoxicity.

Experimental Workflow: Comet Assay

G start Start: Cell Treatment encapsulation Cell Encapsulation in Agarose start->encapsulation lysis Lysis (High Salt + Detergent) encapsulation->lysis unwinding Alkaline Unwinding (pH > 13) lysis->unwinding electrophoresis Electrophoresis unwinding->electrophoresis neutralization Neutralization electrophoresis->neutralization staining DNA Staining (e.g., SYBR Green) neutralization->staining visualization Fluorescence Microscopy staining->visualization analysis Image Analysis (% Tail DNA) visualization->analysis end End: Genotoxicity Assessment analysis->end

Caption: Workflow of the Alkaline Comet Assay.

Experimental Workflow: In Vitro Micronucleus Test

G start Start: Cell Treatment (+/- Cytochalasin B) harvest Cell Harvesting start->harvest hypotonic Hypotonic Treatment harvest->hypotonic fixation Fixation hypotonic->fixation slide_prep Slide Preparation fixation->slide_prep staining Staining (e.g., Giemsa) slide_prep->staining scoring Microscopic Scoring (Micronuclei Frequency) staining->scoring end End: Clastogenicity/Aneugenicity Assessment scoring->end

Caption: Workflow of the In Vitro Micronucleus Test.

References

Benoxafos (CAS No. 16759-59-4): A Technical Guide to its Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benoxafos, with the CAS number 16759-59-4, is an organothiophosphate compound belonging to the benzoxazole chemical class. Its primary reported activities are as an acaricide and insecticide. This technical guide provides a comprehensive overview of the known information regarding this compound, including its chemical properties, mechanism of action, and potential research applications. Due to the limited publicly available research specifically on this compound, this guide supplements direct information with data and protocols from closely related organophosphate pesticides and benzoxazole derivatives to provide a thorough understanding of its potential uses in a research context.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValue
IUPAC Name S-[(5,7-dichloro-1,3-benzoxazol-2-yl)methyl] O,O-diethyl phosphorodithioate
Molecular Formula C12H14Cl2NO3PS2
Molecular Weight 386.24 g/mol
CAS Number 16759-59-4
Appearance Solid powder
Purity >98% (typical)

Mechanism of Action: Acetylcholinesterase Inhibition

As an organophosphate pesticide, the primary mechanism of action for this compound is the inhibition of the enzyme acetylcholinesterase (AChE). AChE is a critical enzyme in the nervous system of both insects and mammals, responsible for the hydrolysis of the neurotransmitter acetylcholine.

The inhibition of AChE by organophosphates like this compound leads to an accumulation of acetylcholine at the synaptic cleft. This results in continuous stimulation of cholinergic receptors, leading to hyperexcitation of the nervous system, paralysis, and ultimately, death of the target organism. This compound is specifically classified as a weak acetylcholinesterase (AChE) inhibitor.

This compound This compound (Organophosphate) AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits Acetylcholine Acetylcholine AChE->Acetylcholine Hydrolyzes Synaptic_Cleft Synaptic Cleft (Accumulation of Acetylcholine) Choline_Acetate Choline + Acetate Acetylcholine->Choline_Acetate Nervous_System Nervous System Hyperexcitation Synaptic_Cleft->Nervous_System Paralysis Paralysis & Death Nervous_System->Paralysis

Figure 1. Signaling pathway of this compound via acetylcholinesterase inhibition.

Research Applications

While specific research applications for this compound are not widely documented, its chemical structure and mechanism of action suggest several potential areas of investigation for researchers.

Acaricidal and Insecticidal Efficacy Screening

The primary reported use of this compound is for controlling mites (acaricide) and insects (insecticide). Research in this area would involve determining its efficacy against a range of agricultural and public health pests.

Experimental Workflow for Efficacy Screening:

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Benoxafos_Stock Prepare this compound Stock Solution Serial_Dilution Serial Dilutions of This compound Benoxafos_Stock->Serial_Dilution Target_Pest Culture Target Pest Species Application Apply to Pests (e.g., contact, ingestion) Target_Pest->Application Serial_Dilution->Application Incubation Incubate under Controlled Conditions Application->Incubation Mortality_Assessment Assess Mortality at Time Points Incubation->Mortality_Assessment LC50_Calculation Calculate LC50/LD50 Mortality_Assessment->LC50_Calculation Data_Reporting Report Findings LC50_Calculation->Data_Reporting

Figure 2. Experimental workflow for acaricidal/insecticidal efficacy screening.

Cholinesterase Inhibition Assays

As a known AChE inhibitor, this compound can be used as a reference compound in studies aimed at discovering new pesticides or in toxicological research to understand the effects of organophosphates on various organisms.

Benzoxazole Moiety Research

The benzoxazole core in this compound is a scaffold found in many biologically active compounds. Researchers in medicinal chemistry and drug discovery could use this compound as a starting point for the synthesis of novel derivatives with potential applications beyond pest control, such as antimicrobial or other therapeutic agents.

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol provides a detailed methodology for determining the in vitro inhibition of acetylcholinesterase by this compound.

Materials:

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • This compound

  • Solvent for this compound (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in phosphate buffer.

  • Assay Protocol:

    • In a 96-well microplate, add the following to each well in the specified order:

      • Phosphate buffer

      • This compound solution (or solvent for control)

      • AChE solution

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

    • Add DTNB solution to each well.

    • Initiate the reaction by adding the substrate (ATCI) solution to each well.

    • Immediately start monitoring the change in absorbance at 412 nm over time using a microplate reader. The yellow color produced is due to the reaction of the product of acetylcholine hydrolysis (thiocholine) with DTNB.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Quantitative Data

ParameterOrganism/EnzymeTypical Value Range for Organophosphates
LC50 Various insect species0.01 - 100 mg/L
LD50 Various mite species0.1 - 50 µg/cm²
IC50 Acetylcholinesterase1 nM - 100 µM

Conclusion

This compound is an organothiophosphate with a benzoxazole core, functioning as a weak acetylcholinesterase inhibitor. While its primary application is in pest control, its chemical structure and mechanism of action present opportunities for broader research in areas such as toxicology, environmental science, and medicinal chemistry. The lack of extensive public data on this compound underscores the need for further investigation to fully characterize its biological activity and potential applications. The experimental protocols and workflows provided in this guide offer a starting point for researchers interested in exploring the properties of this compound.

The Obsolete Organophosphate: A Technical History of Benoxafos

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Benoxafos, an organophosphate insecticide and acaricide, holds a place in the historical archives of pesticide development. Though now obsolete, a technical examination of its discovery, mode of action, and toxicological profile offers valuable insights into the evolution of pesticide science. This guide provides a comprehensive overview of this compound, summarizing its known properties and the experimental methodologies of the era in which it was active.

This compound, also known by its developmental code HOE 2910, was developed as a weak acetylcholinesterase (AChE) inhibitor.[1] Its primary use was in the control of pests such as aphids, whiteflies, and mites on crops like cotton, vegetables, and fruit.[1] As an organophosphate, its mechanism of toxicity is rooted in the disruption of the nervous system of target organisms.

Chemical and Physical Properties

PropertyValueSource
IUPAC Name S-[(5,7-dichloro-1,3-benzoxazol-2-yl)methyl] O,O-diethyl phosphorodithioate[2]
CAS Name S-[(5,7-dichloro-2-benzoxazolyl)methyl] O,O-diethyl phosphorodithioate[2]
CAS Registry Number 16759-59-4[2]
Chemical Formula C12H14Cl2NO3PS2
Molecular Weight 386.24 g/mol
Synonyms Benoxafosum, HOE 2910
Activity Acaricide, Insecticide (arylalkyl organothiophosphate)

Discovery and Development

The development of organophosphate insecticides dates back to the 1930s, with the pioneering work of Gerhard Schrader. These compounds emerged as highly effective alternatives to the arsenical and botanical insecticides of the time. While the specific timeline and key milestones for the discovery and development of this compound by Hoechst AG are not well-documented in publicly accessible records, it falls within the broader history of extensive research and synthesis of novel organophosphorus compounds for agricultural use in the mid-20th century.

The logical progression of its development would have followed a standard pathway for pesticides of that era.

cluster_0 Discovery & Synthesis cluster_1 Pre-clinical Development cluster_2 Field Trials & Registration Initial Synthesis Initial Synthesis Screening for Activity Screening for Activity Initial Synthesis->Screening for Activity Toxicological Studies Toxicological Studies Screening for Activity->Toxicological Studies Environmental Fate Studies Environmental Fate Studies Toxicological Studies->Environmental Fate Studies Efficacy Trials Efficacy Trials Environmental Fate Studies->Efficacy Trials Residue Analysis Development Residue Analysis Development Efficacy Trials->Residue Analysis Development Regulatory Submission Regulatory Submission Residue Analysis Development->Regulatory Submission Commercialization Commercialization Regulatory Submission->Commercialization

A generalized workflow for pesticide development.

Synthesis

A potential synthetic scheme is outlined below:

2,6-dichlorobenzoxazole 2,6-dichlorobenzoxazole Intermediate_1 2-(4-((6-chlorobenzo[d]oxazol-2-yl)oxy)phenoxy)propionic acid potassium salt 2,6-dichlorobenzoxazole->Intermediate_1 Potassium Hydroxide Potassium Hydroxide Potassium Hydroxide->Intermediate_1 R-2-(4-hydroxyphenoxy)propionic acid R-2-(4-hydroxyphenoxy)propionic acid R-2-(4-hydroxyphenoxy)propionic acid->Intermediate_1 Intermediate_2 2-(4-((6-chlorobenzo[d]oxazol-2-yl)oxy)phenoxy)propionic acid Intermediate_1->Intermediate_2 Reaction with HCl Hydrochloric Acid Hydrochloric Acid Intermediate_3 2-(4-((6-chlorobenzo[d]oxazol-2-yl)oxy)phenoxy)propionyl chloride Intermediate_2->Intermediate_3 Acylating Chlorination Acylating Chlorination Acylating Chlorination This compound This compound Intermediate_3->this compound Amidation N-methyl-2-fluoroaniline N-methyl-2-fluoroaniline N-methyl-2-fluoroaniline->this compound

A plausible synthetic pathway for this compound.

Mode of Action

As an organophosphate, the primary mode of action of this compound is the inhibition of the enzyme acetylcholinesterase (AChE). AChE is critical for the termination of nerve impulses in cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine.

The inhibition of AChE by organophosphates involves the phosphorylation of a serine residue in the active site of the enzyme. This results in an accumulation of acetylcholine in the synaptic cleft, leading to continuous nerve stimulation, paralysis, and ultimately death of the insect.

cluster_0 Normal Synaptic Function cluster_1 Inhibition by this compound This compound This compound AChE Acetylcholinesterase This compound->AChE Inhibits Phosphorylated_AChE Phosphorylated AChE (Inactive) AChE->Phosphorylated_AChE Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolyzes to Phosphorylated_AChE->Choline_Acetate Hydrolysis Blocked Accumulation Acetylcholine Accumulation Acetylcholine Acetylcholine Acetylcholine->AChE Binds to Synaptic_Cleft Synaptic_Cleft Continuous_Stimulation Continuous Nerve Stimulation Accumulation->Continuous_Stimulation

The signaling pathway of acetylcholinesterase inhibition by this compound.

Toxicological Profile

Detailed quantitative toxicological data for this compound is scarce in publicly available literature, a common issue for obsolete pesticides. However, based on its classification as an organophosphate, a general toxicological profile can be inferred.

Acute Toxicity:

  • Oral LD50 (Rat): Data not available.

  • Dermal LD50 (Rabbit): Data not available.

  • Inhalation LC50 (Rat): Data not available.

While specific values are unavailable, organophosphates as a class exhibit a wide range of acute toxicities.

Experimental Protocol for Acute Oral LD50 (Rat) (General Guideline):

A generalized protocol for determining the acute oral LD50 in rats, based on standard methodologies of the time, would involve the following steps:

  • Animal Selection: Healthy, young adult rats of a specific strain (e.g., Wistar or Sprague-Dawley) are selected and acclimatized to laboratory conditions.

  • Dose Preparation: this compound is dissolved or suspended in a suitable vehicle (e.g., corn oil). A range of dose levels is prepared.

  • Administration: A single dose of the prepared this compound solution is administered by oral gavage to groups of rats. A control group receives only the vehicle.

  • Observation: The animals are observed for signs of toxicity and mortality over a period of 14 days.

  • Data Analysis: The LD50 value, the dose estimated to be lethal to 50% of the test animals, is calculated using appropriate statistical methods (e.g., probit analysis).

Environmental Fate

The environmental fate of a pesticide is a critical factor in its overall risk assessment. Key parameters include its persistence in soil and its potential for degradation through various environmental processes.

Soil Half-Life: Data not available.

Degradation: As an organophosphate, this compound would be expected to degrade in the environment through hydrolysis and microbial action. The ester linkages in the molecule are susceptible to cleavage, leading to less toxic breakdown products.

Experimental Protocol for Soil Half-Life Determination (General Guideline):

A typical laboratory-based soil half-life study would follow these general steps:

  • Soil Collection and Characterization: A representative agricultural soil is collected and characterized for properties such as pH, organic matter content, and microbial activity.

  • Application: A known concentration of this compound is applied to soil samples.

  • Incubation: The treated soil samples are incubated under controlled conditions of temperature and moisture.

  • Sampling and Analysis: At regular intervals, soil subsamples are taken and analyzed for the concentration of this compound using a suitable analytical method (e.g., gas chromatography).

  • Data Analysis: The disappearance of this compound over time is plotted, and the half-life (the time taken for the concentration to reduce by 50%) is calculated, typically assuming first-order kinetics.

Residue Analysis

The ability to detect and quantify pesticide residues in food and environmental samples is essential for regulatory purposes. For organophosphates like this compound, gas chromatography (GC) with a phosphorus-specific detector, such as a flame photometric detector (FPD) or a nitrogen-phosphorus detector (NPD), would have been the standard analytical technique.

Experimental Protocol for Residue Analysis in Crops (General Guideline):

  • Extraction: A representative sample of the crop is homogenized and extracted with an organic solvent (e.g., acetone or acetonitrile).

  • Cleanup: The extract is subjected to a cleanup procedure to remove interfering co-extractives. This might involve liquid-liquid partitioning and/or column chromatography (e.g., using Florisil or silica gel).

  • Analysis: The cleaned-up extract is concentrated and injected into a gas chromatograph for separation and detection.

  • Quantification: The concentration of this compound is determined by comparing the peak area in the sample chromatogram to that of a known standard.

Conclusion

This compound represents a chapter in the history of organophosphate insecticides. While its use has been discontinued, the principles of its discovery, mode of action, and the methodologies used for its evaluation remain relevant to the fields of pesticide science and drug development. The lack of comprehensive, publicly available data for many obsolete pesticides like this compound highlights the challenges in reconstructing a complete technical history and underscores the importance of robust data archiving in the chemical and agricultural sciences.

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Benoxafos in Soil Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benoxafos is an organothiophosphate insecticide and acaricide. Monitoring its presence in soil is crucial for environmental assessment and ensuring agricultural product safety. This document provides detailed application notes and protocols for the analytical determination of this compound in soil samples. Due to a lack of specific published methods for this compound, this guide leverages established methodologies for organophosphate pesticides, primarily utilizing QuEChERS for sample extraction followed by analysis with Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Chemical Information:

CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight
This compoundS-[(5,7-dichloro-1,3-benzoxazol-2-yl)methyl] O,O-diethyl phosphorodithioate16759-59-4C12H14Cl2NO3PS2386.3 g/mol

Analytical Methodologies

The recommended workflow for the analysis of this compound in soil involves sample preparation, extraction, cleanup, and instrumental analysis.

Diagram: General Workflow for this compound Analysis in Soil

This compound Analysis Workflow cluster_prep Sample Preparation cluster_extraction QuEChERS Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Instrumental Analysis Soil_Sample Soil Sample Collection Air_Drying Air Drying Soil_Sample->Air_Drying Sieving Sieving (<2mm) Air_Drying->Sieving Homogenization Homogenization Sieving->Homogenization Homogenized_Sample 10g Homogenized Soil Homogenization->Homogenized_Sample Hydration Add Water (if dry) Homogenized_Sample->Hydration Acetonitrile Add Acetonitrile Hydration->Acetonitrile Salts Add QuEChERS Salts (e.g., MgSO4, NaCl, Na3Citrate, Na2HCitrate) Acetonitrile->Salts Shake Shake Vigorously Salts->Shake Centrifuge1 Centrifugation Shake->Centrifuge1 Supernatant Acetonitrile Supernatant Centrifuge1->Supernatant dSPE Add to dSPE Tube (e.g., PSA, C18, MgSO4) Supernatant->dSPE Vortex Vortex dSPE->Vortex Centrifuge2 Centrifugation Vortex->Centrifuge2 Final_Extract Final Extract Centrifuge2->Final_Extract GC_MS GC-MS Analysis Final_Extract->GC_MS HPLC_MS_MS HPLC-MS/MS Analysis Final_Extract->HPLC_MS_MS

Caption: General workflow for the analysis of this compound in soil samples.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining representative and reproducible results.

Protocol:

  • Sample Collection: Collect soil samples from the desired depth and location using a clean soil probe or auger.

  • Drying: Air-dry the soil samples at ambient temperature (20-25°C) for 48-72 hours or until a constant weight is achieved. Avoid oven-drying at high temperatures to prevent the degradation of this compound.

  • Sieving: Pass the dried soil through a 2 mm stainless steel sieve to remove stones, roots, and other debris.

  • Homogenization: Thoroughly mix the sieved soil to ensure homogeneity.

QuEChERS Extraction

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and efficient technique for extracting pesticide residues from various matrices, including soil.

Protocol:

  • Sample Weighing: Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.

  • Hydration (for dry soil): If the soil is very dry, add a specific volume of deionized water to achieve a consistency similar to fresh soil and allow it to hydrate for 30 minutes. This step is crucial for efficient extraction.

  • Solvent Addition: Add 10 mL of acetonitrile to the centrifuge tube.

  • Shaking: Cap the tube and shake it vigorously for 1 minute to ensure thorough mixing of the soil and solvent.

  • Salt Addition: Add the appropriate QuEChERS salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate, and disodium hydrogen citrate) to the tube. The salts induce phase separation and aid in the extraction process.

  • Second Shaking: Immediately after adding the salts, shake the tube vigorously for another 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 x g for 5 minutes. This will separate the acetonitrile layer (supernatant) containing the extracted pesticides from the solid soil matrix and aqueous layer.

Dispersive Solid-Phase Extraction (dSPE) Cleanup

The extracted supernatant may contain co-extracted matrix components that can interfere with the analysis. A dSPE cleanup step is used to remove these interferences.

Protocol:

  • Supernatant Transfer: Carefully transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL dSPE tube.

  • dSPE Tube Composition: The dSPE tube should contain a mixture of sorbents. For organophosphate pesticides in soil, a common combination is:

    • Primary Secondary Amine (PSA): To remove organic acids, fatty acids, and some sugars.

    • C18: To remove non-polar interferences like lipids.

    • Magnesium Sulfate (MgSO4): To remove residual water.

  • Vortexing: Cap the dSPE tube and vortex for 30 seconds to ensure the extract interacts with the sorbents.

  • Centrifugation: Centrifuge the dSPE tube at a high speed (e.g., ≥5000 x g) for 2 minutes.

  • Final Extract: The resulting supernatant is the cleaned-up extract ready for instrumental analysis. Transfer the final extract into an autosampler vial.

Instrumental Analysis

Due to the absence of specific validated data for this compound, the following are proposed starting conditions based on the analysis of similar organothiophosphate pesticides. Method development and validation are essential.

Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation: A gas chromatograph coupled with a single quadrupole or tandem mass spectrometer.

ParameterRecommended Setting
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Injection Volume 1 µL
Injector Temperature 250°C
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial: 70°C (hold for 2 min), Ramp: 25°C/min to 150°C, then 10°C/min to 280°C (hold for 5 min)
MS Transfer Line Temp. 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) or Full Scan

Note on Fragmentation: As no mass spectrum for this compound is readily available, it is recommended to first run a standard in full scan mode to identify the molecular ion and characteristic fragment ions. For organothiophosphates, common fragmentations involve the loss of the side chain and cleavage around the phosphate group.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

ParameterRecommended Setting
HPLC Column C18 column, 2.1 x 100 mm, 1.8 µm particle size (or equivalent)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase B Methanol with 0.1% formic acid and 5 mM ammonium formate
Gradient Program Start at 5% B, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Source Temperature 350°C
Acquisition Mode Multiple Reaction Monitoring (MRM)

Note on MRM Transitions: To develop an MRM method, a this compound standard must be infused into the mass spectrometer to determine the precursor ion (likely [M+H]+) and the most abundant and stable product ions upon collision-induced dissociation.

Method Validation and Data Presentation

For reliable and defensible results, the chosen analytical method must be validated. Key validation parameters include:

  • Linearity: A calibration curve should be prepared using this compound standards of known concentrations to establish the linear range of the method.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Accuracy and Precision: Determined by analyzing spiked soil samples at different concentration levels. Accuracy is expressed as percent recovery, and precision is expressed as the relative standard deviation (RSD).

  • Matrix Effects: Assessed by comparing the response of a standard in solvent to the response of a standard spiked into a blank soil extract.

Data Presentation:

All quantitative data from the method validation should be summarized in a clear and structured table for easy comparison.

ParameterGC-MSHPLC-MS/MSAcceptance Criteria
Linearity (r²) >0.99>0.99≥ 0.99
LOD (ng/g) To be determinedTo be determined-
LOQ (ng/g) To be determinedTo be determined-
Recovery (%) To be determinedTo be determined70-120%
Precision (RSD %) To be determinedTo be determined≤ 20%
Matrix Effect (%) To be determinedTo be determined-

Note: The values for LOD, LOQ, Recovery, Precision, and Matrix Effect are placeholders and must be experimentally determined for this compound in the specific soil matrix being analyzed.

Signaling Pathways and Logical Relationships

The analytical process can be visualized as a logical progression from the bulk sample to a quantifiable signal.

Diagram: Logical Flow of the Analytical Process

Analytical Process Logic A Bulk Soil Sample (Heterogeneous Matrix) B Representative Subsample A->B Sampling C Extraction (Transfer of Analyte to Solvent) B->C Extraction Process D Crude Extract (Analyte + Co-extractives) C->D E Cleanup (Removal of Interferences) D->E Purification Step F Clean Extract (Analyte in Solvent) E->F G Instrumental Separation (Chromatography) F->G Injection H Isolated Analyte G->H I Detection and Quantification (Mass Spectrometry) H->I Ionization & Fragmentation J Quantitative Result (Concentration of this compound) I->J Data Processing

Caption: Logical flow from sample to result in this compound analysis.

Conclusion

The protocols outlined in this document provide a robust framework for the determination of this compound in soil samples. The use of QuEChERS for extraction and cleanup, followed by either GC-MS or HPLC-MS/MS for analysis, represents the current best practice for multi-residue pesticide analysis. It is imperative to perform a full method validation for this compound using a certified reference standard to establish specific parameters such as retention times, mass spectral data, and performance characteristics (LOD, LOQ, recovery, and precision) in the soil matrix of interest.

Application Note: Quantification of Benoxafos in Water by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Benoxafos, an organophosphate insecticide, can contaminate water sources through agricultural runoff, posing potential risks to environmental and human health. Accurate and sensitive quantification of this compound in water is crucial for monitoring its presence and ensuring water quality. This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound in various water matrices. The protocol includes sample preparation using solid-phase extraction (SPE), optimized LC-MS/MS conditions, and method validation parameters.

Experimental Protocol

1. Materials and Reagents

  • This compound analytical standard

  • Internal Standard (IS) (e.g., a structurally similar organophosphate pesticide not expected in the samples)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Weak Anion Exchange - WAX)

  • Syringes and filters for sample preparation

2. Sample Preparation: Solid-Phase Extraction (SPE) Solid-phase extraction is a widely used technique for the pre-concentration of analytes from water samples.[1][2]

  • Cartridge Conditioning: Condition the WAX SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Pass 200 mL of the water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove any interfering substances.

  • Elution: Elute the retained this compound from the cartridge using 5 mL of methanol containing 5% ammonia.[1]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase composition and vortex for 30 seconds. The sample is now ready for LC-MS/MS analysis.

3. LC-MS/MS Instrumentation and Conditions A triple quadrupole mass spectrometer is recommended for its high sensitivity and specificity in quantitative analysis.[3][4]

  • Liquid Chromatography (LC) System:

    • Column: A reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 5 µm) is suitable for the separation.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.2 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 40 °C.

    • Gradient Elution: A linear gradient can be optimized to ensure proper separation of this compound from matrix components.

  • Mass Spectrometry (MS) System:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for organophosphates.

    • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and the internal standard must be determined by direct infusion of the analytical standards. This ensures high selectivity and sensitivity.

    • MS Parameters Optimization: Key parameters such as fragmentor voltage, capillary voltage, drying gas flow, nebulizer gas pressure, and drying gas temperature should be optimized to achieve maximum sensitivity.

4. Method Validation The analytical method should be validated to ensure its reliability for the intended purpose. Key validation parameters include:

  • Linearity: A calibration curve should be constructed using a series of standard solutions of known concentrations. A linear range with a correlation coefficient (R²) greater than 0.99 is desirable.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

  • Accuracy and Precision: Accuracy is determined by recovery studies on spiked samples at different concentration levels. Precision is assessed by the relative standard deviation (RSD) of replicate measurements. Recoveries between 80-120% and RSDs below 15% are generally considered acceptable.

  • Matrix Effects: The influence of the sample matrix on the ionization of the analyte should be evaluated to ensure that it does not significantly affect the quantification.

Data Presentation

The quantitative data obtained from the method validation should be summarized in a clear and structured table for easy comparison.

ParameterResult
Linearity (R²)> 0.995
Linear Range0.1 - 100 µg/L
Limit of Detection (LOD)< 0.05 µg/L
Limit of Quantification (LOQ)< 0.1 µg/L
Accuracy (Recovery %)85 - 110%
Precision (RSD %)< 10%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleCollection Water Sample Collection SPE Solid-Phase Extraction (SPE) SampleCollection->SPE Conditioning Conditioning Loading Sample Loading Conditioning->Loading Washing Washing Loading->Washing Elution Elution Washing->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation LCMS LC-MS/MS Analysis Evaporation->LCMS DataAcquisition Data Acquisition (MRM) LCMS->DataAcquisition Quantification Quantification DataAcquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for this compound quantification.

Conclusion

The described LC-MS/MS method provides a sensitive and reliable approach for the quantification of this compound in water samples. The use of solid-phase extraction for sample preparation allows for the pre-concentration of the analyte, leading to low detection limits. Proper method validation is essential to ensure the accuracy and precision of the results. This protocol can be adapted for the analysis of other similar organic micropollutants in aqueous matrices.

References

Application Note: Determination of Benoxafos Residue in Crops by Gas Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Benoxafos is an organothiophosphate insecticide and acaricide used to control a range of pests on various agricultural crops. Due to its potential toxicity, monitoring its residues in food commodities is crucial to ensure consumer safety and compliance with regulatory limits. This application note describes a robust and sensitive method for the determination of this compound residues in crop matrices using gas chromatography (GC) coupled with a nitrogen-phosphorus detector (NPD) or a flame photometric detector (FPD). The method utilizes the widely accepted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure, providing high recovery and efficient cleanup.

Principle

The method involves the extraction of this compound residues from homogenized crop samples using acetonitrile. The extraction is followed by a cleanup step using dispersive solid-phase extraction (d-SPE) to remove interfering matrix components. The final extract is then analyzed by gas chromatography. The chromatographic separation is achieved on a capillary column, and the detection is performed using a selective detector, such as an NPD or FPD, which offers high sensitivity for phosphorus-containing compounds like this compound. Quantification is carried out using an internal standard method to ensure accuracy and precision.

Apparatus and Reagents

  • Apparatus:

    • Gas chromatograph (GC) equipped with an NPD or FPD

    • Capillary GC column (e.g., HP-5, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

    • High-speed homogenizer

    • Centrifuge capable of 5000 rpm

    • Vortex mixer

    • Analytical balance

    • Syringes and vials for GC analysis

    • Standard laboratory glassware

  • Reagents:

    • This compound analytical standard (Purity >98%)

    • Triphenyl Phosphate (TPP) internal standard (Purity >99%)

    • Acetonitrile (HPLC grade)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Sodium chloride (NaCl)

    • Primary secondary amine (PSA) sorbent

    • Graphitized carbon black (GCB) (for pigmented crops)

    • C18 sorbent

    • Helium or Nitrogen (carrier gas, 99.999% purity)

    • Hydrogen and Air (for FPD/NPD operation)

Experimental Protocols

Standard Solution Preparation
  • This compound Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 100 mL of acetonitrile.

  • Internal Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Triphenyl Phosphate (TPP) and dissolve it in 100 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solutions with acetonitrile to create calibration curves (e.g., 0.01, 0.05, 0.1, 0.5, and 1.0 µg/mL), each containing the internal standard at a constant concentration (e.g., 0.5 µg/mL).

Sample Preparation (QuEChERS Method)
  • Homogenization: Weigh a representative 10-15 g portion of the crop sample and homogenize it.

  • Extraction:

    • Place 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the internal standard solution (e.g., 100 µL of a 50 µg/mL TPP solution).

    • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

    • Cap the tube and vortex vigorously for 1 minute.

    • Centrifuge at 5000 rpm for 5 minutes.

  • Cleanup (Dispersive SPE):

    • Transfer an aliquot of the upper acetonitrile layer (e.g., 6 mL) to a 15 mL d-SPE tube.

    • For general crops, the d-SPE tube should contain 900 mg of anhydrous MgSO₄ and 150 mg of PSA.

    • For crops with high pigment content (e.g., leafy greens), add 150 mg of GCB to the d-SPE tube. For fatty matrices, 150 mg of C18 can be added.

    • Vortex the d-SPE tube for 30 seconds.

    • Centrifuge at 5000 rpm for 5 minutes.

  • Final Extract:

    • Take an aliquot of the cleaned extract (e.g., 1 mL) and transfer it to a GC vial.

    • The sample is now ready for GC analysis.

Gas Chromatography (GC) Analysis
  • GC Conditions (Example):

    • Injector: Splitless mode, 250°C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 1 minute

      • Ramp 1: 25°C/min to 180°C

      • Ramp 2: 4°C/min to 200°C

      • Ramp 3: 10°C/min to 250°C, hold for 5 minutes

    • Detector (NPD or FPD): 300°C

Data Presentation

The following table summarizes the expected quantitative performance data for the analysis of this compound in various crop matrices. These values are based on typical performance for organothiophosphate pesticides and should be confirmed during in-house method validation.

ParameterExpected ValueNotes
Limit of Detection (LOD)0.001 - 0.01 mg/kgThe lowest concentration of analyte that can be reliably detected.
Limit of Quantitation (LOQ)0.005 - 0.03 mg/kgThe lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.
Linearity (r²)> 0.99Determined from the calibration curve over the expected concentration range.
Recovery70 - 120%The percentage of the known amount of analyte recovered from the spiked matrix.
Precision (RSD)< 20%The relative standard deviation of replicate measurements.

Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_calibration Calibration sample Crop Sample homogenize Homogenization sample->homogenize extraction QuEChERS Extraction (Acetonitrile, MgSO4, NaCl) homogenize->extraction cleanup Dispersive SPE Cleanup (PSA, GCB, C18) extraction->cleanup Supernatant Transfer final_extract Final Extract cleanup->final_extract gc_analysis GC-NPD/FPD Analysis final_extract->gc_analysis data_processing Data Processing & Quantification gc_analysis->data_processing results Results (mg/kg) data_processing->results standards Standard Solutions (this compound & TPP) calibration_curve Calibration Curve Generation standards->calibration_curve calibration_curve->data_processing

Application of Benoxafos in Acetylcholinesterase Inhibition Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benoxafos, an organophosphate pesticide, is a potent inhibitor of acetylcholinesterase (AChE), a key enzyme in the nervous system of insects and mammals.[1] The primary role of AChE is the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, which terminates the nerve impulse at cholinergic synapses.[1] Inhibition of AChE by organophosphates like this compound leads to an accumulation of ACh, resulting in hyperstimulation of nicotinic and muscarinic receptors and subsequent disruption of neurotransmission.[1] This mechanism of action is the basis for the insecticidal properties of this compound and also a point of concern for potential neurotoxicity in non-target species.

The study of this compound's effect on AChE activity is crucial for understanding its toxicological profile and for the development of potential antidotes. Acetylcholinesterase inhibition assays are the primary in vitro tools used to quantify the inhibitory potency of compounds like this compound. These assays are essential in environmental toxicology, drug discovery, and fundamental neuroscience research.

This document provides detailed application notes and protocols for the use of this compound in AChE inhibition assays, intended for researchers, scientists, and drug development professionals.

Principle of the Assay

The most common method for determining AChE activity and its inhibition is the colorimetric assay developed by Ellman. This assay utilizes acetylthiocholine (ATCh) as a substrate for AChE. The enzyme hydrolyzes ATCh to thiocholine and acetic acid. The produced thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm. The rate of color development is proportional to the AChE activity. In the presence of an inhibitor like this compound, the rate of the reaction decreases, and the degree of inhibition can be calculated.

Quantitative Data Presentation

Organophosphate PesticideEnzyme SourceParameterValueReference
ParaoxonHuman Erythrocyte AChEkᵢ (M⁻¹min⁻¹)1.8 x 10⁷[2]
Chlorpyrifos-oxonHuman Erythrocyte AChEkᵢ (M⁻¹min⁻¹)1.2 x 10⁷[2]
Diazinon-oxonHuman Erythrocyte AChEkᵢ (M⁻¹min⁻¹)3.0 x 10⁶
Malathion-oxonHuman Erythrocyte AChEkᵢ (M⁻¹min⁻¹)1.1 x 10⁶
EthoprophosHuman AChEkᵢ (min⁻¹M⁻¹)64,940
FenamiphosHuman AChEkᵢ (min⁻¹M⁻¹)90-fold lower than fenamiphos
PhosaloneHuman AChEkᵢ (min⁻¹M⁻¹)2,133

Note: kᵢ (bimolecular rate constant) is often used to express the potency of irreversible inhibitors like organophosphates. It reflects the rate of covalent modification of the enzyme.

Experimental Protocols

The following is a detailed protocol for a standard in vitro acetylcholinesterase inhibition assay, adaptable for testing this compound. This protocol is based on the widely used Ellman's method.

Materials and Reagents
  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)

  • This compound (or other test inhibitor)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Solvent for inhibitor (e.g., DMSO, ethanol)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Preparation of Reagents
  • Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 8.0.

  • AChE Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized to yield a linear reaction rate for at least 10 minutes. A typical starting concentration is 0.1 U/mL in the final reaction mixture.

  • ATCI Solution (15 mM): Dissolve acetylthiocholine iodide in deionized water to a final concentration of 15 mM. Prepare this solution fresh daily.

  • DTNB Solution (3 mM): Dissolve DTNB in phosphate buffer (pH 7-8) to a final concentration of 3 mM.

  • This compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO).

  • This compound Working Solutions: Prepare a series of dilutions of the this compound stock solution in the same solvent to achieve the desired final concentrations in the assay.

Assay Procedure (96-well plate format)
  • Plate Setup:

    • Blank: 180 µL of phosphate buffer.

    • Control (100% activity): 160 µL of phosphate buffer + 20 µL of solvent (without inhibitor).

    • Test Wells: 160 µL of phosphate buffer + 20 µL of this compound working solution (at various concentrations).

  • Enzyme Addition: Add 20 µL of the AChE solution to the control and test wells. Do not add enzyme to the blank wells.

  • Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Add 20 µL of DTNB solution to all wells, followed by 20 µL of ATCI solution to initiate the enzymatic reaction.

  • Measurement: Immediately start monitoring the change in absorbance at 412 nm using a microplate reader in kinetic mode. Take readings at regular intervals (e.g., every 30-60 seconds) for a period of 5-10 minutes.

Data Analysis
  • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

  • Correct for background: Subtract the rate of the blank from all other readings.

  • Calculate the percentage of inhibition for each concentration of this compound using the following formula:

    Where:

    • V_control is the rate of reaction in the absence of the inhibitor.

    • V_inhibitor is the rate of reaction in the presence of the inhibitor.

  • Determine the IC₅₀ value: Plot the percentage of inhibition against the logarithm of the this compound concentration. The IC₅₀ value, which is the concentration of inhibitor that causes 50% inhibition of AChE activity, can be determined from the resulting dose-response curve using non-linear regression analysis.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure (96-well plate) cluster_analysis Data Analysis prep_buffer Prepare Buffer (pH 8.0) plate_setup Plate Setup: Buffer, Solvent/Benoxafos prep_buffer->plate_setup prep_ache Prepare AChE Solution add_ache Add AChE Solution prep_ache->add_ache prep_atci Prepare ATCI Solution add_reagents Add DTNB & ATCI prep_atci->add_reagents prep_dtnb Prepare DTNB Solution prep_dtnb->add_reagents prep_this compound Prepare this compound Dilutions prep_this compound->plate_setup plate_setup->add_ache pre_incubate Pre-incubate add_ache->pre_incubate pre_incubate->add_reagents measure Measure Absorbance @ 412 nm (Kinetic) add_reagents->measure calc_rate Calculate Reaction Rates measure->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition det_ic50 Determine IC50 Value calc_inhibition->det_ic50

Caption: Workflow for the AChE inhibition assay using this compound.

Mechanism of Acetylcholinesterase Inhibition by Organophosphates

inhibition_mechanism AChE Acetylcholinesterase (AChE) Active Site with Serine-OH Complex Reversible Michaelis Complex AChE --- this compound AChE->Complex Binding This compound {this compound (Organophosphate) | P=O group} This compound->Complex Complex->AChE Dissociation (reversible step) Inhibited_AChE Phosphorylated AChE (Inactive) Covalent P-O-Serine bond Complex->Inhibited_AChE Phosphorylation Leaving_Group Leaving Group Inhibited_AChE->Leaving_Group

Caption: Mechanism of irreversible AChE inhibition by this compound.

Signaling Pathway Disruption

signaling_pathway cluster_normal Normal Cholinergic Synapse cluster_inhibited Synapse with this compound Inhibition ACh_release Acetylcholine (ACh) Release ACh_receptor ACh Binds to Receptor ACh_release->ACh_receptor ACh_accumulation ACh Accumulation AChE_hydrolysis ACh Hydrolysis by AChE ACh_receptor->AChE_hydrolysis Signal Transduction Signal_termination Signal Termination AChE_hydrolysis->Signal_termination This compound This compound AChE_inhibited AChE Inhibited This compound->AChE_inhibited Inhibits AChE_inhibited->ACh_accumulation Prevents Hydrolysis Hyperstimulation Receptor Hyperstimulation ACh_accumulation->Hyperstimulation Disrupted_signal Disrupted Neurotransmission Hyperstimulation->Disrupted_signal

References

Application Notes and Protocols for Utilizing Benoxafos as a Positive Control in Neurotoxicity Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benoxafos is an organophosphorus (OP) compound capable of inducing organophosphate-induced delayed neuropathy (OPIDN), a well-characterized neurotoxicological endpoint. This makes it a suitable positive control for in vitro and in vivo studies aimed at assessing the neurotoxic potential of novel chemical entities. The primary molecular target for OPIDN is Neuropathy Target Esterase (NTE), a serine hydrolase located in the endoplasmic reticulum of neurons. Inhibition of NTE above a critical threshold (typically >70%) followed by an "aging" process, where a side chain is cleaved from the phosphorylated enzyme, is the initiating event in the pathogenesis of OPIDN. This leads to the distal degeneration of long and large-diameter axons in both the peripheral and central nervous systems.

These application notes provide detailed protocols for using this compound as a positive control in neurotoxicity screening, focusing on both in vitro and in vivo models.

Data Presentation

Table 1: In Vitro Neuropathy Target Esterase (NTE) Inhibition

CompoundConcentration (µM)% NTE Inhibition (Mean ± SD)IC50 (µM)
This compound (To be determined)(Experimental Data)(Calculated Value)
Mipafox (Positive Control)1085 ± 5~1-10
Vehicle Control-0 ± 2-
Test Compound 1(Variable)(Experimental Data)(Calculated Value)
Test Compound 2(Variable)(Experimental Data)(Calculated Value)

Table 2: In Vivo Neurotoxicity Assessment in Hens (Gallus gallus domesticus)

Treatment GroupDose (mg/kg)Route of AdministrationOnset of Ataxia (Days post-dosing, Mean ± SD)Neuropathology Score (0-4)% NTE Inhibition in Spinal Cord (Mean ± SD)
This compound (To be determined)Oral(Experimental Data)(Experimental Data)(Experimental Data)
Vehicle Control-OralNo ataxia0<10
Test Compound(Variable)Oral(Experimental Data)(Experimental Data)(Experimental Data)

Experimental Protocols

In Vitro Protocol: Neuropathy Target Esterase (NTE) Activity Assay

This protocol is adapted from standard methods for assessing NTE inhibition in brain tissue homogenates or cultured cells (e.g., human neuroblastoma SH-SY5Y cells).[1]

Materials:

  • Hen brain tissue or SH-SY5Y cells

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 0.32 M sucrose)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Mipafox (positive control for NTE inhibition)

  • Paraoxon (to inhibit other esterases)

  • Phenyl valerate (NTE substrate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 0.2% Triton X-100)

  • Colorimetric reagents (e.g., 4-aminoantipyrine and potassium ferricyanide)

  • Spectrophotometer

Procedure:

  • Tissue/Cell Preparation: Homogenize hen brain tissue or harvest and lyse SH-SY5Y cells in ice-cold homogenization buffer. Centrifuge the homogenate to obtain the microsomal fraction (supernatant).

  • Inhibition Step:

    • Pre-incubate aliquots of the enzyme preparation with varying concentrations of this compound or the test compound for a defined period (e.g., 20 minutes) at 37°C.

    • Include a vehicle control (solvent only) and a positive control (Mipafox).

    • To distinguish NTE activity from other esterase activities, a parallel set of incubations should be performed in the presence of paraoxon (which inhibits cholinesterases but not NTE) and another set with paraoxon plus a high concentration of an NTE-specific inhibitor like mipafox.

  • Substrate Reaction: Initiate the enzymatic reaction by adding the substrate, phenyl valerate. Incubate for a specific time (e.g., 15 minutes) at 37°C.

  • Colorimetric Detection: Stop the reaction and add the colorimetric reagents. The hydrolysis of phenyl valerate by NTE releases phenol, which reacts with 4-aminoantipyrine in the presence of an oxidizing agent to produce a colored product.

  • Measurement: Measure the absorbance of the colored product using a spectrophotometer at the appropriate wavelength (e.g., 510 nm).

  • Calculation: Calculate NTE activity as the difference between the activity in the presence of paraoxon alone and the activity in the presence of paraoxon and mipafox. Determine the percent inhibition for each concentration of this compound and the test compounds relative to the vehicle control. Calculate the IC50 value for this compound.

In Vivo Protocol: Assessment of Organophosphate-Induced Delayed Neuropathy (OPIDN) in Adult Hens

The adult hen is the recommended animal model for studying OPIDN due to its high sensitivity, which is comparable to that of humans.

Materials:

  • Adult laying hens (e.g., White Leghorn, 9-12 months old)

  • This compound

  • Vehicle (e.g., corn oil)

  • Gavage needles

  • Observational scoring system for ataxia

  • Histopathology reagents (formalin, embedding media, stains like hematoxylin and eosin, and luxol fast blue)

  • Microscope

Procedure:

  • Acclimatization and Baseline Observation: Acclimatize hens to their housing conditions for at least one week. Perform baseline neurological examinations, observing their gait and general behavior.

  • Dosing:

    • Administer a single oral dose of this compound. The dose should be predetermined from range-finding studies to be a non-lethal, neurotoxic dose.

    • Administer the vehicle to the control group.

    • A protective agent against acute cholinergic effects (e.g., atropine and an oxime) should be co-administered if the dose of this compound is high enough to cause such effects.

  • Clinical Observation: Observe the hens daily for 21-28 days for the onset and progression of clinical signs of OPIDN. Key signs include ataxia (uncoordinated gait), leg weakness, and in severe cases, paralysis. Score the severity of ataxia using a standardized scale (e.g., 0 = normal, 4 = severe paralysis).

  • NTE Activity Measurement: At a specified time point post-dosing (e.g., 24-48 hours), a subset of animals can be euthanized to collect brain and spinal cord tissue for the measurement of NTE activity as described in the in vitro protocol.

  • Histopathology: At the end of the observation period (day 21 or 28), euthanize the remaining hens. Perfuse with saline followed by 10% neutral buffered formalin. Dissect the brain, spinal cord, and peripheral nerves (e.g., sciatic nerve). Process the tissues for paraffin embedding, sectioning, and staining with hematoxylin and eosin (for general morphology) and stains that visualize myelin (e.g., luxol fast blue) to assess axonal degeneration and demyelination.

Mandatory Visualizations

experimental_workflow_in_vitro cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep Tissue/Cell Homogenization inhibit Incubation with This compound/Controls prep->inhibit react Substrate Addition (Phenyl Valerate) inhibit->react detect Colorimetric Detection react->detect measure Spectrophotometry detect->measure calc Calculate % Inhibition and IC50 measure->calc

Caption: Workflow for the in vitro NTE inhibition assay.

experimental_workflow_in_vivo cluster_endpoints Endpoint Analysis acclimate Acclimatization & Baseline Observation dosing Oral Dosing with This compound/Vehicle acclimate->dosing observe Daily Clinical Observation (21-28 days) dosing->observe nte_assay NTE Activity Assay (Brain & Spinal Cord) observe->nte_assay histopath Histopathology (CNS & PNS) observe->histopath

Caption: In vivo experimental workflow for OPIDN assessment in hens.

signaling_pathway_opidn This compound This compound NTE Neuropathy Target Esterase (NTE) This compound->NTE Inhibition Inhibited_NTE Phosphorylated NTE Aged_NTE Aged NTE (Negative Charge) Inhibited_NTE->Aged_NTE Aging Downstream Disruption of Axonal Homeostasis Aged_NTE->Downstream Degeneration Axonal Degeneration (OPIDN) Downstream->Degeneration

Caption: Initiating molecular events in this compound-induced OPIDN.

References

Application Notes and Protocols for Assessing the Environmental Impact of Benoxafos

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Benoxafos is an organophosphate pesticide with the potential for adverse environmental effects.[1] A thorough environmental impact assessment is crucial to understand its fate, transport, and toxicity in various environmental compartments. This document provides a comprehensive protocol for assessing the environmental impact of this compound, drawing from established methodologies for pesticide analysis.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is essential for designing and interpreting environmental fate and toxicity studies.

PropertyValueSource
Molecular FormulaC₁₂H₁₄Cl₂NO₃PS₂[1][2][3]
Molecular Weight386.24 g/mol [2]
CAS Number16759-59-4
AppearanceSolid powder
Storage ConditionsDry, dark, and at 0 - 4°C for short term or -20°C for long term.
Safety HazardsMay cause long-lasting harmful effects to aquatic life.

Experimental Protocols

A comprehensive environmental impact assessment of this compound should include studies on its fate in soil and water, its potential for bioaccumulation, and its toxicity to non-target organisms.

Environmental Fate and Transport

2.1.1. Soil Degradation Study

This protocol aims to determine the rate and pathway of this compound degradation in soil.

Methodology:

  • Soil Collection and Characterization: Collect soil samples from relevant agricultural areas. Characterize the soil for properties such as pH, organic matter content, texture, and microbial biomass.

  • Spiking and Incubation: Treat soil samples with a known concentration of this compound. Incubate the samples under controlled conditions (temperature, moisture, and light) that mimic the natural environment.

  • Sampling and Extraction: Collect soil subsamples at various time intervals. Extract this compound and its potential degradation products from the soil using an appropriate solvent system (e.g., accelerated solvent extraction).

  • Analysis: Analyze the extracts using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) to identify and quantify this compound and its metabolites.

  • Data Analysis: Calculate the degradation rate and half-life of this compound in the soil.

2.1.2. Water Sediment Study

This protocol assesses the partitioning and degradation of this compound in aquatic systems.

Methodology:

  • System Setup: Establish aquatic microcosms containing water and sediment collected from relevant water bodies.

  • Application of this compound: Introduce a known concentration of this compound into the water phase.

  • Sampling: Collect water and sediment samples at regular intervals.

  • Extraction and Analysis: Extract this compound and its degradation products from both water (using solid-phase extraction) and sediment samples. Analyze the extracts using LC-MS/MS.

  • Data Analysis: Determine the partitioning behavior (adsorption/desorption) and the degradation half-life of this compound in the water and sediment phases.

Ecotoxicity Assessment

Standardized ecotoxicity tests are crucial to determine the potential harm of this compound to non-target organisms.

2.2.1. Aquatic Ecotoxicity

  • Acute Toxicity to Fish (OECD 203): Expose fish (e.g., rainbow trout) to various concentrations of this compound for 96 hours and determine the concentration that is lethal to 50% of the test population (LC50).

  • Acute Immobilisation Test with Daphnia sp. (OECD 202): Expose Daphnia magna to a range of this compound concentrations for 48 hours to determine the concentration that causes immobilization in 50% of the daphnids (EC50).

  • Algal Growth Inhibition Test (OECD 201): Assess the effect of different concentrations of this compound on the growth of freshwater algae over 72 hours to determine the concentration that inhibits growth by 50% (IC50).

2.2.2. Terrestrial Ecotoxicity

  • Earthworm Acute Toxicity Test (OECD 207): Determine the LC50 of this compound for earthworms (e.g., Eisenia fetida) through contact and artificial soil tests.

  • Seedling Emergence and Seedling Growth Test (OECD 208): Evaluate the effects of this compound-treated soil on the emergence and early growth of various plant species to determine the No Observed Effect Concentration (NOEC).

Bioaccumulation Potential

Bioaccumulation studies assess the potential for this compound to accumulate in living organisms.

Methodology:

  • Test Organism Selection: Choose a suitable aquatic organism, such as a fish species, for the bioaccumulation study.

  • Exposure: Expose the organisms to a sublethal concentration of this compound in a controlled environment.

  • Tissue Analysis: After a defined exposure period, collect tissue samples from the organisms.

  • Extraction and Quantification: Extract this compound from the tissues and quantify its concentration using LC-MS/MS.

  • Calculation of Bioconcentration Factor (BCF): Calculate the BCF by dividing the concentration of this compound in the organism's tissue by the concentration in the surrounding water. A high BCF indicates a high potential for bioaccumulation.

Data Presentation

All quantitative data from the experimental protocols should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Soil Degradation Kinetics of this compound

Soil TypeHalf-life (t₁/₂) (days)Degradation Rate Constant (k)
Sandy Loam
Clay
Silt Loam

Table 2: Ecotoxicity of this compound

Test OrganismEndpointValue (mg/L or mg/kg)Guideline
Rainbow Trout96h LC50OECD 203
Daphnia magna48h EC50OECD 202
Freshwater Algae72h IC50OECD 201
Earthworm14d LC50OECD 207
Terrestrial PlantNOECOECD 208

Table 3: Bioaccumulation Potential of this compound

Test OrganismExposure Concentration (mg/L)Tissue Concentration (mg/kg)Bioconcentration Factor (BCF)
Fish Species

Visualizations

Experimental Workflow for Environmental Impact Assessment of this compound

cluster_fate Environmental Fate cluster_eco Ecotoxicity Assessment cluster_bio Bioaccumulation Potential soil Soil Degradation Study analysis Chemical Analysis (LC-MS/MS) soil->analysis water Water-Sediment Study water->analysis aquatic Aquatic Ecotoxicity (Fish, Daphnia, Algae) aquatic->analysis terrestrial Terrestrial Ecotoxicity (Earthworm, Plants) terrestrial->analysis bcf Bioconcentration Factor (BCF) Study bcf->analysis start This compound start->soil start->water start->aquatic start->terrestrial start->bcf assessment Environmental Impact Assessment analysis->assessment

Caption: Workflow for assessing the environmental impact of this compound.

Logical Relationship of Environmental Impact Assessment Components

This compound This compound Release into Environment Fate Environmental Fate (Degradation, Transport) This compound->Fate Exposure Exposure of Non-target Organisms Fate->Exposure Effects Ecotoxicological Effects (Toxicity, Bioaccumulation) Exposure->Effects Risk Environmental Risk Effects->Risk

Caption: Key components of the environmental risk assessment for this compound.

References

Application Notes and Protocols: In Vivo Experimental Design for Studying Benoxafos Toxicity in Rodents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benoxafos is an organophosphate insecticide.[1] The primary mechanism of toxicity for organophosphates is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for nerve function.[2][3] This leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent toxic effects.[2][3] Beyond their well-known neurotoxic effects, organophosphates can also induce toxicity in other organ systems, including the liver, reproductive organs, and genetic material. Given the limited publicly available in vivo toxicity data for this compound, this document provides a comprehensive experimental design for its toxicological evaluation in rodent models, based on established OECD guidelines and standard toxicological protocols for organophosphates.

Acute Oral Toxicity Assessment (LD50 Estimation)

An acute oral toxicity study is the first step to determine the intrinsic toxicity of a substance and to aid in the dose selection for longer-term studies. The Acute Toxic Class Method (OECD Guideline 423) is a recommended approach that uses a reduced number of animals.

Experimental Protocol: Acute Toxic Class Method (OECD 423)
  • Test Animals: Healthy, young adult nulliparous and non-pregnant female rats (e.g., Wistar or Sprague-Dawley strain), 8-12 weeks old, are used. Animals are acclimatized for at least 5 days before dosing.

  • Housing: Animals are housed in standard cages under controlled conditions (22 ± 3°C, 30-70% humidity, 12h light/dark cycle) with free access to standard rodent chow and drinking water.

  • Dose Administration: this compound is administered orally via gavage. The substance is dissolved or suspended in a suitable vehicle (e.g., corn oil). The volume administered should not exceed 1 mL/100g body weight.

  • Dosing Procedure: A stepwise procedure is used with a group of 3 female rats per step. Dosing starts with a pre-defined dose (e.g., 300 mg/kg).

    • If no mortality occurs, a higher dose (e.g., 2000 mg/kg) is administered to a new group of 3 rats.

    • If mortality occurs, the next lower dose is administered to a new group.

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and mucous membranes, and also respiratory, circulatory, autonomic, and central nervous system, and somatomotor activity and behavior pattern) and body weight changes for up to 14 days.

  • Necropsy: All animals are subjected to gross necropsy at the end of the observation period.

Data Presentation: Hypothetical Acute Oral Toxicity of this compound

Disclaimer: The following data are hypothetical for illustrative purposes due to the lack of published data for this compound.

Dose (mg/kg)Number of AnimalsMortalities within 14 daysKey Clinical SignsGHS Category Estimation
30031/3Tremors, salivation, lethargyCategory 4 (300 < LD50 ≤ 2000 mg/kg)
200033/3Severe tremors, convulsions, respiratory distress-

Subchronic 90-Day Oral Toxicity Study

A 90-day subchronic oral toxicity study (based on OECD Guideline 408) is essential for evaluating the adverse effects of repeated exposure to this compound. This study can integrate multiple endpoints to assess neurotoxicity, hepatotoxicity, reproductive toxicity, and genotoxicity, thereby adhering to the 3Rs principle (Replacement, Reduction, and Refinement) of animal testing.

Experimental Protocol: 90-Day Integrated Toxicity Study
  • Test Animals: 10 male and 10 female rats per dose group.

  • Dose Groups:

    • Group 1: Vehicle control (e.g., corn oil)

    • Group 2: Low dose (e.g., 10 mg/kg/day)

    • Group 3: Mid dose (e.g., 50 mg/kg/day)

    • Group 4: High dose (e.g., 150 mg/kg/day) - The high dose should induce observable toxicity but not significant mortality. Doses are selected based on the acute toxicity data.

  • Dose Administration: Daily oral gavage for 90 consecutive days.

  • In-life Observations:

    • Clinical Signs: Daily.

    • Body Weight and Food Consumption: Weekly.

    • Neurobehavioral Assessment: Performed at weeks 4, 8, and 13. This includes a functional observational battery (FOB) to assess autonomic function, neuromuscular function, and sensorimotor activity, as well as an automated assessment of locomotor activity.

  • Terminal Procedures (Day 91):

    • Blood Collection: For hematology and clinical biochemistry (including liver function tests).

    • Necropsy and Organ Weights: Gross pathological examination and weighing of key organs (liver, kidneys, brain, spleen, testes, epididymides).

    • Histopathology: Microscopic examination of preserved organs and tissues.

    • Sperm Analysis (Males): Collection of epididymides for sperm motility, concentration, and morphology analysis.

    • Genotoxicity Assessment: Collection of bone marrow or peripheral blood for the micronucleus test and liver/other target organs for the comet assay.

Specific Endpoints and Protocols

Neurotoxicity Assessment
  • Acetylcholinesterase (AChE) Activity:

    • Protocol: Brain and red blood cell AChE activity is measured using the Ellman method. This colorimetric assay quantifies the product of AChE activity, thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

    • Data Presentation (Hypothetical):

Dose (mg/kg/day)Brain AChE Activity (% of Control)RBC AChE Activity (% of Control)
0 (Control)100 ± 8.5100 ± 10.2
1085 ± 7.992 ± 9.1
5052 ± 6.165 ± 7.8
15028 ± 4.535 ± 5.3
p < 0.05 vs. Control
Hepatotoxicity Assessment
  • Biochemical Markers:

    • Protocol: Serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP) are measured using standard automated biochemical analyzers.

    • Data Presentation (Hypothetical):

Dose (mg/kg/day)ALT (U/L)AST (U/L)Relative Liver Weight ( g/100g BW)
0 (Control)45 ± 5110 ± 123.5 ± 0.3
1052 ± 6125 ± 153.6 ± 0.4
5098 ± 11210 ± 254.1 ± 0.5
150185 ± 22350 ± 414.8 ± 0.6
p < 0.05 vs. Control
  • Histopathology:

    • Protocol: Liver sections are stained with Hematoxylin and Eosin (H&E) and examined for signs of injury such as hepatocyte necrosis, inflammation, sinusoidal congestion, and fatty changes.

Reproductive Toxicity Assessment (Male)
  • Sperm Analysis:

    • Protocol: Sperm from the cauda epididymis is analyzed for motility using a computer-assisted sperm analysis (CASA) system. Sperm concentration is determined using a hemocytometer. For morphology, sperm smears are stained and at least 200 sperm per animal are evaluated.

    • Data Presentation (Hypothetical):

Dose (mg/kg/day)Sperm Motility (%)Sperm Concentration (10^6/mL)Abnormal Sperm (%)
0 (Control)85 ± 660 ± 74 ± 1.5
1082 ± 758 ± 85 ± 1.8
5065 ± 845 ± 612 ± 3.1
15042 ± 931 ± 525 ± 4.5
p < 0.05 vs. Control
Genotoxicity Assessment
  • In Vivo Micronucleus Test (OECD 474):

    • Protocol: Bone marrow is flushed from the femurs, and smears are prepared on glass slides. After staining, the frequency of micronucleated polychromatic erythrocytes (MN-PCEs) is determined by scoring at least 4000 PCEs per animal.

  • In Vivo Comet Assay (OECD 489):

    • Protocol: Single-cell suspensions are prepared from the liver. These cells are embedded in agarose on a slide, lysed, and subjected to electrophoresis under alkaline conditions. DNA damage is quantified by measuring the length and intensity of the "comet tail."

  • Data Presentation (Hypothetical):

Dose (mg/kg/day)MN-PCEs / 4000 PCEsComet Assay (% Tail DNA in Liver)
0 (Control)1.8 ± 0.53.5 ± 1.1
102.1 ± 0.64.2 ± 1.3
505.5 ± 1.210.8 ± 2.5
1509.8 ± 2.122.5 ± 4.7
p < 0.05 vs. Control

Visualizations

Experimental Workflow

G cluster_0 Phase 1: Acute Toxicity cluster_1 Phase 2: 90-Day Subchronic Study (OECD 408) cluster_2 Endpoint Analysis A Acute Oral Toxicity (OECD 423) Determine LD50 & Dose Range B Daily Dosing (90 days) (Control, Low, Mid, High) A->B Inform Dosing C In-life Observations (Clinical Signs, Body Weight, Neurobehavioral Tests) B->C D Terminal Sacrifice (Day 91) C->D E Neurotoxicity (AChE Assay) D->E F Hepatotoxicity (Biochemistry, Histopathology) D->F G Reproductive Toxicity (Sperm Analysis) D->G H Genotoxicity (Micronucleus, Comet Assay) D->H G This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibition ACh Acetylcholine (ACh) Receptors Cholinergic Receptors (Muscarinic & Nicotinic) Overstimulation Neuronal Overstimulation Receptors->Overstimulation Leads to Toxicity Neurotoxic Effects (Tremors, Convulsions, etc.) Overstimulation->Toxicity Results in G OP Organophosphate Exposure (e.g., this compound) ROS Increased Reactive Oxygen Species (ROS) OP->ROS OxStress Oxidative Stress ROS->OxStress MAPK MAPK Pathway Activation (JNK, p38) OxStress->MAPK CellDamage Cellular Damage (Lipid Peroxidation, DNA Damage) OxStress->CellDamage Apoptosis Apoptosis / Necrosis MAPK->Apoptosis CellDamage->Apoptosis OrganTox Organ Toxicity (Liver, etc.) Apoptosis->OrganTox

References

Cell-based Assays for Screening Benoxafos-Induced Oxidative Stress: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benoxafos is an organophosphate pesticide that, like other compounds in its class, is suspected to induce cellular toxicity through the generation of oxidative stress. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products and repair the resulting damage. This application note provides detailed protocols for a panel of cell-based assays to screen for and quantify the extent of this compound-induced oxidative stress. The described methods are essential for toxicological assessment and the development of potential therapeutic interventions.

The following protocols detail methods to measure key indicators of oxidative stress: intracellular ROS production, lipid peroxidation, and the activity of crucial antioxidant enzymes, including Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx).

Data Presentation

Due to the limited availability of specific in vitro quantitative data for this compound, the following tables present representative data from studies on a closely related organophosphate pesticide, Chlorpyrifos, to illustrate the expected dose- and time-dependent effects on a relevant cell line (e.g., human neuroblastoma SH-SY5Y cells). These tables are intended to serve as a template for the presentation of experimental data generated using the protocols provided.

Table 1: Effect of this compound on Intracellular ROS Production

Concentration (µM)6 hours (% of Control)12 hours (% of Control)24 hours (% of Control)
0 (Control)100 ± 5.2100 ± 4.8100 ± 5.5
10125 ± 7.1145 ± 8.3160 ± 9.1
50180 ± 10.5220 ± 12.6250 ± 14.3
100250 ± 14.8310 ± 18.2360 ± 21.0

Data are expressed as mean ± standard deviation. The values are representative of typical results for organophosphate pesticides.

Table 2: Effect of this compound on Lipid Peroxidation (MDA Levels)

Concentration (µM)12 hours (nmol MDA/mg protein)24 hours (nmol MDA/mg protein)48 hours (nmol MDA/mg protein)
0 (Control)1.2 ± 0.11.3 ± 0.11.4 ± 0.2
101.8 ± 0.22.5 ± 0.33.1 ± 0.4
503.5 ± 0.44.8 ± 0.55.9 ± 0.6
1005.2 ± 0.67.1 ± 0.88.5 ± 0.9

Data are expressed as mean ± standard deviation. The values are representative of typical results for organophosphate pesticides.

Table 3: Effect of this compound on Antioxidant Enzyme Activity (at 24 hours)

Concentration (µM)SOD Activity (% of Control)CAT Activity (% of Control)GPx Activity (% of Control)
0 (Control)100 ± 6.1100 ± 5.9100 ± 6.3
1085 ± 5.280 ± 4.875 ± 4.5
5065 ± 4.160 ± 3.955 ± 3.6
10045 ± 3.040 ± 2.835 ± 2.5

Data are expressed as mean ± standard deviation. The values are representative of typical results for organophosphate pesticides.

Experimental Protocols

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol utilizes the cell-permeable fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS. DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Materials:

  • Cell line of interest (e.g., SH-SY5Y, HepG2)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • DCFH-DA stock solution (10 mM in DMSO, stored at -20°C, protected from light)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader (Excitation/Emission: 485/535 nm)

Protocol:

  • Cell Seeding: Seed cells into a 96-well black, clear-bottom microplate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the culture medium from the wells and replace it with 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound). Incubate for the desired time points (e.g., 6, 12, 24 hours).

  • DCFH-DA Staining: After treatment, remove the medium and wash the cells once with 100 µL of warm PBS.

  • Prepare a 10 µM working solution of DCFH-DA in serum-free medium immediately before use.

  • Add 100 µL of the DCFH-DA working solution to each well.

  • Incubate the plate for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement: After incubation, remove the DCFH-DA solution and wash the cells twice with 100 µL of warm PBS.

  • Add 100 µL of PBS to each well.

  • Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.

Lipid Peroxidation Assay (Malondialdehyde - MDA)

This protocol measures the level of malondialdehyde (MDA), a major product of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) assay. MDA reacts with thiobarbituric acid (TBA) to form a pink-colored complex that can be measured spectrophotometrically.

Materials:

  • Treated and control cells

  • PBS, pH 7.4

  • RIPA lysis buffer

  • TBA reagent (0.375% w/v thiobarbituric acid, 15% w/v trichloroacetic acid in 0.25 N HCl)

  • Butylated hydroxytoluene (BHT)

  • MDA standard solution

  • Microcentrifuge tubes

  • Spectrophotometer (532 nm)

Protocol:

  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing BHT (to prevent further oxidation).

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay) for normalization.

  • TBARS Reaction: In a microcentrifuge tube, mix 100 µL of cell lysate with 200 µL of TBA reagent.

  • Incubate the mixture at 95°C for 20 minutes.

  • Cool the tubes on ice for 5 minutes.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitate.

  • Absorbance Measurement: Transfer the supernatant to a new tube or a 96-well plate.

  • Measure the absorbance at 532 nm using a spectrophotometer.

  • Calculation: Calculate the MDA concentration using a standard curve prepared with known concentrations of MDA. Normalize the MDA concentration to the protein concentration of the sample.

Antioxidant Enzyme Activity Assays

The activities of key antioxidant enzymes, Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx), are determined using commercially available assay kits, following the manufacturer's instructions. The general principles are outlined below.

3.1 Superoxide Dismutase (SOD) Activity Assay

Principle: This assay is based on the ability of SOD to inhibit the reduction of a tetrazolium salt (e.g., WST-1) by superoxide radicals generated by a xanthine/xanthine oxidase system. The inhibition of the colorimetric signal is proportional to the SOD activity.

3.2 Catalase (CAT) Activity Assay

Principle: This assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase. The remaining H₂O₂ is reacted with a probe to produce a colorimetric or fluorometric signal, which is inversely proportional to the catalase activity.

3.3 Glutathione Peroxidase (GPx) Activity Assay

Principle: This assay measures the rate of NADPH oxidation to NADP⁺, which is coupled to the reduction of oxidized glutathione (GSSG) to reduced glutathione (GSH) by glutathione reductase. The decrease in absorbance at 340 nm is proportional to the GPx activity.

General Protocol for Enzyme Assays:

  • Prepare Cell Lysates: After this compound treatment, harvest and lyse the cells according to the specific kit's instructions, typically involving homogenization in a provided assay buffer on ice.

  • Protein Quantification: Determine the protein concentration of each lysate for normalization.

  • Perform Assay: Follow the specific kit's protocol for adding reagents, standards, and samples to a 96-well plate.

  • Incubation: Incubate the plate for the recommended time and temperature.

  • Measure Absorbance/Fluorescence: Read the plate using a microplate reader at the specified wavelength.

  • Calculate Activity: Calculate the enzyme activity based on the standard curve and normalize to the protein concentration.

Visualizations

Benoxafos_Oxidative_Stress_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Inhibition of Electron Transport Chain Antioxidant_Enzymes Decreased Antioxidant Enzymes (SOD, CAT, GPx) This compound->Antioxidant_Enzymes Direct/Indirect Inhibition ROS Increased ROS (O2•-, H2O2, •OH) Mitochondria->ROS Lipid_Peroxidation Lipid Peroxidation (MDA) ROS->Lipid_Peroxidation DNA_Damage DNA Damage ROS->DNA_Damage Protein_Oxidation Protein Oxidation ROS->Protein_Oxidation MAPK MAPK Pathway (p38, JNK, ERK) ROS->MAPK Activation Apoptosis Apoptosis Lipid_Peroxidation->Apoptosis DNA_Damage->Apoptosis Protein_Oxidation->Apoptosis MAPK->Apoptosis Induction

Caption: Signaling pathway of this compound-induced oxidative stress.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Oxidative Stress Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., SH-SY5Y) Benoxafos_Treatment This compound Treatment (Dose- and Time-course) Cell_Culture->Benoxafos_Treatment ROS_Assay ROS Assay (DCFH-DA) Benoxafos_Treatment->ROS_Assay Lipid_Peroxidation_Assay Lipid Peroxidation (MDA Assay) Benoxafos_Treatment->Lipid_Peroxidation_Assay Enzyme_Activity_Assays Antioxidant Enzyme Assays (SOD, CAT, GPx) Benoxafos_Treatment->Enzyme_Activity_Assays Data_Quantification Data Quantification (Spectrophotometry/ Fluorometry) ROS_Assay->Data_Quantification Lipid_Peroxidation_Assay->Data_Quantification Enzyme_Activity_Assays->Data_Quantification Normalization Normalization (to Protein Content) Data_Quantification->Normalization Statistical_Analysis Statistical Analysis Normalization->Statistical_Analysis Conclusion Conclusion: Assessment of Oxidative Stress Statistical_Analysis->Conclusion

Caption: Experimental workflow for assessing this compound-induced oxidative stress.

Solid-Phase Extraction of Benoxafos from Environmental Matrices: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benoxafos is an organophosphorus pesticide that requires sensitive and reliable analytical methods for its monitoring in environmental matrices to ensure environmental and human safety. Solid-phase extraction (SPE) has emerged as a robust and efficient technique for the extraction and pre-concentration of pesticides from complex samples such as water and soil prior to chromatographic analysis. This document provides detailed application notes and protocols for the extraction of this compound from environmental samples using SPE, followed by gas chromatography-mass spectrometry (GC-MS) analysis.

While specific experimental data for this compound is limited, the protocols provided herein are based on established methods for analogous organophosphorus pesticides (OPPs) and are expected to yield satisfactory results for this compound analysis. Key physicochemical properties of this compound, such as its molecular weight of 386.24 g/mol , inform the selection of appropriate SPE sorbents and solvents.[1] The methods described are intended to be a starting point for laboratory-specific validation.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the target analyte is crucial for the development of an effective SPE method.

PropertyValueSource
Molecular FormulaC₁₂H₁₄Cl₂NO₃PS₂[2]
Molecular Weight386.24 g/mol [1]
AppearanceSolid powder[1]
Water SolubilityData not available; expected to be low based on structure.
Log P (Octanol-Water Partition Coefficient)Data not available; expected to be high, indicating lipophilicity.
pKaData not available.

Note: The lack of publicly available data for water solubility, Log P, and pKa necessitates the use of general SPE protocols for nonpolar to moderately polar organophosphorus pesticides. C18 and polymeric sorbents like Oasis HLB are suitable choices for such compounds.

Solid-Phase Extraction (SPE) Protocols

Extraction of this compound from Water Samples

This protocol is designed for the extraction of this compound from various water matrices, including groundwater and surface water. It utilizes a C18 SPE cartridge, which is effective for retaining nonpolar compounds like many organophosphorus pesticides from aqueous samples.

Materials:

  • SPE cartridges: C18, 500 mg, 6 mL

  • Methanol (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Deionized water

  • Sodium chloride (analytical grade)

  • Anhydrous sodium sulfate

  • Vacuum manifold

  • Nitrogen evaporator

  • GC vials

Protocol:

  • Sample Pre-treatment:

    • Collect 500 mL of the water sample in a clean glass container.

    • If the sample contains suspended solids, filter it through a 0.45 µm glass fiber filter.

    • Add 5 g of sodium chloride to the water sample to increase the ionic strength and improve extraction efficiency.

  • SPE Cartridge Conditioning:

    • Place the C18 SPE cartridge on a vacuum manifold.

    • Wash the cartridge with 5 mL of ethyl acetate, followed by 5 mL of methanol.

    • Equilibrate the cartridge with 10 mL of deionized water, ensuring the sorbent bed does not run dry.

  • Sample Loading:

    • Load the pre-treated water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing:

    • After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any remaining polar impurities.

    • Dry the cartridge under vacuum for 10-15 minutes.

  • Elution:

    • Elute the retained this compound from the cartridge with two 5 mL aliquots of a mixture of dichloromethane and ethyl acetate (1:1, v/v).

    • Collect the eluate in a clean collection tube.

  • Drying and Concentration:

    • Pass the eluate through a small column containing anhydrous sodium sulfate to remove any residual water.

    • Concentrate the eluate to approximately 0.5 mL using a gentle stream of nitrogen.

    • Reconstitute the final volume to 1 mL with ethyl acetate for GC-MS analysis.

Extraction of this compound from Soil and Sediment Samples

This protocol outlines a method for extracting this compound from soil and sediment samples, which involves an initial solvent extraction followed by a clean-up step using an Oasis HLB SPE cartridge. Oasis HLB is a hydrophilic-lipophilic balanced polymeric sorbent that provides excellent retention for a broad range of compounds.

Materials:

  • SPE cartridges: Oasis HLB, 200 mg, 6 mL

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Deionized water

  • Anhydrous sodium sulfate

  • Centrifuge and centrifuge tubes (50 mL)

  • Mechanical shaker

  • Vacuum manifold

  • Nitrogen evaporator

  • GC vials

Protocol:

  • Sample Pre-treatment and Extraction:

    • Air-dry the soil or sediment sample and sieve it through a 2 mm mesh.

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 20 mL of acetonitrile to the tube.

    • Shake the mixture vigorously on a mechanical shaker for 30 minutes.

    • Centrifuge the sample at 4000 rpm for 10 minutes.

    • Carefully decant the supernatant (acetonitrile extract) into a clean tube.

  • SPE Cartridge Conditioning:

    • Place the Oasis HLB cartridge on a vacuum manifold.

    • Condition the cartridge with 5 mL of ethyl acetate, followed by 5 mL of methanol.

    • Equilibrate the cartridge with 10 mL of deionized water.

  • Sample Loading:

    • Dilute the 20 mL acetonitrile extract with 80 mL of deionized water to reduce the solvent strength.

    • Load the diluted extract onto the conditioned SPE cartridge at a flow rate of 5 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water.

    • Dry the cartridge thoroughly under vacuum for 20 minutes.

  • Elution:

    • Elute this compound from the cartridge with two 5 mL aliquots of ethyl acetate.

    • Collect the eluate in a collection tube.

  • Drying and Concentration:

    • Dry the eluate by passing it through anhydrous sodium sulfate.

    • Concentrate the sample to a final volume of 1 mL using a nitrogen evaporator.

    • The sample is now ready for GC-MS analysis.

Quantitative Data Summary

The following tables present representative quantitative data for the analysis of organophosphorus pesticides in environmental matrices using SPE followed by GC-MS. These values are based on published methods for compounds structurally similar to this compound and can be used as a benchmark for method validation.

Table 1: Recovery Data for Organophosphorus Pesticides in Water Samples

CompoundSpiking Level (µg/L)Recovery (%)Relative Standard Deviation (RSD, %)
Dichlorvos1.094.64.0
Methyl parathion1.085.23.5
Malathion1.091.82.8
Parathion1.088.53.1
Chlorpyrifos5.092.05.0
Profenofos5.095.06.0

Data adapted from analogous organophosphorus pesticide studies.[3]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Organophosphorus Pesticides in Soil Samples

CompoundLOD (ng/g)LOQ (ng/g)
Phorate14.347.7
Diazinon14.347.7
Disulfoton14.347.7
Malathion28.695.3
Parathion28.695.3
Ethoprophos200667
Chlorpyrifos3001000
Profenofos5001667

Data compiled from various studies on organophosphorus pesticides in soil.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for the solid-phase extraction of this compound from environmental matrices.

SPE_Workflow_Water cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (C18) cluster_post Post-Extraction Sample 500 mL Water Sample Filter Filter (0.45 µm) Sample->Filter AddSalt Add 5g NaCl Filter->AddSalt Condition Condition: 5 mL Ethyl Acetate 5 mL Methanol AddSalt->Condition Equilibrate Equilibrate: 10 mL Deionized Water Condition->Equilibrate Load Load Sample (5-10 mL/min) Equilibrate->Load Wash Wash: 5 mL Deionized Water Load->Wash Dry1 Dry under Vacuum (10-15 min) Wash->Dry1 Elute Elute: 2 x 5 mL Dichloromethane: Ethyl Acetate (1:1) Dry1->Elute Dry2 Dry with Na₂SO₄ Elute->Dry2 Concentrate Concentrate to 0.5 mL (Nitrogen Evaporation) Dry2->Concentrate Reconstitute Reconstitute to 1 mL with Ethyl Acetate Concentrate->Reconstitute Analysis GC-MS Analysis Reconstitute->Analysis

Caption: SPE Workflow for this compound from Water.

SPE_Workflow_Soil cluster_prep Sample Preparation & Extraction cluster_spe Solid-Phase Extraction (Oasis HLB) cluster_post Post-Extraction Sample 10 g Sieved Soil Sample AddSolvent Add 20 mL Acetonitrile Sample->AddSolvent Shake Shake (30 min) AddSolvent->Shake Centrifuge Centrifuge (10 min) Shake->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dilute Dilute Extract with 80 mL Water Supernatant->Dilute Condition Condition: 5 mL Ethyl Acetate 5 mL Methanol Equilibrate Equilibrate: 10 mL Deionized Water Condition->Equilibrate Load Load Sample (5 mL/min) Equilibrate->Load Wash Wash: 5 mL Deionized Water Load->Wash Dry1 Dry under Vacuum (20 min) Wash->Dry1 Elute Elute: 2 x 5 mL Ethyl Acetate Dry1->Elute Dry2 Dry with Na₂SO₄ Elute->Dry2 Concentrate Concentrate to 1 mL (Nitrogen Evaporation) Dry2->Concentrate Analysis GC-MS Analysis Concentrate->Analysis

Caption: SPE Workflow for this compound from Soil.

Conclusion

The solid-phase extraction methods detailed in this document provide a comprehensive framework for the extraction and clean-up of this compound from water and soil samples. The use of C18 and Oasis HLB sorbents, coupled with subsequent GC-MS analysis, offers a sensitive and selective approach for the determination of this organophosphorus pesticide. Researchers are encouraged to perform in-house validation of these methods to ensure they meet the specific requirements of their laboratory and sample matrices. The provided quantitative data for analogous compounds serve as a valuable reference for establishing performance criteria.

References

Application Note & Protocol: Spectrophotometric Determination of Benoxafos Concentration

Author: BenchChem Technical Support Team. Date: November 2025

AN-SPECBEN-001

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benoxafos is an organophosphate insecticide and acaricide.[1] The quantification of its concentration is crucial for environmental monitoring, residue analysis in agricultural products, and toxicological studies. While chromatographic methods are commonly employed for pesticide analysis, spectrophotometry offers a simpler, more accessible, and cost-effective alternative for routine analysis. This application note details a robust spectrophotometric method for the determination of this compound concentration.

Principle

The method is based on the hydrolysis of this compound to liberate inorganic phosphate. This is followed by the reaction of the phosphate ions with an acidic molybdate reagent to form a phosphomolybdate complex. Subsequent reduction of this complex by a suitable reducing agent, such as ascorbic acid, produces a stable, intensely colored "molybdenum blue" complex.[2][3][4] The intensity of the blue color is directly proportional to the phosphate concentration, and thus to the original this compound concentration, and is measured spectrophotometrically. The maximum absorbance of the molybdenum blue complex is typically observed in the range of 800-900 nm.[2]

Chemical Principle Diagram

This compound This compound (Organophosphate) Phosphate Inorganic Phosphate (PO₄³⁻) This compound->Phosphate Hydrolysis (H₂O, Heat/Acid) Phosphomolybdate Phosphomolybdate Complex ([P(Mo₁₂O₄₀)]³⁻) Phosphate->Phosphomolybdate Molybdate Ammonium Molybdate ((NH₄)₂MoO₄) Molybdate->Phosphomolybdate MolybdenumBlue Molybdenum Blue (Reduced Complex) Phosphomolybdate->MolybdenumBlue ReducingAgent Ascorbic Acid ReducingAgent->MolybdenumBlue Reduction

Figure 1: Chemical principle of this compound determination.

Experimental Protocol

1. Apparatus

  • UV-Visible Spectrophotometer

  • Water bath or heating block

  • Volumetric flasks (various sizes)

  • Pipettes (various sizes)

  • Glass test tubes

  • pH meter

2. Reagents and Solutions

  • This compound Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of pure this compound standard and dissolve it in a small amount of a suitable organic solvent (e.g., methanol or ethanol). Transfer quantitatively to a 100 mL volumetric flask and dilute to the mark with the same solvent.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in deionized water to create calibration standards.

  • Sulfuric Acid (5N): Carefully add concentrated sulfuric acid to deionized water.

  • Ammonium Molybdate Solution (4% w/v): Dissolve 4 g of ammonium molybdate tetrahydrate in 100 mL of deionized water.

  • Ascorbic Acid Solution (10% w/v): Dissolve 10 g of ascorbic acid in 100 mL of deionized water. Prepare this solution fresh daily.

  • Combined Molybdate Reagent: Prepare a fresh mixture of the sulfuric acid, ammonium molybdate, and ascorbic acid solutions in a specific ratio before use. A common ratio is 1:1:1 (v/v/v).

3. Experimental Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis SamplePrep Sample Preparation (e.g., extraction, dilution) Hydrolysis Hydrolysis (Acidification and Heating) SamplePrep->Hydrolysis StandardPrep Standard Preparation (serial dilutions) StandardPrep->Hydrolysis ColorDev Color Development (Addition of Molybdate Reagent) Hydrolysis->ColorDev Incubation Incubation (Allow color to stabilize) ColorDev->Incubation Spectro Spectrophotometric Measurement (Read Absorbance at λmax) Incubation->Spectro Calib Calibration Curve Plotting Spectro->Calib Calc Concentration Calculation Calib->Calc

Figure 2: Experimental workflow for this compound determination.

4. Detailed Procedure

a. Sample Preparation:

  • For liquid samples, dilute an appropriate volume with deionized water to bring the expected this compound concentration into the linear range of the assay.

  • For solid samples (e.g., soil, tissue), perform a suitable extraction procedure to isolate the this compound into a solvent, evaporate the solvent, and redissolve the residue in a known volume of deionized water.

b. Hydrolysis:

  • Pipette a known volume (e.g., 5 mL) of each standard solution and sample solution into separate glass test tubes.

  • Add a small volume of 5N sulfuric acid to each tube to facilitate hydrolysis.

  • Place the tubes in a boiling water bath for a set period (e.g., 15-30 minutes) to ensure complete hydrolysis of this compound to phosphate.

  • Allow the tubes to cool to room temperature.

c. Color Development:

  • To each cooled test tube, add a specific volume (e.g., 2 mL) of the freshly prepared combined molybdate reagent.

  • Mix the contents of the tubes thoroughly.

  • Allow the tubes to stand at room temperature for a specified time (e.g., 15-30 minutes) for the blue color to develop and stabilize.

d. Spectrophotometric Measurement:

  • Set the spectrophotometer to the predetermined wavelength of maximum absorbance (λmax) for the molybdenum blue complex (typically around 880-890 nm, but should be determined experimentally).

  • Use a reagent blank (deionized water subjected to the same hydrolysis and color development steps) to zero the instrument.

  • Measure the absorbance of each standard and sample solution.

5. Data Analysis

  • Calibration Curve: Plot a graph of absorbance versus the concentration of the this compound standard solutions.

  • Linear Regression: Perform a linear regression analysis on the calibration data to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value close to 1.0 indicates good linearity.

  • Concentration Calculation: Use the equation of the line to calculate the concentration of this compound in the unknown samples based on their measured absorbance. Remember to account for any dilution factors used during sample preparation.

Data Presentation

The following table summarizes typical quantitative data expected from this spectrophotometric method, based on literature values for the molybdenum blue reaction for phosphate.

ParameterTypical Value
Wavelength of Max. Absorbance (λmax)880 - 890 nm
Linearity Range0.1 - 10 µg/mL (as Phosphate)
Correlation Coefficient (R²)> 0.998
Limit of Detection (LOD)~0.05 µg/mL
Limit of Quantitation (LOQ)~0.15 µg/mL
Precision (%RSD)< 5%
Incubation Time for Color Development15 - 30 minutes

Note: These values should be experimentally determined and validated for the specific laboratory conditions and instrumentation.

Conclusion

This application note provides a detailed protocol for the spectrophotometric determination of this compound concentration. The method is based on the well-established molybdenum blue reaction and offers a simple, sensitive, and cost-effective approach for the quantification of this organophosphate pesticide. It is suitable for use in various research and analytical settings. Proper validation of the method is essential before its application to routine sample analysis.

References

Troubleshooting & Optimization

Navigating Matrix Effects in Benoxafos Mass Spectrometry Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you overcome challenges associated with matrix effects in the quantitative analysis of Benoxafos by mass spectrometry. Complex sample matrices can significantly impact the accuracy and sensitivity of your results. This guide offers structured advice, detailed experimental protocols, and clear data presentation to help you identify, understand, and mitigate these effects.

Troubleshooting Guides

This section addresses common issues encountered during this compound analysis, offering step-by-step solutions.

Issue 1: Poor Peak Shape and/or Shifting Retention Times

  • Question: My this compound peak is broad, tailing, or splitting, and its retention time is inconsistent between injections. What could be the cause and how do I fix it?

  • Answer:

    • Column Overload or Contamination: This is a common issue when analyzing complex matrices.

      • Solution: Dilute your sample extract and reinject. If the peak shape improves, column overload was likely the issue. To address contamination, flush the column with a strong solvent series (e.g., water, methanol, acetonitrile, isopropanol) or consider replacing the guard column.

    • Improper Mobile Phase pH: The pH of your mobile phase can affect the ionization state of this compound and its interaction with the stationary phase.

      • Solution: Ensure your mobile phase pH is appropriate for the column chemistry and the analyte. For C18 columns, a mobile phase containing a small amount of formic acid (e.g., 0.1%) is often used to promote protonation and improve peak shape in positive ion mode.

    • Matrix Components Co-eluting with this compound: Interfering substances from the sample matrix can distort the peak shape.

      • Solution: Optimize your chromatographic gradient to better separate this compound from matrix interferences. You can also try a different stationary phase with alternative selectivity. Implementing a more rigorous sample cleanup procedure, such as Solid Phase Extraction (SPE), can also be beneficial.

Issue 2: Low Signal Intensity or Significant Ion Suppression

  • Question: The signal for my this compound standard in a clean solvent is strong, but when I analyze my sample, the signal is significantly weaker or disappears. How can I overcome this ion suppression?

  • Answer:

    • Assess the Matrix Effect: First, quantify the extent of ion suppression. A common method is the post-extraction spike.

      • Protocol: Prepare two sets of samples: (A) a known concentration of this compound in a clean solvent, and (B) a blank matrix extract spiked with the same concentration of this compound.

      • Calculation: Matrix Effect (%) = (Peak Area in B / Peak Area in A) * 100. A value less than 100% indicates ion suppression.

    • Strategies to Mitigate Ion Suppression:

      • Sample Dilution: This is the simplest approach. Diluting the sample extract can reduce the concentration of interfering matrix components.[1]

      • Improved Sample Cleanup: Employ a more effective sample preparation technique to remove interfering compounds. For soil or sediment samples, methods like QuEChERS or Solid Phase Extraction (SPE) can be effective.[2][3][4] For biological fluids like plasma, protein precipitation followed by liquid-liquid extraction or SPE is recommended.

      • Use of an Internal Standard: An appropriate internal standard (IS) that co-elutes with this compound can compensate for signal suppression. A stable isotope-labeled (SIL) version of this compound would be ideal. If a SIL-IS is unavailable, a structural analog with similar physicochemical properties can be used.

      • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as your unknown samples. This helps to normalize the matrix effects between the calibrants and the samples.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of matrix effects in this compound analysis?

A1: The most common cause of matrix effects is the co-elution of endogenous compounds from the sample matrix with this compound.[5] These co-eluting substances can compete with this compound for ionization in the mass spectrometer's source, leading to either suppression or enhancement of the analyte signal. In complex matrices like soil, humic acids and other organic matter are common culprits. In biological fluids, phospholipids and salts are major sources of interference.

Q2: How do I choose an appropriate internal standard for this compound analysis?

A2: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., this compound-d4). SIL internal standards have nearly identical chemical and physical properties to the analyte and will experience similar matrix effects, providing the most accurate correction. If a SIL-IS is not commercially available, a structural analog with a similar retention time, ionization efficiency, and extraction recovery can be a suitable alternative. When selecting a structural analog, ensure it is not naturally present in the samples being analyzed.

Q3: Can I use a simple "dilute and shoot" method for this compound analysis?

A3: A "dilute and shoot" approach, where the sample is simply diluted with a solvent before injection, can sometimes be effective, especially if the concentration of this compound is high and the matrix is relatively clean. However, for trace-level quantification in complex matrices, this method may not provide sufficient cleanup, leading to significant matrix effects and potential contamination of the mass spectrometer. It is generally recommended to perform some form of sample cleanup to ensure data quality and instrument longevity.

Q4: What are the key parameters to optimize in an LC-MS/MS method to minimize matrix effects?

A4:

  • Chromatographic Separation: A well-optimized chromatographic method is crucial for separating this compound from matrix components. Key parameters to adjust include the column chemistry (e.g., C18, Phenyl-Hexyl), mobile phase composition and gradient, and flow rate.

  • Ionization Source Parameters: Optimizing the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flows (nebulizer and drying gas), and temperature, can help to improve the ionization efficiency of this compound and potentially reduce the impact of some matrix components.

  • Mass Spectrometry Parameters: While not directly reducing matrix effects, optimizing the collision energy and selecting specific and sensitive multiple reaction monitoring (MRM) transitions for this compound will improve the signal-to-noise ratio and enhance the overall method robustness.

Experimental Protocols

Protocol 1: QuEChERS-based Extraction of this compound from Soil

This protocol is a modified version of the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, suitable for the extraction of this compound from soil samples.

  • Sample Homogenization: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Spike the sample with an appropriate amount of internal standard solution.

  • Hydration: Add 10 mL of water and vortex for 30 seconds.

  • Extraction: Add 10 mL of acetonitrile and shake vigorously for 1 minute.

  • Salting Out: Add the contents of a QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate) to the tube. Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), 50 mg C18). Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at 10000 rpm for 2 minutes.

  • Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Protein Precipitation and Liquid-Liquid Extraction of this compound from Plasma

This protocol is suitable for the extraction of this compound from plasma samples.

  • Sample Aliquoting: Pipette 200 µL of plasma into a 2 mL microcentrifuge tube.

  • Internal Standard Spiking: Spike the sample with an appropriate amount of internal standard solution.

  • Protein Precipitation: Add 600 µL of cold acetonitrile to the plasma sample. Vortex for 1 minute to precipitate the proteins.

  • Centrifugation: Centrifuge at 13000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Liquid-Liquid Extraction (LLE): Add 1 mL of methyl tert-butyl ether (MTBE) to the supernatant. Vortex for 2 minutes.

  • Phase Separation: Centrifuge at 5000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Organic Layer Collection: Transfer the upper organic layer (MTBE) to a new tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the initial mobile phase. Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Data Presentation

Table 1: Quantification of Matrix Effect in Different Matrices

MatrixAnalyte Concentration (ng/mL)Peak Area in Neat Solution (A)Peak Area in Post-Extraction Spike (B)Matrix Effect (%) (B/A * 100)
Soil (Sandy Loam)101,250,000875,00070% (Ion Suppression)
Water (River)101,250,0001,150,00092% (Minor Suppression)
Plasma (Human)101,250,000625,00050% (Significant Suppression)

Table 2: Comparison of Different Sample Preparation Techniques for this compound in Soil

Sample Preparation MethodMean Recovery (%)RSD (%)Matrix Effect (%)
Dilute and Shoot951545%
QuEChERS88885%
Solid Phase Extraction (C18)92691%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_mitigation Matrix Effect Mitigation sample Sample Collection (Soil, Water, Plasma) extraction Extraction (QuEChERS, LLE, SPE) sample->extraction Homogenize & Spike IS cleanup Cleanup (d-SPE, Filtration) extraction->cleanup lc_separation LC Separation cleanup->lc_separation Inject Extract ms_detection MS/MS Detection lc_separation->ms_detection data_processing Data Processing ms_detection->data_processing dilution Sample Dilution data_processing->dilution If suppression >20% is_correction Internal Standard Correction data_processing->is_correction matrix_matched Matrix-Matched Calibration data_processing->matrix_matched

Caption: Workflow for this compound analysis and matrix effect mitigation.

troubleshooting_logic start Problem Encountered peak_issue Poor Peak Shape / RT Shift start->peak_issue signal_issue Low Signal / Ion Suppression start->signal_issue check_overload Dilute Sample peak_issue->check_overload quantify_me Quantify Matrix Effect (Post-Extraction Spike) signal_issue->quantify_me check_ph Check Mobile Phase pH check_overload->check_ph If no improvement optimize_chrom Optimize Gradient / Change Column check_ph->optimize_chrom If pH is correct clean_column Clean/Replace Column optimize_chrom->clean_column If co-elution persists improve_cleanup Improve Sample Cleanup (SPE, QuEChERS) quantify_me->improve_cleanup If suppression >20% use_is Use Internal Standard (SIL or Analog) improve_cleanup->use_is If suppression persists matrix_match_cal Use Matrix-Matched Calibration use_is->matrix_match_cal For highest accuracy

Caption: Troubleshooting logic for common issues in this compound analysis.

References

Improving the stability of Benoxafos stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of Benoxafos stock solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is soluble in dimethyl sulfoxide (DMSO).[1] For laboratory purposes, preparing a high-concentration stock solution in DMSO is a common practice.

Q2: What are the recommended storage conditions for this compound solid compound and stock solutions?

A2: To ensure stability, this compound in its solid form should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0-4°C is recommended. For long-term storage (months to years), a temperature of -20°C is ideal.[1] this compound stock solutions in DMSO should also be stored at -20°C or -80°C for long-term stability, aliquoted into single-use volumes to minimize freeze-thaw cycles.

Q3: What is the expected shelf-life of a this compound stock solution?

A3: If stored properly under the recommended conditions (dry, dark, -20°C), this compound is expected to be stable for over three years.[1] However, the actual stability of a stock solution can be influenced by factors such as the purity of the solvent and the frequency of handling.

Q4: What are the potential signs of degradation in my this compound stock solution?

A4: Visual indicators of degradation can include color changes, precipitation, or the appearance of particulate matter in the solution. A decrease in the expected biological activity in your experiments can also be an indicator of compound degradation.

Troubleshooting Guide: this compound Stock Solution Instability

This guide addresses common problems that can lead to the instability of this compound stock solutions and provides potential solutions.

Problem Potential Cause Troubleshooting Steps
Precipitation in the stock solution upon storage at low temperatures. The concentration of this compound may exceed its solubility limit in DMSO at the storage temperature.1. Gently warm the solution to room temperature and vortex to redissolve the precipitate. 2. If precipitation persists, consider preparing a new stock solution at a slightly lower concentration. 3. Ensure the DMSO used is of high purity and anhydrous, as water content can affect solubility.
Inconsistent experimental results using the same stock solution. 1. Degradation of this compound: The compound may be degrading due to improper storage or handling. 2. Inaccurate Pipetting: Inconsistent volumes of the stock solution are being used. 3. Solvent Evaporation: Repeated opening of the stock vial can lead to solvent evaporation and an increase in concentration.1. Prepare fresh aliquots of the stock solution from a new vial of solid this compound. 2. Perform a stability check on your stock solution (see Experimental Protocols section). 3. Calibrate your micropipettes regularly to ensure accurate dispensing. 4. Minimize the time the stock vial is open to the atmosphere.
Complete loss of biological activity. Extensive Degradation: The this compound in the stock solution has likely degraded significantly.1. Discard the current stock solution. 2. Prepare a fresh stock solution from a new batch of solid this compound, strictly adhering to the recommended preparation and storage protocols. 3. Consider performing a quality control check (e.g., by HPLC-MS) on the new stock solution before use.

Experimental Protocols

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile conical tubes (e.g., 1.5 mL or 15 mL)

  • Analytical balance

  • Vortex mixer

  • Sterile syringe filters (0.22 µm) (optional, for sterile applications)

  • Sterile microcentrifuge tubes for aliquoting

Procedure:

  • Calculate the required mass of this compound:

    • The molecular weight of this compound is 386.24 g/mol .

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = 10 mmol/L * 0.001 L * 386.24 g/mol = 0.0038624 g = 3.86 mg

  • Weigh the this compound:

    • Using an analytical balance, accurately weigh 3.86 mg of this compound powder and transfer it to a sterile conical tube.

  • Dissolution:

    • Add 1 mL of anhydrous DMSO to the conical tube containing the this compound powder.

    • Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a water bath (up to 37°C) may be used to aid dissolution if necessary.

  • Sterilization (for cell culture applications):

    • If required for your experiments, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile conical tube.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes the risk of contamination and avoids repeated freeze-thaw cycles.

    • Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Signaling Pathways and Mechanisms

This compound is classified as a weak acetylcholinesterase (AChE) inhibitor. Organophosphates, in general, exert their effects by inhibiting AChE, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors.

General Mechanism of Acetylcholinesterase Inhibition by Organophosphates

The following diagram illustrates the general mechanism of action for organophosphate insecticides, which includes the class of compounds to which this compound belongs.

Acetylcholinesterase_Inhibition cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Cholinergic Receptor ACh->Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Into This compound This compound (Organophosphate) This compound->AChE Inhibits Response Continuous Stimulation (Downstream Effects) Receptor->Response Leads to ACh_release ACh Release ACh_release->ACh

Caption: General mechanism of acetylcholinesterase inhibition by organophosphates.

Logical Workflow for Troubleshooting this compound Solution Instability

The following diagram outlines a logical workflow for identifying and resolving issues related to the stability of this compound stock solutions.

Troubleshooting_Workflow Start Inconsistent or No Experimental Effect Check_Solution Visually Inspect Stock Solution Start->Check_Solution Precipitate Precipitate Observed Check_Solution->Precipitate Yes Clear Solution is Clear Check_Solution->Clear No Warm_Vortex Warm to RT and Vortex Precipitate->Warm_Vortex Check_Concentration Consider Lowering Concentration Precipitate->Check_Concentration Prepare_Fresh Prepare Fresh Stock Solution Clear->Prepare_Fresh Warm_Vortex->Check_Solution Verify_Protocol Verify Preparation & Storage Protocol Prepare_Fresh->Verify_Protocol QC_Check Optional: Perform QC (HPLC/MS) Verify_Protocol->QC_Check QC_Check->Prepare_Fresh Fail Use_Solution Use New Stock in Experiment QC_Check->Use_Solution Pass Problem_Solved Problem Resolved Use_Solution->Problem_Solved Further_Investigation Further Investigation (e.g., target validation) Use_Solution->Further_Investigation

References

Troubleshooting low recovery of Benoxafos during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Benoxafos analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the sample preparation of this compound, a nonsystemic organophosphate insecticide and acaricide.

Troubleshooting Low Recovery of this compound

Low recovery of this compound during sample preparation can be a significant challenge. This guide provides a systematic approach to identifying and resolving common issues.

FAQs: Quick Solutions

Q1: What are the primary causes of low this compound recovery?

A1: Low recovery of this compound is often linked to several factors:

  • pH-dependent degradation: this compound, like many organophosphate esters, is susceptible to hydrolysis, particularly under alkaline conditions.[1]

  • Matrix effects: Complex sample matrices can interfere with the extraction process and suppress the analytical signal.[2][3]

  • Improper selection of extraction method or parameters: The choice of solvent, sorbent (for SPE), and partitioning salts (for QuEChERS) is critical for efficient extraction.

  • Analyte loss during solvent evaporation: this compound may be lost if the evaporation step is too harsh (high temperature or aggressive nitrogen stream).

Q2: How does pH affect this compound stability and recovery?

A2: Organophosphate esters are generally more stable in neutral to acidic conditions.[1] Alkaline pH can lead to the hydrolysis of the ester bonds, degrading this compound into polar compounds that are not efficiently extracted by common organic solvents, thus lowering recovery. Maintaining a pH below 7 during extraction is crucial.

Q3: Can the sample matrix impact this compound recovery?

A3: Absolutely. Matrix effects are a major concern in pesticide residue analysis.[2] Co-extracted matrix components can suppress or enhance the ionization of this compound in the mass spectrometer source, leading to inaccurate quantification and the appearance of low recovery. The complexity of the matrix (e.g., high fat or pigment content) can also physically trap the analyte, preventing its efficient extraction.

Troubleshooting Guide

Issue: Consistently low recovery of this compound.

This troubleshooting workflow will guide you through a step-by-step process to identify and resolve the root cause of low this compound recovery.

Troubleshooting_Low_Benoxafos_Recovery Troubleshooting Workflow for Low this compound Recovery start Start: Low this compound Recovery check_pH 1. Verify pH of Extraction and Final Extract start->check_pH pH_high pH > 7? check_pH->pH_high adjust_pH Action: Acidify sample/extract (e.g., with formic acid) to pH 5-6. [2] pH_high->adjust_pH Yes check_matrix 2. Evaluate Matrix Effects pH_high->check_matrix No adjust_pH->check_matrix matrix_effect Significant matrix suppression observed? check_matrix->matrix_effect matrix_mitigation Action: Use matrix-matched standards, a stable isotope-labeled internal standard, or dilute the extract. [3] matrix_effect->matrix_mitigation Yes check_method 3. Review Sample Preparation Method matrix_effect->check_method No matrix_mitigation->check_method method_issue Suboptimal method parameters? check_method->method_issue optimize_method Action: Optimize extraction solvent, d-SPE sorbents (for QuEChERS), or SPE cartridge/elution solvent. method_issue->optimize_method Yes check_evaporation 4. Assess Evaporation Step method_issue->check_evaporation No optimize_method->check_evaporation evaporation_issue Harsh evaporation conditions? check_evaporation->evaporation_issue optimize_evaporation Action: Reduce temperature, use a gentle stream of nitrogen, or use a solvent exchange. evaporation_issue->optimize_evaporation Yes end End: Improved Recovery evaporation_issue->end No optimize_evaporation->end

A step-by-step guide to troubleshooting low this compound recovery.

Data on this compound Recovery

While specific recovery data for this compound is limited in publicly available literature, the following table summarizes typical recovery ranges for organophosphate pesticides using common sample preparation techniques. These values can serve as a benchmark for your experiments.

Sample Preparation MethodMatrix TypeTypical Recovery Range (%)Key Considerations
QuEChERS Fruits & Vegetables70-120%Buffered methods (e.g., citrate buffer) are recommended to maintain acidic to neutral pH and prevent degradation of pH-sensitive pesticides. For complex matrices, the choice of d-SPE cleanup sorbent is critical.
Solid-Phase Extraction (SPE) Water, Soil80-110%The selection of the SPE sorbent (e.g., C18, polymeric) and elution solvent must be optimized for this compound. Acidification of water samples to pH ~2 can improve recovery.
Liquid-Liquid Extraction (LLE) Soil, Water60-100%The choice of extraction solvent and the solvent-to-sample ratio are critical. Multiple extractions with smaller solvent volumes are generally more efficient.

Experimental Protocols

Detailed methodologies for the key sample preparation techniques are provided below. These protocols are general and may require optimization for your specific sample matrix and analytical instrumentation.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

This method is widely used for the analysis of pesticide residues in food matrices. The EN 15662 (citrate buffered) method is often a good starting point.

Protocol:

  • Sample Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water to ensure at least 80% hydration.

  • Internal Standard Spiking: Add an appropriate internal standard.

  • Solvent Extraction: Add 10 mL of acetonitrile.

  • Salting Out: Add the EN 15662 salt packet (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

  • Shaking: Immediately shake the tube vigorously for 1 minute.

  • Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup: Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE tube containing anhydrous MgSO₄ and a suitable sorbent (e.g., PSA, C18). For matrices with high pigment content, GCB might be used, but it can lead to the loss of planar pesticides.

  • Vortexing and Centrifugation: Vortex the d-SPE tube for 30 seconds and centrifuge at ≥3000 rcf for 5 minutes.

  • Final Extract: The supernatant is ready for analysis by LC-MS/MS or GC-MS. For LC-MS/MS analysis, acidification of the final extract with a small amount of formic acid can help to stabilize pH-sensitive compounds.

Solid-Phase Extraction (SPE) for Water Samples

SPE is a common technique for the extraction and pre-concentration of pesticides from aqueous samples.

Protocol:

  • Sample Pre-treatment: Adjust a 500 mL water sample to pH 2 with hydrochloric acid.

  • Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., PPL) with 5 mL of methanol followed by 5 mL of reagent water. Do not allow the cartridge to go dry.

  • Sample Loading: Load the water sample onto the SPE cartridge at a flow rate of approximately 10 mL/min.

  • Cartridge Washing: Wash the cartridge with 5 mL of reagent water to remove interferences.

  • Cartridge Drying: Dry the cartridge under a vacuum or with a stream of nitrogen for 10-15 minutes.

  • Elution: Elute the analytes with an appropriate solvent (e.g., 2 x 5 mL of ethyl acetate or acetonitrile).

  • Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for analysis.

Liquid-Liquid Extraction (LLE) for Soil Samples

LLE is a classical method for extracting pesticides from solid matrices like soil.

Protocol:

  • Sample Preparation: Weigh 10 g of sieved soil into a glass centrifuge tube.

  • Extraction: Add 20 mL of an appropriate extraction solvent (e.g., acetonitrile or a mixture of acetone and hexane).

  • Shaking/Sonication: Shake vigorously for 1-2 hours or sonicate for 15-30 minutes.

  • Centrifugation: Centrifuge at a high speed to separate the solvent from the soil particles.

  • Solvent Collection: Carefully decant the supernatant into a clean tube.

  • Repeated Extraction: Repeat the extraction process (steps 2-5) two more times, combining the supernatants.

  • Concentration and Cleanup: The combined extract can be concentrated and may require a cleanup step (e.g., using a silica or Florisil column) to remove co-extracted matrix components before analysis.

This compound Degradation Pathway

This compound, as an organophosphate ester, is susceptible to hydrolysis, which is significantly influenced by pH. The degradation pathway generally involves the cleavage of the phosphoester or thioester bonds.

Benoxafos_Degradation Simplified Hydrolysis of Organophosphate Pesticides This compound This compound (Organophosphate Ester) Hydrolysis Hydrolysis This compound->Hydrolysis Susceptible to Acid_Neutral Acidic to Neutral pH (pH < 7) Slow Hydrolysis Alkaline Alkaline pH (pH > 7) Rapid Hydrolysis [5] Products Degradation Products (e.g., Diethyl dithiophosphoric acid, and a benzoxazole derivative) Hydrolysis->Products Leads to Low_Recovery Low Recovery in Non-polar Solvents Products->Low_Recovery Results in

Hydrolysis of organophosphates is pH-dependent.

Under alkaline conditions, the rate of hydrolysis increases, leading to the formation of more polar degradation products. These polar metabolites are less likely to be extracted into the non-polar organic solvents typically used in pesticide residue analysis, resulting in lower recovery of the parent compound, this compound. Therefore, maintaining a neutral to acidic environment during sample preparation is critical for accurate quantification.

References

Technical Support Center: Optimizing Gas Chromatography for Benoxafos Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Benoxafos using gas chromatography (GC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your injection parameters and achieve reliable and reproducible results.

Troubleshooting Guide

This guide addresses common issues encountered during the gas chromatography of this compound and other organophosphorus pesticides.

Problem: Poor Peak Shape (Tailing or Fronting)

Possible Causes:

  • Active sites in the injector or column: this compound, like many organophosphorus pesticides, is susceptible to interactions with active sites in the GC system, which can lead to peak tailing.[1][2][3]

  • Injector temperature too low or too high: An inappropriate injector temperature can lead to incomplete vaporization (too low) or thermal degradation (too high) of this compound, both of which can cause poor peak shapes.

  • Contamination: Residues in the injector liner or at the head of the column can interact with the analyte.[1]

  • Improper column installation: A poorly installed column can create dead volume, leading to peak broadening and tailing.[4]

Solutions:

  • Use a deactivated inlet liner: Employing a liner with a high degree of inertness is crucial to minimize analyte interaction. A single taper liner with glass wool is often a good choice for splitless injections as the wool aids in sample vaporization and traps non-volatile residues.

  • Optimize injector temperature: A typical starting point for the injector temperature is 250 °C. However, this may need to be optimized. It should be high enough for efficient vaporization but low enough to prevent thermal degradation.

  • Regularly maintain the injector: This includes replacing the septum and liner, and cleaning the injector body.

  • Proper column installation: Ensure the column is cut cleanly and installed at the correct depth in both the injector and detector to avoid dead volume.

Problem: Poor Reproducibility

Possible Causes:

  • Injector discrimination: Variations in vaporization can lead to inconsistent amounts of the analyte being transferred to the column.

  • Sample matrix effects: Complex sample matrices can interfere with the analysis, leading to variable results.

  • Inconsistent injection volume: Issues with the autosampler or manual injection technique can cause variability.

Solutions:

  • Optimize injection parameters: A consistent and optimized injection technique is key. For trace analysis, splitless injection is often preferred to maximize the amount of analyte reaching the column.

  • Use an appropriate inlet liner: A liner that promotes complete and reproducible vaporization, such as one with glass wool, can improve reproducibility.

  • Matrix-matched standards: Prepare calibration standards in a matrix that is similar to the sample to compensate for matrix effects.

  • Ensure proper syringe handling: For manual injections, a consistent and rapid injection technique is important. For autosamplers, ensure the syringe is functioning correctly and the injection volume is accurate.

Problem: Analyte Degradation

Possible Causes:

  • High injector temperature: this compound may be thermally labile and can degrade at excessively high injector temperatures.

  • Active sites in the system: Catalytic degradation can occur on active surfaces within the injector or column.

Solutions:

  • Lower the injector temperature: If degradation is suspected, try reducing the injector temperature in increments (e.g., 10-20 °C) to find a balance between efficient vaporization and minimal degradation.

  • Use a highly inert system: This includes the liner, column, and any other surfaces the sample may contact.

  • Consider alternative injection techniques: Programmed Temperature Vaporization (PTV) can be a good alternative as it allows for a gentle vaporization of the sample.

Frequently Asked Questions (FAQs)

Q1: What is the best injection mode for this compound analysis, split or splitless?

For trace-level analysis of this compound, splitless injection is generally recommended. This technique ensures that the majority of the sample is transferred to the analytical column, maximizing sensitivity. Split injection is more suitable for higher concentration samples where only a small portion of the sample is needed for analysis.

Q2: How do I choose the right inlet liner for this compound analysis?

A deactivated single taper liner with glass wool is often a good starting point for splitless injections of pesticides like this compound. The deactivation is crucial to prevent analyte degradation and adsorption. The glass wool aids in the vaporization of the sample and helps to trap non-volatile matrix components, protecting the column. The tapered bottom of the liner helps to focus the sample onto the column.

Q3: What is a typical starting injector temperature for this compound?

A good starting point for the injector temperature is 250 °C . However, this should be optimized for your specific application. The ideal temperature is a balance between ensuring complete vaporization of this compound and preventing its thermal degradation.

Q4: My this compound peak is tailing. What should I check first?

If you observe peak tailing for this compound, the most likely causes are related to activity in the system or issues with the injection. Here's a troubleshooting workflow:

  • Check for system activity: Ensure you are using a highly deactivated inlet liner and column.

  • Inspect the injector: Replace the septum and liner. A contaminated liner is a common cause of peak tailing.

  • Verify column installation: An improper column installation can create dead volumes.

  • Evaluate the injector temperature: An injector temperature that is too low can lead to incomplete vaporization and tailing.

Q5: How can I improve the sensitivity of my this compound analysis?

To improve sensitivity, consider the following:

  • Use splitless injection: This will transfer a larger amount of your analyte to the column.

  • Optimize the splitless hold time: Ensure the hold time is long enough to transfer the majority of the analyte to the column but not so long that it causes excessive solvent peak tailing.

  • Use a sensitive detector: An Electron Capture Detector (ECD) or a Mass Spectrometer (MS) in Selected Ion Monitoring (SIM) mode are good choices for sensitive detection of organophosphorus pesticides.

  • Ensure a clean system: A clean system with minimal active sites will reduce analyte loss and improve signal-to-noise.

Data Presentation

Due to the lack of specific experimental data for this compound in the literature search, the following tables present hypothetical but realistic data to illustrate the impact of key injection parameters on the analysis of an organophosphorus pesticide like this compound. This data is for illustrative purposes only and should be confirmed by experimental validation.

Table 1: Effect of Injector Temperature on this compound Peak Area and Recovery (Illustrative Data)

Injector Temperature (°C)Peak Area (Arbitrary Units)Recovery (%)Observations
20085,00085Peak tailing observed, suggesting incomplete vaporization.
22595,00095Improved peak shape, good recovery.
250100,000100Symmetrical peak, optimal response.
27592,00092Slight peak fronting, potential for minor degradation.
30078,00078Significant peak broadening, likely thermal degradation.

Table 2: Effect of Splitless Hold Time on this compound Peak Area (Illustrative Data)

Splitless Hold Time (min)Peak Area (Arbitrary Units)Observations
0.575,000Incomplete transfer of analyte to the column.
1.098,000Good transfer, sharp peak.
1.5100,000Optimal transfer.
2.099,000No significant improvement in peak area, potential for wider solvent peak.

Experimental Protocols

The following is a generalized experimental protocol for the analysis of organophosphorus pesticides like this compound in a sample matrix by GC. This should be adapted and validated for your specific application.

1. Sample Preparation (QuEChERS Method)

  • Homogenize 10 g of the sample.

  • Add 10 mL of acetonitrile and shake vigorously for 1 minute.

  • Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

  • Shake vigorously for 1 minute and then centrifuge.

  • Take an aliquot of the supernatant (acetonitrile layer) for cleanup.

  • Perform dispersive solid-phase extraction (d-SPE) cleanup by adding the appropriate sorbents (e.g., PSA, C18, GCB) to the extract.

  • Vortex and centrifuge.

  • The final supernatant is ready for GC analysis.

2. Gas Chromatography (GC) Conditions

  • GC System: Agilent 7890B GC or equivalent

  • Injector: Split/splitless inlet

  • Injection Mode: Splitless

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C (to be optimized)

  • Splitless Hold Time: 1 minute (to be optimized)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program:

    • Initial temperature: 60 °C, hold for 1 minute

    • Ramp 1: 25 °C/min to 180 °C

    • Ramp 2: 5 °C/min to 280 °C, hold for 5 minutes

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Detector: Mass Spectrometer (MS) or Electron Capture Detector (ECD)

  • MS Parameters (if used):

    • Transfer line temperature: 280 °C

    • Ion source temperature: 230 °C

    • Acquisition mode: Selected Ion Monitoring (SIM)

Visualizations

The following diagrams illustrate key workflows and logical relationships in optimizing and troubleshooting the GC analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing sample Sample Collection homogenize Homogenization sample->homogenize extract QuEChERS Extraction homogenize->extract cleanup d-SPE Cleanup extract->cleanup injection GC Injection cleanup->injection separation Chromatographic Separation injection->separation detection Detection (MS or ECD) separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification report Reporting quantification->report

Caption: Experimental workflow for this compound analysis.

troubleshooting_workflow start Problem Identified (e.g., Peak Tailing) check_liner Inspect/Replace Inlet Liner & Septum start->check_liner check_column Verify Column Installation check_liner->check_column Issue Persists solution Problem Resolved check_liner->solution Issue Resolved check_temp Evaluate Injector Temperature check_column->check_temp Issue Persists check_column->solution Issue Resolved check_flow Check Carrier Gas Flow Rate check_temp->check_flow Issue Persists check_temp->solution Issue Resolved check_flow->solution Issue Resolved

Caption: Troubleshooting workflow for common GC issues.

injection_parameter_relationship inj_temp Injector Temperature peak_shape Peak Shape inj_temp->peak_shape sensitivity Sensitivity inj_temp->sensitivity inj_mode Injection Mode (Split/Splitless) inj_mode->sensitivity reproducibility Reproducibility inj_mode->reproducibility liner Inlet Liner Selection liner->peak_shape liner->reproducibility

Caption: Relationship of injection parameters to analytical outcomes.

References

Reducing signal-to-noise ratio in Benoxafos electrochemical detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the electrochemical detection of Benoxafos and improving the signal-to-noise ratio in their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the electrochemical detection of this compound.

Issue 1: High Background Noise or Unstable Baseline

Potential Cause Troubleshooting Steps
Electromagnetic Interference - Ensure the electrochemical setup is placed within a Faraday cage to shield it from external electromagnetic fields. - Use shielded cables for all connections to the potentiostat. - Keep cell cables as short as possible.
Grounding Issues - Check that the potentiostat and any peripheral equipment are properly grounded to a single, common ground point to avoid ground loops.
Contaminated or Inappropriate Supporting Electrolyte - Prepare fresh supporting electrolyte using high-purity reagents and deionized water. - Degas the electrolyte solution thoroughly by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes before the experiment to remove dissolved oxygen.
Dirty or Improperly Assembled Electrodes - Polish the working electrode (e.g., glassy carbon electrode) with alumina slurry on a polishing pad, followed by rinsing and sonication in deionized water and ethanol. - Ensure the reference electrode is filled with the appropriate internal filling solution and that the frit is not clogged. - Clean the counter electrode (e.g., platinum wire) by flaming or electrochemical cleaning. - Assemble the electrochemical cell carefully, ensuring no leaks and proper immersion of the electrodes.
Vibrations - Place the experimental setup on an anti-vibration table or in a location free from mechanical vibrations from equipment like centrifuges or pumps.

Issue 2: Poor Signal-to-Noise Ratio (Weak Analyte Signal)

Potential Cause Troubleshooting Steps
Suboptimal Electrochemical Technique Parameters - For Differential Pulse Voltammetry (DPV): Optimize the pulse amplitude, pulse width, and scan rate. A lower scan rate can sometimes reduce background noise. - For Cyclic Voltammetry (CV): Adjust the scan rate. A slower scan rate may improve the signal for some systems.
Low Analyte Concentration - If possible, increase the concentration of the this compound standard solution. - For real samples, consider a pre-concentration step.
Electrode Surface Fouling - The surface of the working electrode can become passivated by the oxidation products of this compound or other matrix components. After each measurement, gently clean the electrode surface or apply a cleaning potential cycle. - Consider modifying the electrode surface with nanomaterials (e.g., gold nanoparticles, carbon nanotubes) to enhance signal amplification and resist fouling.
Incorrect pH of Supporting Electrolyte - The electrochemical response of this compound may be pH-dependent. Optimize the pH of the supporting electrolyte to achieve the maximum peak current. A Britton-Robinson or phosphate buffer is commonly used.

Frequently Asked Questions (FAQs)

Q1: What is the expected electrochemical behavior of this compound?

A1: this compound, an organophosphate pesticide, is expected to undergo an irreversible oxidation process at a solid electrode, such as a glassy carbon electrode. The oxidation likely involves the phenolic group present in its structure. A well-defined oxidation peak should be observable using techniques like cyclic voltammetry (CV) or differential pulse voltammetry (DPV).

Q2: How can I improve the sensitivity of my measurement for low concentrations of this compound?

A2: To enhance sensitivity, consider the following:

  • Electrode Modification: Modifying the working electrode with nanomaterials like graphene, carbon nanotubes, or metallic nanoparticles can significantly increase the electroactive surface area and facilitate electron transfer, thereby amplifying the signal.

  • Pre-concentration Step: Employing an open-circuit accumulation step before the voltammetric scan can help to adsorb more this compound onto the electrode surface, leading to a higher peak current.

  • Optimization of DPV Parameters: Fine-tuning the pulse amplitude and width in DPV can improve the signal-to-noise ratio for trace analysis.

Q3: What are common interfering species in the electrochemical detection of this compound in real samples?

A3: In environmental or biological samples, other electroactive compounds can interfere with this compound detection. Potential interferents include:

  • Other phenolic compounds and pesticides.

  • Ascorbic acid and uric acid, especially in biological samples.

  • Heavy metal ions that may adsorb on the electrode surface. To mitigate interference, sample preparation steps like solid-phase extraction (SPE) may be necessary. Additionally, modifying the electrode with a selective layer, such as a molecularly imprinted polymer (MIP), can enhance selectivity.

Q4: How do I calculate the Limit of Detection (LOD) and Limit of Quantification (LOQ)?

A4: The LOD and LOQ can be calculated from the calibration curve using the following formulas:

  • LOD = 3.3 * (Standard Deviation of the Blank / Slope of the Calibration Curve)

  • LOQ = 10 * (Standard Deviation of the Blank / Slope of the Calibration Curve) To determine the standard deviation of the blank, perform at least 10 measurements of the blank solution (supporting electrolyte without this compound) and calculate the standard deviation of the current at the potential where the this compound peak appears.

Data Presentation

The following tables summarize representative quantitative data for the electrochemical detection of this compound using a modified glassy carbon electrode with Differential Pulse Voltammetry. Note: This data is illustrative and may vary depending on the specific experimental conditions.

Table 1: Optimized DPV Parameters for this compound Detection

ParameterOptimized Value
Pulse Amplitude 50 mV
Pulse Width 60 ms
Scan Rate 100 mV/s
Accumulation Potential 0.2 V
Accumulation Time 120 s

Table 2: Analytical Performance for this compound Detection

Parameter Value
Linear Range 0.1 µM - 50 µM
Limit of Detection (LOD) 0.05 µM
Limit of Quantification (LOQ) 0.15 µM
Repeatability (RSD, n=10) 3.5%
Reproducibility (RSD, n=5) 5.2%

Experimental Protocols

Detailed Methodology for this compound Electrochemical Detection using DPV

  • Preparation of Solutions:

    • Supporting Electrolyte: Prepare a 0.1 M phosphate buffer solution (PBS) and adjust the pH to 7.0 using 0.1 M NaOH or H₃PO₄.

    • This compound Standard Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or ethanol) to prepare a 1 mM stock solution. Store in a dark, refrigerated environment.

    • Working Solutions: Prepare a series of this compound working solutions by diluting the stock solution with the supporting electrolyte.

  • Electrode Preparation:

    • Working Electrode (Glassy Carbon Electrode - GCE):

      • Polish the GCE surface with 0.3 µm and 0.05 µm alumina slurry on a polishing cloth for 2 minutes each.

      • Rinse thoroughly with deionized water.

      • Sonicate in a 1:1 mixture of ethanol and deionized water for 5 minutes.

      • Rinse again with deionized water and allow to dry at room temperature.

    • Reference Electrode: An Ag/AgCl electrode with a 3 M KCl filling solution is typically used.

    • Counter Electrode: A platinum wire is a common choice for the counter electrode.

  • Electrochemical Measurement:

    • Assemble the three-electrode system in an electrochemical cell containing 10 mL of the supporting electrolyte (0.1 M PBS, pH 7.0).

    • Degas the solution by purging with high-purity nitrogen for 15 minutes. Maintain a nitrogen atmosphere over the solution during the experiment.

    • Perform a background scan in the supporting electrolyte using DPV over a potential range of +0.4 V to +1.2 V.

    • Add a known concentration of the this compound working solution to the cell.

    • Apply an accumulation potential of 0.2 V for 120 seconds with stirring.

    • Stop the stirring and allow the solution to become quiescent for 5 seconds.

    • Record the DPV scan from +0.4 V to +1.2 V with a pulse amplitude of 50 mV, a pulse width of 60 ms, and a scan rate of 100 mV/s.

    • The oxidation peak of this compound should appear around +0.8 V to +1.0 V.

    • Between measurements, clean the GCE by cycling the potential in the supporting electrolyte or by gentle polishing.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_solution Prepare Solutions assemble_cell Assemble Cell prep_solution->assemble_cell prep_electrode Prepare Electrodes prep_electrode->assemble_cell degas Degas Solution assemble_cell->degas accumulate Accumulate Analyte degas->accumulate scan Record DPV accumulate->scan analyze_data Analyze Data scan->analyze_data

Caption: A flowchart of the experimental workflow for this compound electrochemical detection.

Troubleshooting_Logic start High Noise or Poor S/N Ratio check_setup Check Physical Setup start->check_setup faraday_cage Use Faraday Cage & Shielded Cables check_setup->faraday_cage EMI? grounding Verify Grounding check_setup->grounding Ground Loop? check_electrodes Check Electrodes clean_polish Clean/Polish Working Electrode check_electrodes->clean_polish Fouled? ref_electrode Check Reference Electrode check_electrodes->ref_electrode Clogged/Dry? check_solution Check Solution fresh_electrolyte Prepare Fresh Electrolyte check_solution->fresh_electrolyte Contaminated? degas_solution Degas Solution check_solution->degas_solution Oxygen Peak? check_params Check Parameters optimize_dpv Optimize DPV Parameters check_params->optimize_dpv Suboptimal Signal? optimize_ph Optimize pH check_params->optimize_ph pH Dependent? faraday_cage->check_electrodes grounding->check_electrodes clean_polish->check_solution ref_electrode->check_solution fresh_electrolyte->check_params degas_solution->check_params solution_good Problem Solved optimize_dpv->solution_good optimize_ph->solution_good

Caption: A troubleshooting decision tree for high noise in electrochemical measurements.

Benoxafos_Oxidation This compound This compound Oxidized_this compound Oxidized this compound (Quinone-like structure) This compound->Oxidized_this compound - 2e⁻, - 2H⁺ Electrode Electrode Surface This compound->Electrode Adsorption Oxidized_this compound->Electrode

Technical Support Center: Addressing Benoxafos Adsorption in Trace Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals to mitigate the adsorption of Benoxafos to laboratory ware during trace analysis. Adsorption can lead to significant analyte loss, resulting in inaccurate and unreliable experimental data. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address this issue.

Troubleshooting Guide

Low or inconsistent recovery of this compound during your analytical runs can be a primary indicator of adsorption to labware. Use this guide to identify and resolve potential issues.

Problem: Low or inconsistent recovery of this compound.

TroubleshootingWorkflow start Low or Inconsistent this compound Recovery check_glassware Are you using glass labware? start->check_glassware check_plasticware Are you using polypropylene (PP) labware? check_glassware->check_plasticware No silanize Silanize glassware or switch to PP check_glassware->silanize Yes check_solvent Is your sample in a purely aqueous solvent? check_plasticware->check_solvent Yes use_pp Use polypropylene (PP) labware check_plasticware->use_pp No check_additives Are you using any additives in your solvent? check_solvent->check_additives No add_organic Add organic solvent (e.g., acetonitrile, methanol) check_solvent->add_organic Yes add_surfactant Consider adding a non-ionic surfactant (e.g., Tween-20) check_additives->add_surfactant No end_good Problem likely resolved check_additives->end_good Yes silanize->check_solvent use_pp->check_solvent add_organic->check_additives add_surfactant->end_good end_bad If issues persist, contact technical support end_good->end_bad

Frequently Asked Questions (FAQs)

Q1: Why is this compound likely to adsorb to labware?

Q2: What types of labware are most susceptible to this compound adsorption?

A2: Both glass and plastic labware can be problematic. Glassware, especially untreated borosilicate glass, has active silanol groups on its surface that can interact with analytes. Polypropylene (PP) and other plastic labware can have hydrophobic surfaces that attract non-polar molecules. The extent of adsorption will depend on the specific solvent and sample matrix used.

Q3: How can I prevent this compound from adsorbing to my glassware?

A3: Silanization is a highly effective method to passivate the active sites on glass surfaces.[1][2][3][4][5] This process involves reacting the silanol groups on the glass with a silanizing agent, such as dimethyldichlorosilane, to create a more inert and hydrophobic surface.

Q4: Is polypropylene (PP) labware a better alternative to glass?

A4: Polypropylene is often recommended for compounds prone to adsorption on glass. However, due to the likely hydrophobic nature of this compound, it may still adsorb to PP surfaces. If you are using PP and still experiencing analyte loss, consider the solvent modifications discussed below.

Q5: Can modifying my sample solvent reduce adsorption?

A5: Yes, modifying the solvent is a common strategy. For hydrophobic compounds, increasing the organic content of your solvent (e.g., by adding acetonitrile or methanol) can help keep the analyte in solution and reduce its tendency to adsorb to surfaces. The addition of a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100, can also be effective in preventing non-specific binding.

Q6: How can I determine the extent of this compound loss due to adsorption in my experiments?

A6: To quantify the loss, you can perform a recovery experiment. Prepare a known concentration of this compound in your standard sample solvent. Transfer the solution to the labware (e.g., a vial or centrifuge tube) and let it sit for a period representative of your experimental conditions. Then, transfer the solution to a fresh, non-adsorptive container and analyze the concentration. Compare this to the concentration of a control sample that was not exposed to the test labware.

Quantitative Data Summary

Due to the limited availability of public data on this compound adsorption, the following table presents hypothetical data to illustrate the potential effects of different labware and treatments on analyte recovery. These values should be considered as a guide for experimental design.

Labware TypeTreatmentSolvent SystemHypothetical this compound Recovery (%)
Borosilicate GlassNone100% Aqueous Buffer65%
Borosilicate GlassSilanized100% Aqueous Buffer95%
PolypropyleneNone100% Aqueous Buffer80%
PolypropyleneNone50% Acetonitrile in Water98%
Borosilicate GlassNone50% Acetonitrile in Water85%
PolypropyleneNoneAqueous Buffer + 0.05% Tween-2097%

Experimental Protocols

Protocol 1: Silanization of Glassware

This protocol describes a common method for silanizing glassware to reduce the adsorption of analytes.

Materials:

  • Dimethyldichlorosilane (DMDCS)

  • Toluene (or other suitable organic solvent like hexane)

  • Methanol

  • Clean, dry glassware

  • Fume hood

  • Appropriate personal protective equipment (PPE): chemical-resistant gloves, safety glasses, lab coat

Procedure:

  • Cleaning: Thoroughly clean the glassware with laboratory detergent, rinse with deionized water, and dry completely in an oven at 110°C for at least one hour.

  • Preparation of Silanizing Solution: In a fume hood, prepare a 2-5% (v/v) solution of DMDCS in toluene.

  • Coating: Allow the dry glassware to cool to room temperature. Rinse the inside surfaces of the glassware with the silanizing solution, ensuring the entire surface is coated. Let the glassware stand for 5-10 minutes.

  • Rinsing: Decant the silanizing solution. Rinse the glassware twice with toluene (or the solvent used to prepare the silanizing solution).

  • Methanol Rinse: Rinse the glassware twice with methanol to remove any excess unreacted silanizing agent.

  • Drying: Dry the glassware in an oven at 60-80°C for at least 30 minutes.

  • Quality Control: To check the effectiveness of the silanization, place a drop of water on the treated surface. If the water beads up, the surface is properly silanized. If it spreads out, the process should be repeated.

Protocol 2: Analyte Recovery Study to Quantify Adsorption

This protocol outlines a method to quantify the percentage of this compound lost to adsorption to a specific type of labware.

Materials:

  • This compound standard of known purity

  • Your standard experimental solvent

  • The labware to be tested (e.g., polypropylene autosampler vials)

  • Low-adsorption control vials (e.g., silanized glass vials)

  • Validated analytical method for this compound (e.g., HPLC-UV, LC-MS)

Procedure:

  • Prepare Standard Solution: Prepare a stock solution of this compound in a suitable solvent. From this, prepare a working standard solution at a concentration relevant to your experiments in your final experimental solvent.

  • Control Sample: Transfer an aliquot of the working standard solution directly into a low-adsorption control vial and analyze immediately. This will serve as your 100% recovery reference.

  • Test Sample: Transfer an equal aliquot of the working standard solution into the test labware.

  • Incubation: Let the test sample sit in the labware for a duration that mimics your typical sample processing and analysis time.

  • Transfer: After the incubation period, carefully transfer the solution from the test labware into a fresh low-adsorption control vial.

  • Analysis: Analyze the test sample.

  • Calculation: Calculate the percent recovery using the following formula:

    % Recovery = (Peak Area of Test Sample / Peak Area of Control Sample) * 100

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for trace analysis, incorporating steps to mitigate this compound adsorption.

ExperimentalWorkflow start Sample Collection prep Sample Preparation (Extraction, Dilution) start->prep choose_labware Select Appropriate Labware (Silanized Glass or PP) prep->choose_labware solvent_mod Solvent Modification (Add Organic Solvent or Surfactant) choose_labware->solvent_mod analysis Analytical Measurement (e.g., LC-MS) solvent_mod->analysis data_review Data Review and Recovery Check analysis->data_review data_review->prep Low Recovery - Re-evaluate end Final Result data_review->end Acceptable Recovery

References

Technical Support Center: Method Refinement for Enhancing the Sensitivity of Benoxafos Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in refining methods for the sensitive detection of Benoxafos. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Troubleshooting Guides

This section addresses common problems encountered during the analysis of this compound using various analytical techniques.

Gas Chromatography (GC) Based Methods

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing) Active sites in the GC system: The analyte may be interacting with active sites in the liner, column, or detector.- Use a deactivated liner and septum.- Trim the first 10-20 cm of the analytical column.- Ensure proper column installation to avoid dead volume.[1][2]- Consider using a more inert stationary phase.
Column Contamination: Buildup of non-volatile matrix components on the column.- Perform regular inlet maintenance, including replacing the liner and septum.[3]- Use a guard column to protect the analytical column.- Bake out the column at the maximum recommended temperature.
Inappropriate Flow Rate: Carrier gas flow may be too low, leading to increased interaction time with the stationary phase.- Optimize the carrier gas flow rate for the specific column dimensions and method.
Low Sensitivity/No Peak Analyte Degradation: this compound may degrade in the hot injector.- Optimize the injector temperature; a lower temperature may be sufficient.- Use a pulsed splitless or on-column injection technique to minimize thermal stress.
Improper Sample Preparation: Inefficient extraction or loss of analyte during cleanup.- Ensure the sample homogenization is thorough.- Optimize the QuEChERS extraction and cleanup steps for your specific matrix.- Check the pH of the extraction solvent, as this compound stability can be pH-dependent.
Detector Issues (MS): Incorrect mass spectrometer settings.- Verify the mass spectrometer is tuned and calibrated.- Ensure the correct SIM or MRM transitions for this compound are being monitored.
Shifting Retention Times Changes in Flow Rate: Inconsistent carrier gas flow.- Check for leaks in the GC system.- Ensure the gas supply is adequate and the pressure regulators are functioning correctly.
Column Aging: The stationary phase has degraded over time.- Condition the column according to the manufacturer's instructions.- Replace the column if conditioning does not restore performance.
Matrix Effects: Co-eluting compounds from the sample matrix can affect the analyte's interaction with the stationary phase.- Improve the sample cleanup procedure to remove more matrix components.

Liquid Chromatography-Mass Spectrometry (LC-MS) Based Methods

Issue Potential Cause Recommended Solution
Ion Suppression/Enhancement Matrix Effects: Co-eluting matrix components interfere with the ionization of this compound in the MS source.[4]- Optimize the chromatographic separation to separate this compound from interfering compounds.- Dilute the sample extract to reduce the concentration of matrix components.- Utilize a more effective sample cleanup method, such as dispersive solid-phase extraction (dSPE) with different sorbents (e.g., C18, GCB).- Use a matrix-matched calibration curve or an isotopically labeled internal standard to compensate for matrix effects.
Low Sensitivity Suboptimal MS Parameters: Incorrect ionization source settings (e.g., capillary voltage, gas flow, temperature).- Optimize the electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source parameters for this compound. This includes fragmentor voltage, capillary voltage, drying gas flow, nebulizer gas pressure, and drying gas temperature.
Analyte Degradation: this compound may be unstable in the mobile phase or during storage.- Investigate the stability of this compound in different mobile phase compositions and pH.- Analyze samples as soon as possible after preparation or store them at low temperatures (e.g., -20°C or -80°C) to minimize degradation.[1]
Poor Peak Shape Column Overload: Injecting too much analyte onto the column.- Dilute the sample or reduce the injection volume.
Secondary Interactions: Analyte interacting with active sites on the column or in the LC system.- Use a column with a highly inert stationary phase.- Add a small amount of an organic modifier or an acidic additive (e.g., formic acid) to the mobile phase to improve peak shape.

Frequently Asked Questions (FAQs)

Sample Preparation

Q1: What is the recommended sample preparation method for this compound in complex matrices like fruits and vegetables?

A1: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely accepted and effective technique for extracting pesticide residues, including this compound, from food matrices. The general procedure involves an initial extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (dSPE). The specific sorbents used in the dSPE step (e.g., PSA, C18, GCB) should be optimized based on the specific matrix to effectively remove interferences.

Q2: How can I improve the recovery of this compound during QuEChERS extraction?

A2: To improve recovery, ensure thorough homogenization of the sample to increase the surface area for extraction. The choice of extraction solvent and the pH of the medium can also be critical. For some pesticides, buffering the extraction solvent can improve recovery and stability. It is also important to minimize the time between extraction and analysis to prevent degradation.

Q3: My sample has a high-fat content. How should I modify the QuEChERS protocol?

A3: For high-fat matrices, a freeze-out step can be incorporated after the initial extraction to precipitate lipids. This involves placing the acetonitrile extract at a low temperature (e.g., -20°C) for a period to solidify the fats, which can then be removed by centrifugation or filtration. Additionally, using C18 as a dSPE sorbent can help in removing lipids.

Analytical Methods

Q4: Which is the more sensitive method for this compound detection: GC-MS or LC-MS/MS?

A4: Both GC-MS and LC-MS/MS can be highly sensitive for this compound detection, with the choice often depending on the specific instrumentation available and the nature of the sample matrix. LC-MS/MS is often preferred for its ability to analyze a wider range of pesticides with varying polarities and thermal stabilities without the need for derivatization. Modern tandem quadrupole mass spectrometers offer very low limits of detection.

Q5: What are the typical Limit of Detection (LOD) and Limit of Quantitation (LOQ) values for this compound?

Analytical Technique Matrix Typical LOD (µg/kg) Typical LOQ (µg/kg) Typical Recovery (%)
GC-MS/MSFruits & Vegetables0.1 - 50.5 - 1070 - 120
LC-MS/MSFruits & Vegetables0.01 - 10.05 - 570 - 120

Note: These are estimated values based on similar pesticides. Actual performance will vary.

Q6: Are there alternative methods to chromatography for rapid screening of this compound?

A6: Yes, immunoassay and electrochemical sensor-based methods are promising alternatives for rapid screening.

  • Immunoassays , such as ELISA (Enzyme-Linked Immunosorbent Assay), utilize the specific binding of an antibody to this compound. These methods can be very sensitive and suitable for high-throughput screening.

  • Electrochemical sensors offer rapid detection based on the electrochemical properties of this compound. Organophosphate pesticides can be detected through the inhibition of the enzyme acetylcholinesterase (AChE) or through their direct oxidation or reduction at a modified electrode surface. These sensors can be integrated into portable devices for on-site analysis.

Method Validation and Quality Control

Q7: Where can I obtain a certified reference material (CRM) for this compound?

A7: Certified reference materials are essential for method validation and ensuring the accuracy of results. Several chemical suppliers and metrology institutes, such as the National Institute of Standards and Technology (NIST), offer a wide range of pesticide CRMs. It is recommended to check the catalogs of major suppliers like Sigma-Aldrich (now MilliporeSigma) and Alpha Resources for the availability of a this compound CRM.

Q8: How should I store my samples and standards to ensure the stability of this compound?

A8: The stability of pesticide standards and samples is crucial for accurate analysis. It is generally recommended to store stock solutions and prepared samples in a freezer at -20°C or lower to minimize degradation. Stability studies should be conducted to determine the maximum allowable storage time for your specific matrix and storage conditions. Samples should be stored in tightly sealed containers to prevent evaporation and contamination.

Experimental Protocols

1. QuEChERS Sample Preparation for Fruits and Vegetables

This protocol is a general guideline and should be optimized for specific matrices.

Materials:

  • Homogenizer (e.g., blender, bead mill)

  • 50 mL centrifuge tubes

  • Acetonitrile (ACN)

  • QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)

  • Dispersive SPE (dSPE) tubes containing appropriate sorbents (e.g., PSA, C18, GCB)

  • Centrifuge

Procedure:

  • Homogenization: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 10-15 mL of acetonitrile to the tube. If necessary, add any internal standards at this stage.

  • Seal the tube and shake vigorously for 1 minute.

  • Add the QuEChERS extraction salts.

  • Immediately shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

  • Cleanup: Transfer an aliquot of the upper acetonitrile layer to a dSPE tube.

  • Shake for 30 seconds.

  • Centrifuge at ≥3000 rcf for 5 minutes.

  • The supernatant is ready for GC-MS or LC-MS/MS analysis.

2. Generic Immunoassay (Competitive ELISA) Workflow

Materials:

  • Microplate pre-coated with this compound-protein conjugate

  • This compound standard solutions

  • Anti-Benoxafos antibody

  • Enzyme-conjugated secondary antibody

  • Substrate solution

  • Stop solution

  • Plate reader

Procedure:

  • Add standard solutions or sample extracts to the wells of the microplate.

  • Add the anti-Benoxafos antibody to each well and incubate.

  • Wash the plate to remove unbound antibodies.

  • Add the enzyme-conjugated secondary antibody and incubate.

  • Wash the plate to remove unbound secondary antibodies.

  • Add the substrate solution and incubate to allow color development.

  • Add the stop solution to terminate the reaction.

  • Read the absorbance using a plate reader. The signal intensity will be inversely proportional to the concentration of this compound in the sample.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing homogenization 1. Homogenization extraction 2. QuEChERS Extraction homogenization->extraction cleanup 3. Dispersive SPE Cleanup extraction->cleanup gcms GC-MS/MS cleanup->gcms lcms LC-MS/MS cleanup->lcms immunoassay Immunoassay cleanup->immunoassay sensor Electrochemical Sensor cleanup->sensor quantification Quantification gcms->quantification lcms->quantification immunoassay->quantification sensor->quantification reporting Reporting quantification->reporting

Caption: General experimental workflow for this compound detection.

troubleshooting_logic start Problem Encountered (e.g., Low Sensitivity) check_sample_prep Review Sample Preparation Protocol start->check_sample_prep check_instrument Check Instrument Parameters start->check_instrument optimize_extraction Optimize Extraction & Cleanup check_sample_prep->optimize_extraction Issues found check_stability Verify Analyte Stability check_sample_prep->check_stability No issues optimize_ms Optimize MS Source Parameters check_instrument->optimize_ms Issues found calibrate Calibrate & Tune Instrument check_instrument->calibrate No issues solution Problem Resolved optimize_extraction->solution check_stability->solution optimize_ms->solution calibrate->solution

References

Technical Support Center: Troubleshooting Peak Tailing for Benoxafos in Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the liquid chromatography analysis of Benoxafos.

Troubleshooting Guide

This guide is designed to systematically identify and resolve common causes of peak tailing for this compound.

Issue: Asymmetrical peak shape with a pronounced tail for the this compound peak.

Q1: What are the initial and most common causes of peak tailing for this compound?

A1: Peak tailing for this compound, an organophosphorus pesticide, in reversed-phase liquid chromatography is often attributed to secondary interactions between the analyte and the stationary phase. The primary causes include:

  • Silanol Interactions: Free silanol groups on the silica-based stationary phase can interact with polar functional groups on the this compound molecule, leading to peak tailing.[1][2]

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of the analyte or silanol groups, increasing unwanted interactions.[3][4]

  • Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause tailing.[5]

  • System and Method Issues: Problems such as extra-column volume, column overloading, or an inappropriate injection solvent can also contribute to peak tailing.

Q2: How can I diagnose the specific cause of peak tailing for my this compound analysis?

A2: A systematic approach is crucial for diagnosing the root cause. Start by evaluating the following:

  • Check System Suitability: Inject a standard of a well-behaved compound to ensure the HPLC system is performing correctly. If this peak also tails, the issue is likely system-related (e.g., extra-column volume, detector issues).

  • Evaluate All Peaks: If only the this compound peak is tailing, the problem is likely related to specific chemical interactions with the column or mobile phase.

  • Vary Injection Volume: Inject a smaller volume or a more dilute sample of this compound. If the peak shape improves, column overloading may be the issue.

Q3: What steps can I take to mitigate peak tailing caused by silanol interactions?

A3: To minimize secondary interactions with silanol groups, consider the following strategies:

  • Use an End-Capped Column: Modern, fully end-capped C18 or C8 columns have fewer accessible silanol groups, which can significantly reduce peak tailing for polar compounds.

  • Lower the Mobile Phase pH: Operating at a lower pH (e.g., 2.5-3.5) protonates the silanol groups, reducing their ability to interact with the analyte.

  • Add a Competing Base: In some cases, adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can help to saturate the active silanol sites. However, this may not be suitable for all detection methods, such as mass spectrometry.

Q4: How do I optimize the mobile phase to improve this compound peak shape?

A4: Mobile phase optimization is critical for achieving symmetrical peaks.

  • Adjust pH: The pH of the mobile phase can significantly impact the ionization state of this compound and the stationary phase. It is recommended to work at a pH that is at least 2 units away from the pKa of the analyte.

  • Buffer Selection and Strength: Use an appropriate buffer (e.g., phosphate or acetate) at a sufficient concentration (typically 10-50 mM) to maintain a stable pH.

  • Organic Modifier: The choice and concentration of the organic modifier (e.g., acetonitrile or methanol) can influence peak shape. Experiment with different gradients or isocratic compositions.

Q5: What should I do if I suspect column degradation is causing the peak tailing?

A5: Column performance degrades over time due to exposure to harsh mobile phases or sample matrices.

  • Column Washing: Flush the column with a series of strong solvents to remove contaminants. A typical washing sequence for a reversed-phase column is water, methanol, acetonitrile, and isopropanol.

  • Replace the Column: If washing does not restore performance, the column may be permanently damaged and should be replaced.

  • Use a Guard Column: A guard column can help protect the analytical column from contaminants and extend its lifetime.

Frequently Asked Questions (FAQs)

Q: What is peak tailing? A: Peak tailing is a type of peak asymmetry where the latter half of the peak is broader than the front half. In an ideal chromatographic separation, peaks should be symmetrical and have a Gaussian shape.

Q: Why is peak tailing a problem in quantitative analysis? A: Peak tailing can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and poor reproducibility, all of which compromise the accuracy and reliability of quantitative results.

Q: What is the chemical structure of this compound and how might it contribute to peak tailing? A: this compound is an organophosphorus pesticide with the chemical formula C12H14Cl2NO3PS2. Its structure contains polar functional groups, including a benzoxazole ring and a dithiophosphate group, which can potentially interact with active sites on the stationary phase, such as residual silanol groups, leading to peak tailing.

Q: Can my sample preparation method affect peak tailing? A: Yes, inadequate sample cleanup can introduce matrix components that may irreversibly bind to the column, creating active sites and causing peak tailing. Additionally, if the sample is dissolved in a solvent that is much stronger than the mobile phase, it can lead to peak distortion.

Q: How can I quantitatively measure peak tailing? A: Peak tailing is typically measured using the tailing factor (Tf) or the asymmetry factor (As). A value of 1 indicates a perfectly symmetrical peak, while values greater than 1 indicate tailing. A tailing factor above 2 is generally considered unacceptable for quantitative methods.

Data Presentation

The following table provides a hypothetical summary of how different experimental parameters can affect the peak asymmetry of this compound.

ParameterCondition ATailing Factor (Tf)Condition BTailing Factor (Tf)
Mobile Phase pH pH 6.82.1pH 3.01.2
Column Type Standard C181.9End-capped C181.1
Sample Load 10 µL injection1.82 µL injection1.3
Column Age >500 injections2.3New Column1.0

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

  • Prepare Mobile Phases: Prepare two aqueous mobile phase components with the same buffer (e.g., 20 mM potassium phosphate) but at different pH values (e.g., pH 3.0 and pH 6.8).

  • Initial Analysis: Equilibrate the column with the mobile phase at pH 6.8 (e.g., 50:50 acetonitrile:buffer). Inject a standard solution of this compound and record the chromatogram.

  • Column Re-equilibration: Thoroughly flush the column with the new mobile phase at pH 3.0 for at least 15-20 column volumes to ensure the pH on the column is stable.

  • Second Analysis: Inject the same this compound standard and record the chromatogram.

  • Compare Results: Compare the peak shape and tailing factor from both analyses to determine the optimal pH.

Protocol 2: Column Cleaning Procedure for Reversed-Phase Columns

  • Disconnect from Detector: Disconnect the column from the detector to prevent contamination of the detector cell.

  • Solvent Flushing Sequence: Flush the column with 20 column volumes of each of the following solvents in the order listed:

    • HPLC-grade water

    • Methanol

    • Acetonitrile

    • Isopropanol

  • Reverse Flush: For heavily contaminated columns, reversing the column direction and repeating the flushing sequence can be effective.

  • Re-equilibration: Reconnect the column to the system and equilibrate with the initial mobile phase conditions until a stable baseline is achieved.

  • Performance Check: Inject a this compound standard to evaluate if the peak shape has improved.

Visualizations

Troubleshooting Workflow for this compound Peak Tailing start Peak Tailing Observed for this compound check_system Inject Standard Compound (e.g., Toluene) start->check_system system_issue System-wide Issue: - Check extra-column volume - Inspect fittings and tubing - Service detector check_system->system_issue Standard also tails compound_specific Compound-Specific Issue check_system->compound_specific Only this compound tails check_overload Reduce Injection Volume/Concentration compound_specific->check_overload overload_issue Column Overloading: - Dilute sample - Reduce injection volume check_overload->overload_issue Peak shape improves chem_issue Chemical Interaction Issue check_overload->chem_issue No improvement optimize_mp Optimize Mobile Phase: - Lower pH (e.g., 3.0) - Check buffer strength chem_issue->optimize_mp check_column Evaluate Column: - Use end-capped column - Perform column wash - Replace column if necessary chem_issue->check_column solution Symmetrical Peak Achieved optimize_mp->solution check_column->solution

Caption: A logical workflow for troubleshooting peak tailing issues with this compound.

Secondary Interactions Leading to Peak Tailing cluster_column Silica Stationary Phase cluster_mobile_phase Mobile Phase silanol Residual Silanol Group (Si-OH) interaction Strong Secondary Interaction (Hydrogen Bonding) benoxafos_interaction This compound Molecule (with polar groups) benoxafos_interaction->silanol Interaction benoxafos_elution This compound Molecule (eluting) elution Normal Elution peak_tailing Peak Tailing interaction->peak_tailing symmetrical_peak Symmetrical Peak elution->symmetrical_peak

Caption: Diagram illustrating how secondary interactions cause peak tailing.

References

Technical Support Center: Optimization of QuEChERS for Benoxafos Analysis in Fatty Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the analysis of the pesticide Benoxafos in complex fatty matrices.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound in fatty matrices using the QuEChERS method.

Issue Potential Cause(s) Recommended Solution(s)
Low this compound Recovery Incomplete Extraction: Insufficient partitioning of this compound from the fatty matrix into the extraction solvent.• Increase the volume of acetonitrile or consider a modified extraction solvent like ethyl acetate, which has a higher affinity for fats. • Ensure vigorous shaking or homogenization to maximize the surface area contact between the sample and the solvent.[1]
Analyte Loss During Cleanup: this compound may be co-adsorbed by the cleanup sorbents intended to remove matrix components.• Reduce the amount of Primary Secondary Amine (PSA) sorbent, as it can sometimes remove certain pesticides. • Evaluate alternative sorbents like C18, which is effective in removing lipids, or graphitized carbon black (GCB) for pigment removal, but be cautious as GCB can also adsorb planar pesticides.[2][3] • Consider a freezing-out step to precipitate lipids before the dispersive solid-phase extraction (dSPE) cleanup.[3][4]
High Matrix Effects (Signal Suppression or Enhancement) Co-eluting Matrix Components: Lipids and other co-extractives from the fatty matrix can interfere with the ionization of this compound in the mass spectrometer.• Optimize the dSPE cleanup step by using a combination of sorbents. A common combination for fatty matrices is PSA and C18. • Implement a freezing-out step (lipid precipitation) at a low temperature (e.g., -20°C to -80°C) after the initial extraction to remove a significant portion of the fat content. • Dilute the final extract to reduce the concentration of matrix components, though this may impact the limit of detection.
Poor Repeatability (High %RSD) Inhomogeneous Sample: Fatty matrices can be difficult to homogenize, leading to variability between subsamples.• Ensure thorough homogenization of the entire sample before taking a representative subsample. For solid samples, cryogenic milling with dry ice can improve homogeneity. • Increase the sample intake for the initial extraction if possible.
Inconsistent Cleanup: Variable amounts of matrix components being removed across samples.• Ensure the dSPE sorbents are well-dispersed in the extract by vortexing thoroughly. • Standardize the time and temperature for all extraction and cleanup steps.
Instrument Contamination and Column Damage Insufficient Cleanup: High levels of residual lipids in the final extract can contaminate the GC or LC system and damage the analytical column.• Incorporate a more rigorous cleanup strategy, such as using a combination of C18 and PSA during dSPE. • Consider using a guard column to protect the analytical column. • Perform regular maintenance and cleaning of the instrument's injection port and ion source.

Frequently Asked Questions (FAQs)

Q1: What is the best extraction solvent for this compound in high-fat samples?

A1: While acetonitrile is the standard QuEChERS solvent, for high-fat matrices, its ability to extract lipids is limited. This can be advantageous in some respects, but for pesticides that are more lipophilic, like this compound, a more nonpolar solvent or a mixture might be necessary to ensure efficient extraction from the fat. Ethyl acetate is a common alternative for fatty samples as it has a higher solubility for lipids, which can improve the extraction of target analytes. However, this will also co-extract more matrix components, necessitating a more robust cleanup step.

Q2: How can I effectively remove lipids during the cleanup step?

A2: Several strategies can be employed to remove lipids:

  • Dispersive SPE with C18: C18 is a nonpolar sorbent that effectively removes long-chain fatty acids and other lipids. It is often used in combination with PSA.

  • Freezing-Out/Low-Temperature Precipitation: After the initial extraction, the acetonitrile layer can be cooled to a low temperature (e.g., -20°C or lower) for several hours. This causes the lipids to precipitate, and they can then be removed by centrifugation or filtration before proceeding to the dSPE cleanup.

  • Z-Sep Sorbents: Z-Sep and Z-Sep+ are proprietary sorbents that have been shown to be effective in removing lipids and other matrix components.

Q3: Can I use the original buffered QuEChERS method for fatty matrices?

A3: The original buffered QuEChERS methods (e.g., AOAC 2007.01 or EN 15662) can be a starting point, but they often require modification for high-fat samples. The buffering salts help to partition the pesticides into the organic layer. However, the cleanup step will likely need to be enhanced, for instance, by adding C18 to the dSPE salts or by incorporating a freezing-out step.

Q4: What are the expected recovery rates for this compound in fatty matrices using an optimized QuEChERS method?

A4: With an optimized method, recovery rates for this compound are generally expected to be within the acceptable range of 70-120%, with a relative standard deviation (RSD) of less than 20%. However, this is highly dependent on the specific matrix and the modifications made to the QuEChERS protocol. The following table provides representative data from a hypothetical optimized method.

Quantitative Data Summary

The following tables summarize the expected performance of an optimized QuEChERS method for this compound in various fatty matrices.

Table 1: Recovery and Precision of this compound in Fortified Fatty Matrices

Matrix (Fat Content)Fortification Level (ng/g)Average Recovery (%)Relative Standard Deviation (RSD, n=5) (%)
Avocado (~15%)10958
50986
1001025
Salmon (~13%)108812
50929
100957
Olive Oil (100%)108515
509011
100938

Table 2: Method Detection and Quantification Limits for this compound

MatrixLimit of Detection (LOD) (ng/g)Limit of Quantification (LOQ) (ng/g)
Avocado25
Salmon310
Olive Oil410

Experimental Protocol: Optimized QuEChERS for this compound in Fatty Matrices

This protocol is a general guideline and may require further optimization for specific laboratory conditions and instrumentation.

1. Sample Preparation and Homogenization:

  • For solid and semi-solid samples (e.g., avocado, salmon), weigh 10 g of a homogenized sample into a 50 mL centrifuge tube. To improve homogenization, especially for tougher matrices, consider cryogenic milling with dry ice.

  • For liquid samples (e.g., olive oil), weigh 10 g directly into the 50 mL centrifuge tube and add 10 mL of deionized water.

2. Extraction:

  • Add 10 mL of acetonitrile to the centrifuge tube.

  • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate - corresponding to the EN 15662 method).

  • Immediately cap the tube and shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

3. Freezing-Out (Lipid Removal):

  • Transfer the upper acetonitrile layer to a clean centrifuge tube.

  • Place the tube in a freezer at -20°C for at least 2 hours (or overnight) to precipitate the lipids.

  • Centrifuge at a low temperature (if available) at ≥3000 rcf for 5 minutes to pellet the precipitated fats.

  • Quickly decant the supernatant (acetonitrile extract) into a new tube for the dSPE cleanup.

4. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Transfer a 6 mL aliquot of the acetonitrile extract into a 15 mL centrifuge tube containing the dSPE cleanup salts.

  • For fatty matrices, a recommended dSPE composition is 900 mg MgSO₄, 150 mg PSA, and 150 mg C18.

  • Vortex the tube for 1 minute to ensure thorough mixing.

  • Centrifuge at ≥3000 rcf for 5 minutes.

5. Final Extract Preparation and Analysis:

  • Take an aliquot of the cleaned extract and add a suitable internal standard.

  • The extract can be directly analyzed by LC-MS/MS or GC-MS. If using GC-MS, an evaporation and solvent exchange step may be necessary.

Workflow and Logic Diagrams

QuEChERS_Optimization_Workflow Optimized QuEChERS Workflow for this compound in Fatty Matrices cluster_sample_prep 1. Sample Preparation cluster_extraction 2. Extraction cluster_cleanup 3. Cleanup cluster_analysis 4. Analysis Homogenization Homogenize Fatty Matrix (e.g., Avocado, Salmon, Oil) Weighing Weigh 10g into 50mL Tube Homogenization->Weighing Add_Solvent Add 10mL Acetonitrile Weighing->Add_Solvent Add_Salts Add QuEChERS Salts (MgSO4, NaCl, Citrate) Add_Solvent->Add_Salts Shake Vortex/Shake Vigorously (1 min) Add_Salts->Shake Centrifuge1 Centrifuge (5 min) Shake->Centrifuge1 Freezing Freezing-Out Step (-20°C, >2h) to Precipitate Lipids Centrifuge1->Freezing Transfer Acetonitrile Layer Centrifuge2 Centrifuge to Pellet Lipids Freezing->Centrifuge2 dSPE Transfer Supernatant to dSPE Tube (MgSO4, PSA, C18) Centrifuge2->dSPE Vortex_dSPE Vortex dSPE (1 min) dSPE->Vortex_dSPE Centrifuge3 Centrifuge (5 min) Vortex_dSPE->Centrifuge3 Final_Extract Transfer Clean Extract Centrifuge3->Final_Extract Analysis Analyze by LC-MS/MS or GC-MS Final_Extract->Analysis

Caption: Optimized QuEChERS workflow for this compound in fatty matrices.

Troubleshooting_Logic Troubleshooting Logic for Low this compound Recovery Start Low this compound Recovery Check_Extraction Is Extraction Efficiency Low? Start->Check_Extraction Improve_Extraction Increase Solvent Volume or Use Ethyl Acetate Check_Extraction->Improve_Extraction Yes Check_Cleanup Is Analyte Lost During Cleanup? Check_Extraction->Check_Cleanup No Revalidate Re-validate Method Improve_Extraction->Revalidate Modify_dSPE Reduce PSA or Evaluate Alternative Sorbents (C18) Check_Cleanup->Modify_dSPE Yes Implement_Freezing Incorporate Freezing-Out Step Before dSPE Check_Cleanup->Implement_Freezing Also Consider Modify_dSPE->Revalidate Implement_Freezing->Revalidate

Caption: Troubleshooting logic for low this compound recovery.

References

Improving the reproducibility of Benoxafos bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to improve the reproducibility of Benoxafos bioassays. The information is targeted toward researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during this compound bioassays in a question-and-answer format.

1. My assay results are highly variable between replicates. What are the common causes?

High variability in bioassay results can stem from several factors:

  • Inconsistent Pipetting: Inaccurate or inconsistent pipetting of this compound solutions, substrates, or enzymes can lead to significant variability. Ensure pipettes are properly calibrated and that you are using appropriate pipetting techniques.

  • Incomplete Solubilization: this compound is soluble in DMSO.[1] Inadequate vortexing or sonication can lead to non-homogenous solutions, resulting in inconsistent concentrations across wells.

  • Temperature Fluctuations: Enzyme kinetics are highly sensitive to temperature. Ensure that all reagents and assay plates are maintained at a consistent and appropriate temperature throughout the experiment.

  • Edge Effects in Microplates: The outer wells of a microplate are more susceptible to evaporation and temperature changes, which can lead to "edge effects." To mitigate this, avoid using the outermost wells for critical samples or fill them with a buffer solution.

  • Insect-Related Variability: If you are conducting in-vivo or ex-vivo assays with insects, factors such as the age, sex, and genetic diversity of the insect population can significantly impact the results.[2][3] It is crucial to use a standardized and homogenous insect population for your experiments.

2. I'm observing lower-than-expected inhibition of acetylcholinesterase. What could be the reason?

Several factors can contribute to lower-than-expected enzyme inhibition:

  • This compound Degradation: this compound is an organophosphate and may be susceptible to degradation, especially if not stored correctly. It should be stored in a dry, dark place at 0-4°C for short-term use or -20°C for long-term storage.[1] Prepare fresh working solutions from a stock for each experiment. This compound is also incompatible with strong acids, alkalis, and strong oxidizing or reducing agents.[4]

  • Sub-optimal Enzyme Activity: The activity of your acetylcholinesterase (AChE) may be compromised. Ensure the enzyme is stored correctly and has not undergone multiple freeze-thaw cycles. It's also good practice to run a positive control with a known AChE inhibitor to confirm enzyme activity.

  • Incorrect Substrate Concentration: The concentration of the substrate (e.g., acetylthiocholine) can affect the apparent inhibition. Ensure you are using the recommended substrate concentration for your specific assay conditions.

  • Weak Inhibition Profile: this compound is described as a weak acetylcholinesterase inhibitor. Therefore, you may need to use higher concentrations of the compound to observe significant inhibition.

3. How can I ensure my this compound stock solutions are accurate and stable?

Proper preparation and storage of stock solutions are critical for reproducible results:

  • Solvent Selection: this compound is soluble in DMSO. Use high-purity, anhydrous DMSO to prepare your stock solution.

  • Storage Conditions: Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The product is stable for over three years if stored properly.

  • Light Sensitivity: Protect stock solutions from light by using amber vials or by wrapping vials in aluminum foil.

  • Working Dilutions: Prepare fresh working dilutions from the stock solution for each experiment. Do not store diluted solutions for extended periods.

4. What are the critical parameters to standardize in an insect-based this compound bioassay?

For insect-based bioassays, standardization is key to reproducibility:

  • Insect Strain and Age: Use a well-characterized and genetically homogenous insect strain. The age of the insects can significantly influence their susceptibility to insecticides, so it is important to use insects of a consistent age.

  • Environmental Conditions: Maintain consistent temperature, humidity, and photoperiod throughout the insect rearing and experimental phases.

  • Exposure Method: Whether you are using a topical application, feeding assay, or contact assay (like a vial or filter paper assay), the method of exposure must be consistent.

  • Diet: The nutritional status of the insects can affect their metabolism and, consequently, their response to an insecticide. Provide a standardized diet.

  • Number of Insects: The number of insects per replicate can influence the precision of your results. Use a sufficient number of insects to obtain statistically significant data.

5. My control group in an insect bioassay shows high mortality. What should I do?

High mortality in the control group (typically receiving only the vehicle, e.g., acetone or DMSO) indicates a problem with the experimental setup or the health of the insects. According to CDC guidelines for bottle bioassays, if control mortality is between 5% and 20%, the observed mortality in the treatment groups should be corrected using Abbott's formula. If control mortality exceeds 20%, the test is considered invalid and should be repeated. Potential causes for high control mortality include:

  • Solvent Toxicity: The solvent used to dissolve this compound may be toxic to the insects at the concentration used. Run a solvent toxicity test to determine a safe concentration.

  • Contaminated Equipment: Glassware or other equipment may be contaminated with residual insecticide from previous experiments. Thoroughly clean all equipment according to established protocols.

  • Unhealthy Insect Colony: The insect colony may be stressed or suffering from a disease. Ensure proper rearing conditions and use healthy, robust insects for your assays.

  • Mechanical Stress: Handling during the experiment can cause physical injury to the insects. Handle insects carefully and minimize stress.

Quantitative Data Summary

The following tables provide example quantitative data that should be determined and standardized for your specific this compound bioassay.

Table 1: Example Concentration Ranges for Acetylcholinesterase Inhibition Assay

ComponentStock ConcentrationFinal Assay Concentration Range
This compound10 mM in DMSO0.1 µM - 100 µM
Acetylcholinesterase1 U/mL0.01 U/mL
Acetylthiocholine100 mM1 mM
DTNB (Ellman's Reagent)10 mM0.1 mM

Table 2: Example Incubation Times and Conditions

StepParameterValue
Pre-incubationTemperature25°C
(this compound + Enzyme)Time15 minutes
ReactionTemperature25°C
(with Substrate)Time30 minutes
MeasurementWavelength412 nm

Experimental Protocols

Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol is a standard method for measuring AChE activity and its inhibition by compounds like this compound.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in high-purity DMSO.

    • Prepare a 1 U/mL stock solution of AChE in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0).

    • Prepare a 100 mM stock solution of acetylthiocholine iodide in deionized water.

    • Prepare a 10 mM stock solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.0).

  • Assay Procedure (96-well plate format):

    • Add 20 µL of different concentrations of this compound working solutions (prepared by serially diluting the stock in buffer) to the wells of a 96-well plate. For the control, add 20 µL of buffer containing the same final concentration of DMSO.

    • Add 140 µL of 0.1 M phosphate buffer (pH 8.0) to each well.

    • Add 20 µL of the AChE solution to each well to initiate the pre-incubation.

    • Incubate the plate at 25°C for 15 minutes.

    • Add 10 µL of the DTNB solution to each well.

    • To start the reaction, add 10 µL of the acetylthiocholine solution to each well.

    • Immediately measure the absorbance at 412 nm every minute for 30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well (change in absorbance per minute).

    • Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [ (V_control - V_sample) / V_control ] * 100

    • Plot the % inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (this compound, AChE, Substrate, DTNB) prep_plate Prepare 96-well plate (add this compound/control) prep_reagents->prep_plate pre_incubate Add Buffer & AChE Pre-incubate prep_plate->pre_incubate add_dtnb Add DTNB pre_incubate->add_dtnb start_reaction Add Substrate Start Reaction add_dtnb->start_reaction measure Measure Absorbance (412 nm) start_reaction->measure calc_rate Calculate Reaction Rates measure->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition det_ic50 Determine IC50 calc_inhibition->det_ic50

Caption: Workflow for an in-vitro Acetylcholinesterase (AChE) inhibition bioassay.

signaling_pathway ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate This compound This compound This compound->AChE Inhibition Signal Signal Transduction Postsynaptic_Receptor->Signal

Caption: Simplified signaling pathway of Acetylcholine and inhibition by this compound.

troubleshooting_logic Start Inconsistent Results? Check_Pipetting Verify Pipetting Technique & Calibration Start->Check_Pipetting Yes Low_Inhibition Low Inhibition? Start->Low_Inhibition No Check_Solubility Ensure Complete Solubilization of this compound Check_Pipetting->Check_Solubility Check_Temp Check for Temperature Fluctuations Check_Solubility->Check_Temp Check_Controls Review Positive & Negative Controls Check_Temp->Check_Controls Check_Compound Check this compound Storage & Age Low_Inhibition->Check_Compound Yes Check_Enzyme Verify Enzyme Activity Check_Compound->Check_Enzyme Check_Concentration Optimize this compound Concentration Check_Enzyme->Check_Concentration

Caption: Logical workflow for troubleshooting common this compound bioassay issues.

References

Validation & Comparative

Cross-Validation of HPLC and GC Methods for Benoxafos Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of active pharmaceutical ingredients and other chemical entities is critical. Benoxafos, an organophosphate insecticide, requires robust analytical methods for its determination in various matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and widely used analytical techniques for this purpose. This guide provides a detailed, objective comparison of hypothetical HPLC and GC methods for the analysis of this compound, supported by representative experimental data, to assist in the selection of the most suitable technique for specific analytical requirements.

The choice between HPLC and GC is often dictated by the physicochemical properties of the analyte.[1] GC is generally preferred for volatile and thermally stable compounds, while HPLC is more suitable for non-volatile or thermally labile molecules.[2] This guide will explore the application of both techniques to the analysis of this compound, presenting detailed experimental protocols and performance characteristics.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile and widely used technique in pharmaceutical analysis due to its applicability to a broad range of compounds.[3] A reversed-phase HPLC method with UV detection is a common approach for the analysis of moderately polar organic compounds like many pesticides.

Experimental Protocol: HPLC-UV

A hypothetical HPLC-UV method for the analysis of this compound was developed and validated. The details of the experimental protocol are provided below.

1. Sample Preparation:

  • A stock solution of this compound (1 mg/mL) is prepared in acetonitrile.

  • Working standard solutions are prepared by serially diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • For the analysis of a formulated product, a sample equivalent to 10 mg of this compound is accurately weighed and dissolved in 10 mL of acetonitrile. The solution is sonicated for 15 minutes and then diluted to 100 mL with the mobile phase. The final solution is filtered through a 0.45 µm syringe filter before injection.[4]

2. Chromatographic Conditions:

  • Instrument: HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (70:30, v/v).[5]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

Data Presentation: HPLC Method Validation Parameters

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The results are summarized in the table below.

Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (R²) ≥ 0.9990.9995
Range 80-120% of test concentration1 - 100 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (% RSD)
- Repeatability≤ 2.0%0.85%
- Intermediate Precision≤ 3.0%1.20%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:10.1 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10:10.3 µg/mL

Gas Chromatography (GC) Method

GC is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. For organophosphate pesticides like this compound, GC with a flame ionization detector (FID) or a more selective detector like a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS) is often employed.

Experimental Protocol: GC-FID

A hypothetical GC-FID method for the analysis of this compound was developed and validated. The details of the experimental protocol are provided below.

1. Sample Preparation:

  • A stock solution of this compound (1 mg/mL) is prepared in acetone.

  • Working standard solutions are prepared by serially diluting the stock solution with acetone to concentrations ranging from 0.5 µg/mL to 50 µg/mL.

  • For the analysis of a formulated product, a sample equivalent to 10 mg of this compound is accurately weighed and dissolved in 10 mL of acetone. The solution is sonicated for 15 minutes and then diluted to 100 mL with acetone. The final solution is filtered through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

  • Instrument: Gas chromatograph equipped with a flame ionization detector (FID).

  • Column: Capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Nitrogen or Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp: Increase to 280°C at a rate of 20°C/min.

    • Final hold: Hold at 280°C for 5 minutes.

  • Injection Volume: 1 µL (splitless mode).

Data Presentation: GC Method Validation Parameters

The developed GC method was validated according to ICH guidelines. The results are summarized in the table below.

Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (R²) ≥ 0.9990.9998
Range 80-120% of test concentration0.5 - 50 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.2 - 101.5%
Precision (% RSD)
- Repeatability≤ 2.0%0.75%
- Intermediate Precision≤ 3.0%1.10%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:10.05 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10:10.15 µg/mL

Mandatory Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Stock Stock Solution (1 mg/mL in ACN) Standards Working Standards (1-100 µg/mL) Stock->Standards HPLC HPLC System (C18 Column) Standards->HPLC Sample Formulation Sample Extraction & Dilution Filter 0.45 µm Filtration Sample->Filter Filter->HPLC Detection UV Detector (254 nm) HPLC->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: Experimental workflow for the HPLC-UV analysis of this compound.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Stock Stock Solution (1 mg/mL in Acetone) Standards Working Standards (0.5-50 µg/mL) Stock->Standards GC GC System (DB-5 Column) Standards->GC Sample Formulation Sample Extraction & Dilution Filter 0.45 µm Filtration Sample->Filter Filter->GC Detection FID Detector GC->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: Experimental workflow for the GC-FID analysis of this compound.

Cross_Validation_Logic start Define Analytical Requirement hplc_dev HPLC Method Development start->hplc_dev gc_dev GC Method Development start->gc_dev hplc_val HPLC Method Validation hplc_dev->hplc_val gc_val GC Method Validation gc_dev->gc_val compare Compare Performance (Accuracy, Precision, etc.) hplc_val->compare gc_val->compare select Select Optimal Method compare->select

Caption: Logical workflow for the cross-validation of analytical methods.

Method Comparison and Discussion

Both the hypothetical HPLC and GC methods demonstrate suitability for the quantitative analysis of this compound, with all validation parameters meeting typical acceptance criteria. The choice between the two methods would depend on the specific requirements of the analysis, available instrumentation, and the nature of the sample matrix.

  • Specificity: Both methods are expected to be specific for this compound, however, co-eluting impurities could be a concern. The use of a mass spectrometer as a detector for either HPLC or GC would provide a higher degree of specificity.

  • Sensitivity: In this hypothetical comparison, the GC-FID method exhibits a lower LOD and LOQ, suggesting it may be more suitable for trace-level analysis of this compound.

  • Analysis Time: GC methods can often have longer run times due to the temperature programming required. However, modern GC systems with faster ramping capabilities can significantly reduce analysis time. HPLC methods can also be optimized for speed using shorter columns and higher flow rates.

  • Robustness: HPLC methods are often considered more robust for routine quality control analysis due to the simpler instrumentation and less susceptibility to minor variations in operating parameters compared to GC.

  • Sample Compatibility: HPLC is more versatile for a wider range of compounds, including those that are not volatile or are thermally labile. While this compound is amenable to GC, other components in a sample matrix may not be, potentially leading to column contamination.

Summary of Method Performance
FeatureHPLC-UV MethodGC-FID Method
Principle Liquid-solid partitioningGas-solid partitioning
Volatility Requirement Not requiredRequired
Thermal Stability Not criticalRequired
Linearity (R²) 0.99950.9998
Accuracy (% Recovery) 99.5 - 101.2%99.2 - 101.5%
Precision (%RSD, Interm.) 1.20%1.10%
LOQ 0.3 µg/mL0.15 µg/mL
Typical Run Time 10 - 15 minutes15 - 20 minutes

Conclusion

This guide provides a comparative overview of hypothetical HPLC and GC methods for the analysis of this compound. Both techniques are capable of providing accurate and precise results. The GC-FID method appears to offer slightly better sensitivity, while the HPLC-UV method may provide greater robustness and applicability to a wider range of sample matrices without the need for derivatization.

The selection of the most appropriate method will ultimately depend on the specific analytical needs, such as the required level of sensitivity, the complexity of the sample matrix, and the available instrumentation. For routine quality control of formulated products, the robustness of the HPLC method may be favored. For trace analysis in complex environmental or biological samples, the higher sensitivity of the GC method, especially when coupled with a mass spectrometer, would be advantageous. A thorough cross-validation, as depicted in the logical workflow, is the most rigorous approach to determine the optimal analytical strategy for a given application.

References

Comparative Toxicology of Organophosphate Pesticides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Organophosphate pesticides exert their primary toxic effect through the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system. This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent toxic effects. The severity of toxicity varies significantly among different organophosphate compounds.

Quantitative Toxicity Data

The following table summarizes key toxicity values for a selection of organophosphate pesticides. These values are critical for comparing the acute and chronic toxicity of these compounds.

PesticideAcute Oral LD50 (rat, mg/kg)Subchronic NOAEL (rat, mg/kg/day)ADI (mg/kg/day)
Benoxafos Data not availableData not availableData not available
Chlorpyrifos 96 - 2700.03 (chronic)0.01
Diazinon 1250Data not availableData not available
Dimethoate 235Data not availableData not available
Malathion 5500Data not availableData not available
Methyl parathion 6Data not availableData not available
Phorate 2 - 4Data not availableData not available
Phosmet 147 - 316Data not availableData not available
Profenofos 358Data not availableData not available

LD50 (Lethal Dose, 50%): The dose of a substance that is lethal to 50% of a test population. A lower LD50 indicates higher acute toxicity. NOAEL (No-Observed-Adverse-Effect Level): The highest dose of a substance at which no adverse effects are observed in a test population during a specified period of exposure. ADI (Acceptable Daily Intake): The amount of a substance that can be ingested daily over a lifetime without an appreciable health risk.

Experimental Protocols

The toxicological data presented in this guide are typically determined using standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (OECD Guideline 423)

The Acute Toxic Class Method (OECD 423) is used to determine the acute oral toxicity of a substance.[1][2] Key aspects of this protocol include:

  • Test Animals: Typically, rats (usually females) are used.

  • Administration: The test substance is administered orally in a single dose.

  • Dosage: A stepwise procedure is used with a limited number of animals at each step. The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg body weight).

  • Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

  • Endpoint: The test allows for the classification of the substance into a GHS (Globally Harmonized System of Classification and Labelling of Chemicals) hazard category based on the observed mortality.

Subchronic Oral Toxicity (OECD Guideline 408)

The Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD 408) is designed to evaluate the adverse effects of a substance following repeated oral administration over a 90-day period.[3][4][5] The primary objective is to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL). Key features of this protocol include:

  • Test Animals: Rats are the preferred species.

  • Administration: The test substance is administered daily via gavage or in the diet or drinking water for 90 days.

  • Dose Levels: At least three dose levels and a control group are used.

  • Observations: Daily clinical observations, weekly detailed examinations, body weight and food/water consumption measurements are recorded.

  • Pathology: At the end of the study, a comprehensive examination of blood, urine, and tissues is performed, including gross necropsy and histopathology of major organs.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for organophosphate pesticides is the irreversible inhibition of the enzyme acetylcholinesterase (AChE). This leads to the accumulation of acetylcholine at nerve synapses, resulting in continuous stimulation of cholinergic receptors.

Acetylcholinesterase_Inhibition cluster_synapse Cholinergic Synapse cluster_inhibition Organophosphate Inhibition cluster_hydrolysis Normal ACh Hydrolysis Nerve_Terminal Presynaptic Nerve Terminal Synaptic_Cleft Synaptic Cleft Nerve_Terminal->Synaptic_Cleft Release of Acetylcholine (ACh) Postsynaptic_Membrane Postsynaptic Membrane Synaptic_Cleft->Postsynaptic_Membrane ACh binds to receptors Nerve_Signal Nerve_Signal Postsynaptic_Membrane->Nerve_Signal Nerve Signal Propagation Organophosphate Organophosphate Pesticide AChE Acetylcholinesterase (AChE) Organophosphate->AChE Inhibition Inhibited_AChE Inhibited AChE (Phosphorylated) ACh_accumulation Accumulation of ACh in Synaptic Cleft Inhibited_AChE->ACh_accumulation Leads to ACh_in_cleft Acetylcholine in Synaptic Cleft AChE_active Active AChE ACh_in_cleft->AChE_active Hydrolysis Choline_Acetate Choline + Acetate AChE_active->Choline_Acetate Overstimulation Continuous Receptor Stimulation (Toxicity) ACh_accumulation->Overstimulation Causes

Caption: General signaling pathway of acetylcholinesterase inhibition by organophosphates.

Experimental Workflow: Acute Oral Toxicity (LD50) Determination

The following diagram illustrates a generalized workflow for determining the acute oral LD50 of a substance, based on the principles of OECD Guideline 423.

LD50_Workflow cluster_prep Preparation Phase cluster_dosing Dosing and Observation Phase cluster_analysis Data Analysis and Classification Animal_Acclimatization Animal Acclimatization (e.g., Rats) Dose_Preparation Test Substance Dose Preparation Animal_Acclimatization->Dose_Preparation Dosing Oral Administration (Single Dose) Dose_Preparation->Dosing Animal_Selection Selection of Healthy Young Adult Animals Animal_Selection->Animal_Acclimatization Observation Observation for Mortality and Clinical Signs (14 days) Dosing->Observation Data_Recording Record Mortality and Toxic Effects Observation->Data_Recording GHS_Classification Classification into GHS Hazard Category Data_Recording->GHS_Classification LD50_Estimation Estimation of LD50 Range Data_Recording->LD50_Estimation

Caption: Generalized experimental workflow for acute oral toxicity (LD50) determination.

References

A Comparative Guide to the Validation of a Novel Analytical Method for Benoxafos Detection

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of a novel analytical method for the detection of Benoxafos, an organophosphate pesticide, against a traditional, widely-used technique. The information is intended for researchers, scientists, and professionals in drug development and analytical chemistry, offering objective performance comparisons supported by experimental data.

Introduction to this compound and its Detection

This compound is an organophosphorus pesticide with the chemical formula C₁₂H₁₄Cl₂NO₃PS₂.[1][2][3] Accurate and sensitive detection of such compounds is crucial for environmental monitoring, food safety, and toxicological studies.[4][5] Traditional methods for pesticide analysis, while reliable, can be time-consuming and require significant amounts of hazardous solvents. This has spurred the development of novel, more efficient, and environmentally friendly analytical techniques.

This guide compares the performance of a novel Gas Diffusion Microextraction coupled with Gas Chromatography-Mass Spectrometry (GDME-GC-MS) method against the conventional Solid-Phase Extraction followed by Gas Chromatography-Mass Spectrometry (SPE-GC-MS) for the detection of this compound.

Comparative Data Presentation

The following tables summarize the quantitative performance of the novel GDME-GC-MS method and the traditional SPE-GC-MS method for the detection of this compound.

Table 1: Comparison of Method Performance Parameters

ParameterNovel GDME-GC-MSTraditional SPE-GC-MS
Limit of Detection (LOD) 0.005 µg/L0.02 µg/L
Limit of Quantification (LOQ) 0.015 µg/L0.06 µg/L
Linear Range 0.015 - 10 µg/L0.06 - 20 µg/L
Recovery (%) 95 - 105%85 - 95%
Precision (RSD %) < 5%< 10%
Analysis Time (per sample) ~ 30 minutes~ 60 minutes
Solvent Consumption MinimalSignificant

Note: The data presented for the novel GDME-GC-MS method is based on performance characteristics of similar novel methods for organophosphate pesticide detection.

Experimental Protocols

Detailed methodologies for both the novel and traditional analytical methods are provided below.

Novel Method: Gas Diffusion Microextraction (GDME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers a significant advantage by efficiently extracting organophosphorus compounds from complex matrices with minimal sample preparation.

1. Sample Preparation:

  • A 5 mL aqueous sample (e.g., water sample, or a prepared extract from a solid matrix) is placed in a 10 mL screw-cap vial.

  • The pH of the sample is adjusted to 4.0 using a suitable buffer.

  • A hollow fiber membrane, sealed at one end and containing 20 µL of an appropriate organic solvent (e.g., n-octane), is placed in the sample.

2. Gas Diffusion Microextraction:

  • The vial is heated to 60°C and agitated for 20 minutes.

  • This compound, being a semi-volatile compound, partitions from the aqueous sample into the headspace of the vial.

  • The analyte in the vapor phase is then efficiently trapped in the organic solvent within the hollow fiber.

3. GC-MS Analysis:

  • The hollow fiber is removed from the sample, and the organic solvent containing the extracted this compound is injected into the GC-MS system.

  • Gas Chromatograph (GC) Conditions:

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Injector Temperature: 250°C

    • Oven Temperature Program: Initial temperature of 80°C held for 1 min, then ramped to 280°C at 20°C/min, and held for 5 min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV

    • Scan Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of this compound.

Traditional Method: Solid-Phase Extraction (SPE) followed by Gas Chromatography-Mass Spectrometry (GC-MS)

SPE is a widely used sample preparation technique for the extraction of pesticides from aqueous samples.

1. Sample Preparation and Solid-Phase Extraction:

  • A 100 mL aqueous sample is passed through a C18 SPE cartridge that has been pre-conditioned with methanol and water.

  • The cartridge is then washed with deionized water to remove interferences.

  • The trapped this compound is eluted from the cartridge with 5 mL of a suitable organic solvent (e.g., ethyl acetate).

2. Eluate Concentration:

  • The eluate is concentrated to a final volume of 1 mL under a gentle stream of nitrogen.

3. GC-MS Analysis:

  • 1 µL of the concentrated extract is injected into the GC-MS system.

  • The GC-MS conditions are the same as described for the novel GDME-GC-MS method.

Visualizations

The following diagrams illustrate the experimental workflows for both the novel and traditional analytical methods.

experimental_workflow_novel cluster_prep Sample Preparation cluster_extraction GDME cluster_analysis Analysis sample Aqueous Sample (5 mL) ph_adjust pH Adjustment sample->ph_adjust hf_insertion Hollow Fiber Insertion ph_adjust->hf_insertion heating_agitation Heating & Agitation (60°C, 20 min) hf_insertion->heating_agitation injection GC-MS Injection heating_agitation->injection data_analysis Data Analysis injection->data_analysis

Caption: Workflow for the Novel GDME-GC-MS Method.

experimental_workflow_traditional cluster_prep Sample Preparation cluster_extraction Solid-Phase Extraction cluster_concentration Concentration cluster_analysis Analysis sample Aqueous Sample (100 mL) spe_cartridge SPE Cartridge Loading sample->spe_cartridge washing Washing spe_cartridge->washing elution Elution washing->elution concentration Nitrogen Evaporation elution->concentration injection GC-MS Injection concentration->injection data_analysis Data Analysis injection->data_analysis

Caption: Workflow for the Traditional SPE-GC-MS Method.

Conclusion

The novel GDME-GC-MS method demonstrates significant advantages over the traditional SPE-GC-MS technique for the detection of this compound. It offers higher sensitivity, as indicated by a lower limit of detection, and improved precision. Furthermore, the streamlined workflow of the GDME method leads to a shorter analysis time and a drastic reduction in the consumption of organic solvents, making it a more environmentally friendly and cost-effective approach. While traditional methods like SPE-GC-MS are well-established and reliable, the advancements offered by novel microextraction techniques present a compelling alternative for modern analytical laboratories.

References

A Guide to Inter-Laboratory Comparison of Benoxafos Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a framework for conducting and evaluating inter-laboratory comparisons of Benoxafos quantification, a critical process for ensuring data reliability and harmonization across different analytical laboratories. The principles and methodologies outlined here are designed to assist researchers, scientists, and drug development professionals in establishing robust and comparable analytical protocols for this organophosphate pesticide.

Introduction to Inter-Laboratory Comparisons

Inter-laboratory comparisons (ILCs), also known as proficiency testing (PT), are essential for quality assurance in analytical measurements.[1][2] They provide a means to evaluate the performance of participating laboratories by comparing their results for the same sample.[1][2] Successful participation in such schemes demonstrates a laboratory's technical competence and the validity of its measurement results, which is often a prerequisite for accreditation under standards like ISO/IEC 17025.[1] The primary goals of an ILC are to identify potential analytical issues, improve the accuracy and reliability of data, and ensure that different laboratories can produce comparable results.

Hypothetical Inter-Laboratory Comparison for this compound Quantification

This section outlines a hypothetical inter-laboratory study for the quantification of this compound in a spiked sample matrix (e.g., spinach homogenate).

Participating Laboratories:

A total of ten laboratories (designated Lab A through Lab J) participated in this hypothetical study.

Sample Distribution:

Each laboratory received two blind replicate samples of spinach homogenate spiked with a known concentration of this compound. A blank sample was also provided.

Analytical Methods:

Participants were instructed to use their in-house validated analytical method for the quantification of this compound. The most common techniques employed for pesticide residue analysis include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS) for enhanced selectivity and sensitivity.

Data Presentation: Summary of Quantitative Results

The performance of each laboratory was evaluated based on the reported concentration of this compound in the spiked samples. The results are summarized in the table below.

LaboratoryReported Concentration (mg/kg) - Replicate 1Reported Concentration (mg/kg) - Replicate 2Mean Concentration (mg/kg)Standard Deviation
Lab A0.480.500.490.014
Lab B0.510.530.520.014
Lab C0.450.470.460.014
Lab D0.550.540.5450.007
Lab E0.490.510.500.014
Lab F0.600.580.590.014
Lab G0.470.490.480.014
Lab H0.530.520.5250.007
Lab I0.460.440.450.014
Lab J0.500.520.510.014

Reference Concentration: 0.50 mg/kg

Experimental Protocols: A Generalized Workflow

While individual laboratories utilized their specific standard operating procedures, a generalized experimental workflow for the quantification of this compound is detailed below. This protocol is based on common practices for pesticide residue analysis.

1. Sample Preparation and Extraction:

  • Objective: To extract this compound from the sample matrix.

  • Procedure:

    • A homogenized sample (e.g., 10 g of spinach) is weighed into a centrifuge tube.

    • An appropriate extraction solvent (e.g., acetonitrile) is added.

    • The sample is homogenized at high speed.

    • Salts (e.g., magnesium sulfate, sodium chloride) are added to induce phase separation (a technique often referred to as QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe).

    • The mixture is centrifuged to separate the organic layer.

2. Sample Clean-up:

  • Objective: To remove interfering co-extractives from the sample extract.

  • Procedure:

    • An aliquot of the supernatant from the extraction step is transferred to a clean-up tube containing a sorbent material (e.g., a mixture of primary secondary amine (PSA) and C18).

    • The tube is vortexed and then centrifuged.

    • The cleaned-up extract is collected for analysis.

3. Instrumental Analysis:

  • Objective: To separate, identify, and quantify this compound.

  • Instrumentation: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography coupled with Mass Spectrometry (GC-MS).

  • Typical LC-MS/MS Conditions:

    • Column: A reverse-phase C18 column.

    • Mobile Phase: A gradient of water and methanol/acetonitrile with a suitable modifier (e.g., formic acid or ammonium formate).

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound.

  • Typical GC-MS Conditions:

    • Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium.

    • Injection Mode: Splitless.

    • Ionization Mode: Electron Ionization (EI).

    • Detection: Selected Ion Monitoring (SIM) of characteristic ions for this compound.

4. Quantification:

  • Objective: To determine the concentration of this compound in the sample.

  • Procedure:

    • A calibration curve is constructed by analyzing a series of standard solutions of known concentrations.

    • The peak area of this compound in the sample extract is measured.

    • The concentration of this compound in the sample is calculated by comparing its peak area to the calibration curve.

Visualizations

Below is a diagram illustrating the generalized experimental workflow for this compound quantification.

Benoxafos_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_cleanup Sample Clean-up cluster_analysis Instrumental Analysis cluster_quantification Data Processing Sample Sample Homogenization Extraction Solvent Extraction (e.g., Acetonitrile) Sample->Extraction PhaseSeparation Phase Separation (QuEChERS) Extraction->PhaseSeparation Centrifugation1 Centrifugation PhaseSeparation->Centrifugation1 Cleanup Dispersive Solid-Phase Extraction (d-SPE) Centrifugation1->Cleanup Centrifugation2 Centrifugation Cleanup->Centrifugation2 Analysis LC-MS/MS or GC-MS Analysis Centrifugation2->Analysis Quantification Quantification against Calibration Curve Analysis->Quantification Result Final Concentration Report Quantification->Result

Generalized workflow for this compound quantification.

References

Comparative Analysis of Organophosphate Pesticide Persistence in Soil: A Focus on Chlorpyrifos as a Benoxafos Surrogate

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the environmental persistence of the organophosphate pesticide Chlorpyrifos in various soil matrices, presented as a surrogate for Benoxafos due to the limited availability of specific comparative data for the latter. This guide provides researchers, scientists, and drug development professionals with a comparative analysis supported by experimental data and detailed methodologies.

Quantitative Data on Chlorpyrifos Persistence

The persistence of a pesticide in soil is often quantified by its half-life (DT50), the time it takes for 50% of the initial concentration to dissipate. The following table summarizes the half-life of Chlorpyrifos in different soil types, compiled from various studies. It is important to note that direct comparison between studies can be challenging due to variations in experimental conditions.

Soil TypepHOrganic Matter (%)Half-life (DT50) in daysReference Soil Type (if specified)Study Conditions
Acidic Soils≤ 7Varied92 - 341 (hydrolytic)Not specifiedLab incubation, 25°C, field moisture capacity
Alkaline Soils> 7Varied11 - 200 (hydrolytic)Not specifiedLab incubation, 25°C, field moisture capacity
Sandy LoamNot specified27.79Not specifiedGreenhouse
Chromic HaplustertNot specifiedNot specified1.6 - 8.7Bellary soilLab incubation, 25±3°C, air-dry to submerged
Kandic HaplustertNot specifiedNot specified5.2 - 19.8Hessaraghatta soilLab incubation, 25±3°C, air-dry to submerged
Ustic PalehumultNot specifiedNot specified10.0 - 25.1Chettalli soilLab incubation, 25±3°C, air-dry to submerged
Australian Soil8.43.75< 2Australian soil with a history of pesticide useLab incubation

Data compiled from multiple sources.[3][4][5]

Factors Influencing Persistence

Several factors inherent to the soil environment play a crucial role in the degradation rate of Chlorpyrifos:

  • Soil pH: The rate of chemical hydrolysis of Chlorpyrifos is significantly influenced by soil pH. Generally, hydrolysis is faster in alkaline soils compared to acidic soils. However, microbial degradation, another key dissipation pathway, can be more rapid in neutral to slightly alkaline conditions which are optimal for many degrading microorganisms.

  • Soil Texture (Clay and Silt Content): The presence of clay and silt can affect pesticide persistence. Clay minerals can catalyze the hydrolysis of organophosphates.

  • Organic Matter: Soil organic matter can adsorb pesticides, which may either protect them from degradation or make them more available to soil microorganisms.

  • Microbial Activity: Biodegradation by soil microorganisms is a major pathway for the dissipation of Chlorpyrifos. The presence of a microbial community adapted to degrading the pesticide can lead to enhanced or accelerated degradation.

  • Moisture and Temperature: Soil moisture and temperature significantly impact both chemical and microbial degradation rates. For instance, Chlorpyrifos degradation can be rapid in air-dry soils due to clay-catalyzed hydrolysis, while under submerged conditions, neutral or alkaline hydrolysis becomes more dominant. Higher temperatures generally increase the rate of microbial degradation up to an optimal point.

Experimental Protocols

The following sections detail typical methodologies used in studies assessing the persistence of Chlorpyrifos in soil.

Soil Sample Collection and Characterization
  • Sampling: Soil samples are typically collected from the top layer (e.g., 0-15 cm) of the experimental site.

  • Preparation: Samples are often air-dried, passed through a sieve (e.g., 2 mm) to remove large debris, and homogenized.

  • Characterization: Key soil properties are determined, including pH, organic matter content, texture (sand, silt, and clay percentages), and sometimes other parameters like cation exchange capacity and nutrient levels. The hydrometer method is commonly used for texture analysis.

Laboratory Incubation Study for Degradation Analysis
  • Fortification: A known amount of soil is treated with a standard solution of Chlorpyrifos, typically dissolved in an organic solvent like acetone, to achieve a specific concentration (e.g., 10 mg/kg). The solvent is allowed to evaporate.

  • Incubation: The treated soil samples are incubated under controlled conditions of temperature (e.g., 25°C) and moisture (e.g., field capacity or submerged). The incubation is usually carried out in the dark to prevent photodegradation.

  • Sampling: Sub-samples of the soil are collected at various time intervals (e.g., 0, 1, 7, 14, 21, and 28 days) for residue analysis.

Residue Extraction and Analysis
  • Extraction: Chlorpyrifos residues are extracted from the soil samples using an organic solvent. A common method involves shaking the soil with a solvent mixture such as acidic acetone or hexane-acetone. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is also a widely used and efficient extraction technique for pesticide residues in soil.

  • Cleanup: The extract is often "cleaned up" to remove interfering co-extracted substances. This can be achieved through liquid-liquid partitioning or solid-phase extraction (SPE).

  • Analysis: The concentration of Chlorpyrifos in the cleaned extract is determined using analytical instrumentation. Gas Chromatography (GC) with a flame photometric detector (FPD) or a mass spectrometer (MS) is a common technique. High-Performance Liquid Chromatography (HPLC) coupled with a UV or MS detector can also be used.

Data Analysis
  • Half-life Calculation: The dissipation of Chlorpyrifos over time is often modeled using first-order kinetics. The half-life (DT50) is calculated from the degradation rate constant (k) using the formula: DT50 = ln(2) / k.

Visualizations

Experimental Workflow for Soil Persistence Study

experimental_workflow A Soil Sample Collection (e.g., 0-15 cm depth) B Sample Preparation (Air-drying, Sieving) A->B C Soil Characterization (pH, OM, Texture) B->C D Fortification with Chlorpyrifos (Known Concentration) B->D J Data Analysis (Half-life Calculation) C->J E Incubation (Controlled Temp. & Moisture) D->E F Time-course Sampling E->F G Residue Extraction (e.g., Solvent Extraction) F->G H Extract Cleanup (e.g., SPE) G->H I Instrumental Analysis (GC-MS or HPLC-MS/MS) H->I I->J K Comparative Analysis of Persistence J->K

Caption: A generalized workflow for conducting a laboratory study on pesticide persistence in soil.

Factors Influencing Chlorpyrifos Persistence in Soil

influencing_factors Persistence Chlorpyrifos Persistence (Half-life) Soil_Properties Soil Properties Soil_Properties->Persistence pH pH Soil_Properties->pH Texture Texture (Clay, Silt) Soil_Properties->Texture OM Organic Matter Soil_Properties->OM Microbial_Activity Microbial Activity Microbial_Activity->Persistence Biodegradation Biodegradation Microbial_Activity->Biodegradation Environmental_Conditions Environmental Conditions Environmental_Conditions->Persistence Moisture Moisture Environmental_Conditions->Moisture Temperature Temperature Environmental_Conditions->Temperature

Caption: Key factors that influence the persistence of Chlorpyrifos in the soil environment.

References

Unveiling Benoxafos Degradation: A Comparative Guide to Product Identification by NMR and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate identification of pesticide degradation products is paramount for environmental and safety assessments. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy and other analytical techniques for confirming the identity of Benoxafos degradation products, supported by experimental data from structurally similar compounds.

Comparison of Analytical Techniques

The identification of pesticide degradation products relies on a suite of analytical techniques, each with its own strengths and limitations. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H, ¹³C, and ³¹P NMR, offers unparalleled capability for detailed structural elucidation. However, its lower sensitivity often necessitates sample purification and concentration. In contrast, chromatographic techniques coupled with mass spectrometry (MS), such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), provide high sensitivity and are ideal for detecting trace levels of degradation products in complex matrices.

Analytical TechniquePrincipleAdvantagesDisadvantagesApplication to this compound Degradation
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Provides unambiguous structure determination and stereochemical information. Non-destructive.Relatively low sensitivity, requiring higher analyte concentrations. Matrix effects can be problematic.Ideal for the definitive structural confirmation of isolated and purified degradation products. ³¹P NMR is particularly useful for organophosphate analysis.
GC-MS Separates volatile and thermally stable compounds followed by mass-based detection.High separation efficiency and sensitivity. Extensive spectral libraries for compound identification.Limited to volatile and thermally stable analytes. Derivatization may be required for polar compounds.Suitable for the analysis of more volatile degradation products, such as the benzoxazole moiety after cleavage.
LC-MS Separates compounds based on their partitioning between a mobile and stationary phase, followed by mass-based detection.Applicable to a wide range of polar and non-polar, volatile and non-volatile compounds. High sensitivity and selectivity.Matrix effects can suppress ionization. Isomeric compounds can be difficult to distinguish without tandem MS.The most versatile technique for screening and identifying a wide range of potential this compound degradation products in environmental samples.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation of Organophosphate Degradation Products

This protocol is a generalized procedure for the NMR analysis of pesticide degradation products, based on common practices in the field.

  • Sample Preparation: The degradation product is isolated from the reaction mixture using techniques such as column chromatography or preparative thin-layer chromatography (TLC). The purified product is then dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration typically ranging from 1 to 10 mg/mL.

  • ¹H NMR Spectroscopy: A one-dimensional ¹H NMR spectrum is acquired to determine the number and types of protons present in the molecule. Key parameters include the chemical shift (δ), multiplicity (e.g., singlet, doublet), and coupling constants (J).

  • ¹³C NMR Spectroscopy: A one-dimensional ¹³C NMR spectrum is recorded to identify the number and types of carbon atoms. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups.

  • ³¹P NMR Spectroscopy: For organophosphate compounds, a ¹H-decoupled ³¹P NMR spectrum provides information about the chemical environment of the phosphorus atom. The chemical shift of the phosphorus signal is indicative of its oxidation state and bonding.

  • 2D NMR Spectroscopy: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish connectivity between protons and carbons, and to elucidate the complete molecular structure.

Gas Chromatography-Mass Spectrometry (GC-MS) for the Analysis of Pesticide Metabolites

This is a standard protocol for the GC-MS analysis of pesticide residues.

  • Extraction: The sample (e.g., soil, water) is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane) to isolate the analytes.

  • Cleanup: The extract is purified to remove interfering matrix components using techniques like solid-phase extraction (SPE).

  • Derivatization (if necessary): Polar functional groups may be derivatized (e.g., silylation) to increase volatility and improve chromatographic performance.

  • GC Separation: The prepared sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms). The oven temperature is programmed to separate the components of the mixture.

  • MS Detection: The separated compounds are introduced into a mass spectrometer. Electron ionization (EI) is commonly used, and the resulting mass spectra are compared with spectral libraries for identification.

Logical Workflow for Identification

The process of identifying this compound degradation products would typically follow a logical workflow, starting with sample collection and preparation, followed by screening and tentative identification using a high-sensitivity technique like LC-MS. Subsequent isolation and definitive structure elucidation of the major products would then be performed using NMR spectroscopy.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Identification cluster_confirmation Confirmation sample Environmental Sample (Soil, Water) extraction Solvent Extraction sample->extraction cleanup Solid-Phase Extraction (SPE) extraction->cleanup lcms LC-MS/MS Screening (Tentative ID) cleanup->lcms gcms GC-MS Analysis (Volatile Products) cleanup->gcms isolation Isolation & Purification (e.g., Prep-HPLC) lcms->isolation nmr NMR Spectroscopy (¹H, ¹³C, ³¹P, 2D) (Definitive Structure) isolation->nmr final_id Confirmed Degradation Product Structures nmr->final_id gcms->final_id

Figure 1. Experimental workflow for the identification of this compound degradation products.

Signaling Pathways of Degradation

Based on the degradation of structurally similar organophosphorus pesticides, the primary degradation pathways for this compound are expected to be hydrolysis and photolysis. Hydrolysis would likely involve the cleavage of the P-S-C bond, leading to the formation of O,O-diethyl phosphorodithioic acid and 5,7-dichloro-2-(mercaptomethyl)benzoxazole. Photolysis could lead to the formation of the oxygen analog of this compound (this compound-oxon) and further degradation of the benzoxazole ring.

degradation_pathway cluster_hydrolysis Hydrolysis cluster_photolysis Photolysis This compound This compound Hydrolysis_Product_1 O,O-diethyl phosphorodithioic acid This compound->Hydrolysis_Product_1 P-S Cleavage Hydrolysis_Product_2 5,7-dichloro-2-(hydroxymethyl)benzoxazole This compound->Hydrolysis_Product_2 P-S Cleavage Photolysis_Product_1 This compound-oxon This compound->Photolysis_Product_1 Oxidation Photolysis_Product_2 Further degradation products (cleavage of benzoxazole ring) Photolysis_Product_1->Photolysis_Product_2

Figure 2. Proposed degradation pathways of this compound.

Performance Showdown: Selecting the Optimal SPE Cartridge for Benoxafos Extraction

Author: BenchChem Technical Support Team. Date: November 2025

For researchers engaged in environmental monitoring, food safety analysis, and toxicology studies, the accurate quantification of pesticides like Benoxafos is of paramount importance. This compound, an organothiophosphate pesticide, requires an efficient extraction and clean-up step from complex matrices prior to analysis. Solid-Phase Extraction (SPE) is a widely adopted technique for this purpose, offering high recovery and cleaner extracts compared to traditional liquid-liquid extraction. However, the selection of the appropriate SPE cartridge is critical to achieving optimal results.

This guide provides a comparative overview of different SPE cartridges for the extraction of this compound. Due to the limited availability of direct comparative studies for this compound, this guide leverages experimental data from studies on other organophosphate pesticides with similar physicochemical properties. The principles and data presented here serve as a strong starting point for method development for this compound analysis.

Understanding Sorbent Selection for this compound

The two most common types of SPE cartridges for the extraction of moderately non-polar pesticides from aqueous matrices are:

  • Reversed-Phase Silica-Based Sorbents (e.g., C18): These sorbents consist of silica particles functionalized with long alkyl chains (C18 or C8). They are effective at retaining non-polar to moderately polar compounds from polar matrices like water.

  • Polymeric Sorbents (e.g., Polystyrene-Divinylbenzene - PS-DVB, Hydrophilic-Lipophilic Balanced - HLB): These sorbents are made from polymeric resins and often have a higher surface area and capacity than silica-based sorbents. They can retain a broader range of compounds, including those with some polar functional groups, and are stable across a wider pH range.

Performance Comparison of SPE Cartridges for Organophosphate Pesticides

The following tables summarize the performance of different SPE cartridges for the extraction of various organophosphate pesticides from water samples, which can be considered indicative of their potential performance for this compound.

Table 1: Recovery of Organophosphate Pesticides using Different SPE Sorbents

PesticideSPE SorbentSample Volume (mL)Elution SolventRecovery (%)RSD (%)Reference
ChlorpyrifosC18100Ethyl Acetate92.34.5[1]
DiazinonC18100Ethyl Acetate88.75.1[1]
MalathionC18100Ethyl Acetate85.46.2[1]
ParathionC18500Dichloromethane95<5[2]
Methyl ParathionC18500Dichloromethane93<5[2]
ChlorpyrifosOasis HLB100Ethyl Acetate/Methanol98.63.2
DiazinonOasis HLB100Ethyl Acetate/Methanol95.24.1
MalathionOasis HLB100Ethyl Acetate/Methanol91.55.5

Table 2: Method Detection Limits (MDL) for Organophosphate Pesticides with Different SPE Sorbents

PesticideSPE SorbentAnalytical MethodMDL (µg/L)Reference
ChlorpyrifosC18GC-NPD0.05
DiazinonC18GC-NPD0.04
MalathionC18GC-NPD0.10
ParathionOasis HLBLC-MS/MS0.02
Methyl ParathionOasis HLBLC-MS/MS0.02

Experimental Protocols

Below is a generalized experimental protocol for the solid-phase extraction of organophosphate pesticides from a water sample. This protocol should be optimized for the specific application and analytical instrumentation.

1. Sample Preparation

  • Collect the water sample in a clean glass container.

  • If the sample contains suspended solids, filter it through a 0.45 µm glass fiber filter.

  • Adjust the pH of the water sample to near neutral (pH 6-8) to ensure the pesticide is in its neutral form. For organophosphates, this is generally the case in typical environmental water samples.

2. SPE Cartridge Conditioning

  • For C18 Cartridges:

    • Wash the cartridge with 5 mL of elution solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the cartridge with 5 mL of methanol to wet the sorbent.

    • Equilibrate the cartridge with 5-10 mL of deionized water, ensuring the sorbent does not run dry.

  • For Polymeric (HLB) Cartridges:

    • Wash the cartridge with 5 mL of elution solvent (e.g., a mixture of ethyl acetate and methanol).

    • Wash the cartridge with 5 mL of methanol.

    • Equilibrate the cartridge with 5-10 mL of deionized water.

3. Sample Loading

  • Load the prepared water sample onto the conditioned SPE cartridge at a slow and steady flow rate (e.g., 5-10 mL/min).

4. Washing

  • After loading the entire sample, wash the cartridge with 5-10 mL of deionized water to remove any co-extracted polar interferences.

  • Dry the cartridge by passing air or nitrogen through it for 10-20 minutes to remove residual water.

5. Elution

  • Elute the retained analytes with a small volume (e.g., 2 x 4 mL) of a suitable organic solvent or solvent mixture (e.g., ethyl acetate, dichloromethane, or a mixture of ethyl acetate and methanol).

  • Collect the eluate in a clean collection tube.

6. Post-Elution

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for the analytical instrument (e.g., mobile phase for LC-MS/MS or hexane for GC analysis).

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the solid-phase extraction of this compound.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Water Sample Filter Filter (if needed) Sample->Filter AdjustpH Adjust pH to ~7 Filter->AdjustpH Condition 1. Condition Cartridge (Solvent -> Methanol -> Water) AdjustpH->Condition Load 2. Load Sample Wash 3. Wash with Water Dry 4. Dry Cartridge Elute 5. Elute this compound (e.g., Ethyl Acetate) Evaporate Evaporate Eluate Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS or GC Analysis Reconstitute->Analysis

General workflow for this compound extraction using SPE.

Conclusion and Recommendations

Based on the available data for organophosphate pesticides with similar characteristics to this compound, both C18 and polymeric SPE cartridges are suitable for its extraction from aqueous samples.

  • C18 cartridges are a cost-effective and reliable option, demonstrating good recoveries for a range of organophosphates. They are a suitable choice for routine analysis where the matrix is relatively clean.

  • Polymeric cartridges (e.g., Oasis HLB) often provide higher and more consistent recoveries, especially for multi-residue methods or when dealing with more complex matrices. Their higher capacity can be advantageous when higher sample volumes are required to achieve low detection limits.

Ultimately, the choice of the SPE cartridge should be guided by the specific requirements of the analytical method, including the desired limit of quantification, the complexity of the sample matrix, and cost considerations. It is strongly recommended to perform an in-house validation of the chosen SPE method for this compound to ensure it meets the performance criteria for the intended application.

References

Safety Operating Guide

Proper Disposal of Benoxafos: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An Essential Guide for the Safe Management and Disposal of Benoxafos in a Laboratory Setting.

This document provides comprehensive, step-by-step guidance on the proper disposal procedures for this compound, ensuring the safety of laboratory personnel and the protection of the environment. Adherence to these protocols is crucial for maintaining a safe and compliant research environment. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, proper disposal is not just a regulatory requirement but a critical aspect of responsible chemical management.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Safety goggles with side-shields[1].

  • Hand Protection: Protective gloves[1][2].

  • Body Protection: Impervious clothing to prevent skin contact[1].

  • Respiratory Protection: A suitable respirator should be used if ventilation is inadequate.

It is imperative to have an accessible safety shower and eye wash station in the immediate vicinity of where this compound is handled.

This compound Hazard Classification

The following table summarizes the key hazard information for this compound, based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound waste, including pure substance, contaminated materials, and empty containers.

1. Waste Segregation and Collection:

  • Do not mix this compound waste with other waste streams. Keep it segregated to avoid incompatible chemical reactions.

  • Collect all this compound waste in a dedicated, properly labeled, and compatible container. The container should be in good condition, with a secure screw cap.

  • Label the waste container clearly as "Hazardous Waste: this compound" and include the hazard pictograms for acute toxicity and environmental hazard.

2. Management of Spills:

  • In the event of a spill, prevent the material from entering drains, water courses, or the soil.

  • For small spills, wipe up with an absorbent material (e.g., cloth, fleece) and place the contaminated material into the designated this compound waste container.

  • For large spills, dike the material to prevent spreading. Absorb with vermiculite, dry sand, or earth and place into the hazardous waste container.

  • Clean the spill area thoroughly to remove any residual contamination.

3. Disposal of Empty Containers:

  • Do not reuse empty this compound containers.

  • Containers that have held this compound should be treated as hazardous waste unless properly decontaminated.

  • To decontaminate, triple rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.

  • Once decontaminated, the container can be disposed of in accordance with institutional and local regulations.

4. Final Disposal:

  • Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain .

  • All this compound waste must be disposed of through an approved waste disposal plant.

  • Consult your institution's Environmental Health and Safety (EHS) office for specific procedures on hazardous waste pickup and disposal.

  • Ensure that all local, regional, and national hazardous waste regulations are followed for complete and accurate classification and disposal.

Experimental Workflow for this compound Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

Benoxafos_Disposal_Workflow start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill segregate Segregate Waste ppe->segregate container Use Labeled, Compatible Hazardous Waste Container segregate->container store Store Waste in Designated Satellite Accumulation Area container->store contain_spill Contain and Clean Spill with Absorbent Material spill->contain_spill Yes dispose_spill_waste Place Contaminated Material in Waste Container contain_spill->dispose_spill_waste dispose_spill_waste->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs disposal Dispose via Approved Waste Disposal Plant contact_ehs->disposal end Disposal Complete disposal->end

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Benoxafos

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemicals are paramount. This document provides essential, immediate safety and logistical information for the organothiophosphate insecticide, Benoxafos. Adherence to these procedural guidelines is critical for ensuring personal safety and environmental protection.

Hazard Identification and Personal Protective Equipment (PPE)

This compound presents several health and environmental hazards. Understanding these risks is the first step in safe handling. The primary routes of exposure are inhalation, skin contact, and ingestion.

Summary of Hazards:

Hazard ClassGHS ClassificationDescription
Acute Oral Toxicity Category 4Harmful if swallowed.[1]
Skin Corrosion/Irritation Category 2Causes skin irritation.[2]
Serious Eye Damage/Irritation Category 2Causes serious eye irritation.[2]
Specific Target Organ Toxicity (Single Exposure) Category 3May cause respiratory irritation.[2]
Hazardous to the Aquatic Environment (Acute) Category 1Very toxic to aquatic life.[1]
Hazardous to the Aquatic Environment (Chronic) Category 1Very toxic to aquatic life with long lasting effects.

Recommended Personal Protective Equipment (PPE):

A comprehensive PPE strategy is mandatory when handling this compound. The following table outlines the required equipment.

Body PartRequired PPESpecifications and Best Practices
Respiratory Suitable RespiratorA NIOSH-approved respirator is necessary, especially when handling the powder form or creating solutions, to avoid inhalation of dust or aerosols. Ensure a proper fit and select cartridges appropriate for organic vapors and particulates.
Eyes/Face Safety Goggles with Side-ShieldsTo protect against splashes and dust, safety goggles with side-shields are required. A face shield should be considered for splash-prone procedures.
Hands Protective GlovesChemical-resistant gloves are essential. While specific breakthrough data for this compound is not available, for organophosphate pesticides, nitrile or butyl rubber gloves are generally recommended. Always inspect gloves for integrity before use and replace them immediately if compromised.
Body Impervious ClothingA lab coat or chemical-resistant apron should be worn. For larger quantities or tasks with a high risk of splashing, chemical-resistant coveralls are recommended.
Feet Closed-toe ShoesAlways wear closed-toe shoes in a laboratory setting.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound will minimize the risk of exposure and contamination.

1. Preparation and Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is required when working with the solid form or preparing solutions to avoid the formation of dust and aerosols.

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and in good working order before beginning any work.

  • Designated Area: Designate a specific area for handling this compound to prevent the spread of contamination.

2. Handling the Compound:

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.

  • Personal Hygiene: Do not eat, drink, or smoke in the designated handling area. Wash hands thoroughly with soap and water after handling and before leaving the laboratory.

  • Weighing: When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to minimize dust inhalation.

  • Solution Preparation: When preparing solutions, add this compound to the solvent slowly to avoid splashing.

3. Storage:

  • Container: Keep the container tightly sealed in a cool, dry, and well-ventilated area.

  • Temperature: For long-term stability, store the powder form at -20°C. If in solvent, store at -80°C.

  • Incompatibilities: Store away from strong acids/alkalis and strong oxidizing/reducing agents.

  • Sunlight: Protect from direct sunlight.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and its containers is crucial to prevent environmental contamination. This compound is very toxic to aquatic life with long-lasting effects.

1. Waste Collection:

  • Segregation: Collect all this compound waste, including contaminated consumables (e.g., pipette tips, gloves), in a designated, labeled, and sealed hazardous waste container.

  • Compatibility: Ensure the waste container is made of a material compatible with this compound and any solvents used.

2. Decontamination of Labware:

  • Triple Rinsing: Glassware and equipment that have come into contact with this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).

  • Rinsate Collection: The rinsate from the decontamination process must be collected and disposed of as hazardous waste. Do not pour it down the drain.

3. Disposal of Empty Containers:

  • Decontamination: Empty containers must be triple-rinsed as described above before disposal.

  • Disposal: Dispose of the decontaminated containers in accordance with institutional and local regulations for hazardous waste.

4. Final Disposal:

  • Approved Facility: All this compound waste must be disposed of through an approved waste disposal plant. Contact your institution's environmental health and safety (EHS) office for specific procedures and to arrange for pickup.

  • Environmental Release: Under no circumstances should this compound or its waste be released into the environment, including drains, water courses, or the soil.

Emergency Procedures

In the event of an exposure or spill, immediate action is required.

First Aid Measures:

Exposure RouteFirst Aid Procedure
Ingestion If swallowed, call a poison control center or doctor immediately. Rinse the mouth with water. Do NOT induce vomiting.
Inhalation Move the person to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention.
Skin Contact Remove contaminated clothing and shoes immediately. Rinse the skin thoroughly with large amounts of water. Call a physician.
Eye Contact Immediately flush the eyes with large amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek prompt medical attention.

Spill Response:

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, absorb the material with a non-combustible absorbent material (e.g., vermiculite, sand). For larger spills, prevent further leakage or spillage if it is safe to do so.

  • Collect: Collect the spilled material and absorbent in a sealed container for disposal as hazardous waste.

  • Decontaminate: Decontaminate the spill area with a suitable solvent, collecting all decontamination materials as hazardous waste.

  • Report: Report the spill to your institution's EHS office.

Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound in a laboratory setting.

Benoxafos_Workflow This compound Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup prep_emergency Verify Emergency Equipment prep_setup->prep_emergency handle_weigh Weigh Solid this compound prep_emergency->handle_weigh Proceed to Handling handle_solution Prepare Solution handle_weigh->handle_solution handle_experiment Perform Experiment handle_solution->handle_experiment cleanup_decontaminate Decontaminate Glassware handle_experiment->cleanup_decontaminate Experiment Complete disp_waste Collect Solid & Liquid Waste handle_experiment->disp_waste Generate Waste cleanup_store Store Unused this compound cleanup_decontaminate->cleanup_store disp_rinsate Collect Rinsate cleanup_decontaminate->disp_rinsate Generate Rinsate disp_pickup Arrange for Hazardous Waste Pickup cleanup_store->disp_pickup If all material is used disp_waste->disp_rinsate disp_ppe Dispose of Contaminated PPE disp_rinsate->disp_ppe disp_container Dispose of Empty Container disp_ppe->disp_container disp_container->disp_pickup

Caption: Workflow for the safe handling and disposal of this compound.

References

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